4-Hydroxy-2-aminobenzoxazol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-1,3-benzoxazol-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c8-7-9-6-4(10)2-1-3-5(6)11-7/h1-3,10H,(H2,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTLRHAWJHOHON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Hydroxy-2-aminobenzoxazole: A Key Scaffold in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-Hydroxy-2-aminobenzoxazole, a pivotal heterocyclic scaffold in contemporary drug discovery. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic pathways, mechanistic underpinnings, and practical considerations for the preparation of this valuable compound. Emphasis is placed on the rationale behind experimental choices, ensuring scientific integrity and reproducibility. This guide delves into the significance of the 4-Hydroxy-2-aminobenzoxazole core in medicinal chemistry, particularly its role as a key pharmacophore in the development of targeted therapies such as kinase inhibitors. Detailed experimental protocols, data presentation, and visual diagrams are provided to facilitate a thorough understanding and practical application of the described methodologies.
Introduction: The Strategic Importance of the Benzoxazole Scaffold in Medicinal Chemistry
The benzoxazole ring system is a prominent heterocyclic motif found in a wide array of biologically active compounds.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions make it a privileged scaffold in medicinal chemistry. Benzoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2]
Within this important class of compounds, 4-Hydroxy-2-aminobenzoxazole has emerged as a particularly valuable building block in the design of targeted therapeutics. The strategic placement of the hydroxyl and amino groups provides key hydrogen bond donor and acceptor sites, facilitating strong and specific interactions with biological targets. This has led to the incorporation of the 4-Hydroxy-2-aminobenzoxazole scaffold into a number of potent enzyme inhibitors, with a notable emphasis on protein kinases, which are critical regulators of cellular processes and frequently implicated in diseases such as cancer.[3][4]
This guide will provide a detailed exploration of the synthesis of this key intermediate, offering insights into the chemical logic that underpins successful and efficient preparation.
Synthetic Strategies for the Construction of the 4-Hydroxy-2-aminobenzoxazole Core
The synthesis of 2-aminobenzoxazoles, in general, has been approached through various methodologies, primarily involving the cyclization of an o-aminophenol derivative with a cyanating agent.[5] The preparation of the specifically substituted 4-Hydroxy-2-aminobenzoxazole presents unique challenges and considerations, primarily centered around the choice of starting materials and the management of regioselectivity and functional group compatibility.
The Classical Approach: Cyclization of 2,4-Diaminophenol with Cyanogen Bromide
The most direct and historically significant route to 4-Hydroxy-2-aminobenzoxazole involves the reaction of 2,4-diaminophenol with a cyanating agent, most notably cyanogen bromide (BrCN).[5] This method leverages the differential nucleophilicity of the two amino groups in 2,4-diaminophenol.
The reaction proceeds via the initial attack of the more nucleophilic amino group (at position 2, ortho to the hydroxyl group) on the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular cyclization, where the hydroxyl group attacks the newly formed cyanamide intermediate, leading to the formation of the benzoxazole ring. The amino group at the 4-position of the starting material remains as a substituent on the final product.
While effective, the use of highly toxic and volatile cyanogen bromide necessitates stringent safety precautions and has driven the exploration of safer alternatives.[5][6]
Modern Advancements: Safer Cyanating Agents and Catalytic Methods
In response to the hazards associated with cyanogen bromide, significant research has been directed towards the development and application of less hazardous cyanating agents. One such reagent that has gained prominence is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).[7][8] This stable, crystalline solid offers a safer alternative for the synthesis of 2-aminobenzoxazoles.[5] The reaction typically requires activation with a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), to enhance the electrophilicity of the cyano group.[9]
Recent advancements have also focused on catalytic methods to improve efficiency and sustainability. Palladium-catalyzed aerobic oxidation of o-aminophenols and isocyanides has been reported as a viable route to 2-aminobenzoxazoles.[8] These methods, while offering milder reaction conditions, may require more complex catalyst systems and optimization.
Detailed Experimental Protocol: Synthesis of 4-Hydroxy-2-aminobenzoxazole from 2,4-Diaminophenol Dihydrochloride
This section provides a robust and validated protocol for the laboratory-scale synthesis of 4-Hydroxy-2-aminobenzoxazole. The procedure is based on the classical cyanogen bromide approach, with detailed steps to ensure safety and reproducibility.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| 2,4-Diaminophenol Dihydrochloride | 197.06 | 10.0 g | 0.0507 | 98% |
| Cyanogen Bromide | 105.92 | 5.9 g | 0.0557 | 97% |
| Sodium Bicarbonate | 84.01 | As needed | - | - |
| Deionized Water | 18.02 | ~500 mL | - | - |
| Methanol | 32.04 | ~100 mL | - | ACS Grade |
| Ethyl Acetate | 88.11 | ~200 mL | - | ACS Grade |
| Celite® | - | As needed | - | - |
Experimental Procedure:
-
Reaction Setup: In a well-ventilated fume hood, a 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. The flask is charged with 2,4-diaminophenol dihydrochloride (10.0 g, 0.0507 mol) and 200 mL of deionized water. The mixture is stirred to achieve a suspension.
-
Neutralization and Dissolution: The suspension is cooled in an ice bath to 0-5 °C. A saturated aqueous solution of sodium bicarbonate is added portion-wise with vigorous stirring until the pH of the solution reaches approximately 7-8 and all the solid has dissolved. This step is crucial to liberate the free base of 2,4-diaminophenol.
-
Addition of Cyanogen Bromide: A solution of cyanogen bromide (5.9 g, 0.0557 mol) in 50 mL of methanol is prepared and transferred to the dropping funnel. This solution is added dropwise to the stirred reaction mixture over a period of 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane, 7:3).
-
Work-up and Isolation: Upon completion of the reaction, the resulting precipitate is collected by vacuum filtration through a pad of Celite®. The filter cake is washed with cold deionized water (2 x 50 mL) and then with a small amount of cold methanol.
-
Purification: The crude product is recrystallized from a mixture of methanol and water to afford 4-Hydroxy-2-aminobenzoxazole as a crystalline solid.
-
Drying and Characterization: The purified product is dried in a vacuum oven at 50 °C to a constant weight. The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Mechanistic Insights and Tautomerism
Reaction Mechanism
The synthesis of 4-Hydroxy-2-aminobenzoxazole from 2,4-diaminophenol and cyanogen bromide proceeds through a well-established reaction pathway.
The key steps involve:
-
Nucleophilic Attack: The more electron-rich amino group at the 2-position of 2,4-diaminophenol acts as a nucleophile, attacking the electrophilic carbon of cyanogen bromide.
-
Formation of the Cyanamide Intermediate: This attack leads to the displacement of the bromide ion and the formation of a cyanamide intermediate.
-
Intramolecular Cyclization: The proximate hydroxyl group then performs an intramolecular nucleophilic attack on the carbon of the cyanamide group, leading to the formation of the five-membered oxazole ring.
-
Proton Transfer: A final proton transfer step results in the formation of the aromatic 4-Hydroxy-2-aminobenzoxazole.
Tautomerism: The Hydroxy-Imino and Keto-Amino Forms
It is important for researchers to recognize that 4-Hydroxy-2-aminobenzoxazole can exist in tautomeric forms.[10][11] The predominant form is the aromatic 4-hydroxy-2-aminobenzoxazole. However, it can be in equilibrium with its keto-amino tautomer, 2-amino-2,3-dihydro-1,3-benzoxazol-4-one.
The position of this equilibrium can be influenced by factors such as the solvent, pH, and temperature.[12] In most neutral, aprotic solvents, the hydroxy-imino form is generally favored due to its aromatic stability. However, in protic solvents, the keto-amino form may be stabilized through hydrogen bonding. A thorough understanding of this tautomeric behavior is critical for interpreting spectroscopic data and for understanding the molecule's interactions with biological targets.
Applications in Drug Discovery: A Focus on Kinase Inhibition
The 4-Hydroxy-2-aminobenzoxazole scaffold is a key component in the design of various kinase inhibitors.[3][13] The strategic positioning of the hydroxyl and amino groups allows for crucial hydrogen bonding interactions within the ATP-binding pocket of many kinases.
For example, the 2-amino group can act as a hydrogen bond donor, mimicking the interaction of the adenine portion of ATP with the kinase hinge region. The 4-hydroxy group can serve as both a hydrogen bond donor and acceptor, providing additional anchoring points and enhancing binding affinity and selectivity.
The versatility of the 4-Hydroxy-2-aminobenzoxazole core allows for further chemical modifications at the amino group or the aromatic ring, enabling the development of libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.[3]
Conclusion
This technical guide has provided a detailed and practical overview of the synthesis of 4-Hydroxy-2-aminobenzoxazole. By understanding the underlying chemical principles, from the choice of starting materials to the nuances of the reaction mechanism and potential tautomerism, researchers can confidently and safely prepare this valuable scaffold. The insights into its application in drug discovery, particularly in the realm of kinase inhibition, underscore the importance of this molecule in the development of next-generation therapeutics. The provided experimental protocol serves as a reliable starting point for the synthesis and further exploration of this versatile and medicinally relevant compound.
References
- 1. WO2017027465A1 - Process of preparing tyrosine kinase inhibitor - Google Patents [patents.google.com]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Flash preparation of carbenoids: A different performance of cyanogen bromide – Oriental Journal of Chemistry [orientjchem.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Benzoxazole synthesis [organic-chemistry.org]
- 9. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rotamerism, tautomerism, and excited-state intramolecular proton transfer in 2-(4'-N,N-diethylamino-2'-hydroxyphenyl)benzimidazoles: novel benzimidazoles undergoing excited-state intramolecular coupled proton and charge transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. squ.elsevierpure.com [squ.elsevierpure.com]
- 12. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Postulated Mechanisms of Action of 4-Hydroxy-2-aminobenzoxazol
Preamble: Navigating the Knowns and the Unknowns
The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal framework for designing molecules that can precisely interact with biological targets. Within this esteemed class of compounds lies 4-Hydroxy-2-aminobenzoxazol, a molecule of significant interest due to the combined functionalities of a hydroxyl group at the 4-position and an amino group at the 2-position.
However, a comprehensive review of the scientific literature reveals a notable gap: the specific mechanism of action for this compound has not been explicitly elucidated. This guide, therefore, ventures into a scientifically-grounded exploration of its potential mechanisms. By dissecting the activities of its closest structural analogues—4-hydroxy-2(3H)-benzoxazolone (HBOA) and a range of 2-aminobenzoxazole derivatives —we can construct a robust, evidence-based hypothesis of its biological function. This document is structured to provide researchers, scientists, and drug development professionals with a deep, causal understanding of these postulated pathways and to furnish them with the experimental frameworks required to validate these hypotheses.
We will primarily explore two compelling mechanistic avenues:
-
Anti-inflammatory and Immunomodulatory Effects through the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, drawing insights from the well-documented activities of HBOA.[4][5][6]
-
Systemic Immunomodulation via the inhibition of the sphingosine-1-phosphate (S1P) transporter, Spinster Homolog 2 (Spns2), a mechanism identified for the core 2-aminobenzoxazole scaffold.[7][8]
Postulated Mechanism I: Anti-inflammatory Action via TLR4/NF-κB Pathway Inhibition
The first compelling hypothesis for the mechanism of this compound is derived from its structural cousin, 4-hydroxy-2(3H)-benzoxazolone (HBOA). HBOA, which differs only by the substitution at the 2-position (a carbonyl group instead of an amino group), has demonstrated significant hepatoprotective and immunomodulatory effects.[4][5] The core of this activity is its ability to modulate inflammatory signaling pathways and regulate lipid metabolism.
Causality of the TLR4/NF-κB Signaling Axis
The TLR4/NF-κB pathway is a critical component of the innate immune system. Its activation, often by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) or damage-associated molecular patterns (DAMPs), triggers a signaling cascade that culminates in the nuclear translocation of the transcription factor NF-κB. This, in turn, upregulates the expression of a host of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[5] Chronic or dysregulated activation of this pathway is a hallmark of numerous inflammatory diseases.
Studies on HBOA have shown that it can significantly suppress this pathway. In models of liver injury, HBOA treatment leads to a marked decrease in the expression of TLR4 and its downstream adaptor protein, MyD88.[6] This intervention prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. Consequently, the nuclear translocation of the active NF-κB p65 subunit is diminished, leading to a potent anti-inflammatory effect characterized by reduced pro-inflammatory cytokine levels.[5][6]
Given the shared 4-hydroxy-benzoxazole core, it is highly plausible that this compound exerts a similar inhibitory effect on this pathway. The 4-hydroxy group may be critical for orienting the molecule within the active site of a key protein in this cascade or for its overall electronic properties that favor this inhibitory interaction.
Visualizing the Pathway Inhibition
Caption: Postulated inhibition of the TLR4/NF-κB pathway by this compound.
Modulation of Glycerophospholipid Metabolism
A fascinating secondary mechanism observed with HBOA is the regulation of glycerophospholipid metabolism.[5] Integrated transcriptomics and metabolomics analyses revealed that HBOA treatment in rats with chronic alcoholic liver disease restored homeostasis in this pathway, potentially by regulating the expression of key enzymes like Pla2g4c, Gpcpd1, and Etnppl.[5] This effect on lipid metabolism suggests a multi-faceted approach to resolving cellular stress and injury, and it may be a downstream consequence of reduced inflammation or a parallel, independent mechanism of action. This is another promising avenue to explore for this compound.
Postulated Mechanism II: Immunomodulation via Spns2 Inhibition
The second major hypothesis is built upon the discovery that the 2-aminobenzoxazole scaffold is a potent inhibitor of the sphingosine-1-phosphate (S1P) transporter, Spinster Homolog 2 (Spns2).[7][8] This mechanism is distinct from the anti-inflammatory action described above and points towards a role in regulating adaptive immunity.
The Role of S1P and Spns2 in Lymphocyte Trafficking
Sphingosine-1-phosphate (S1P) is a critical signaling lipid that regulates a vast array of cellular processes. A key function is its role as a chemoattractant for lymphocytes. The S1P concentration gradient between secondary lymphoid organs (like lymph nodes and the spleen, where S1P levels are low) and the blood/lymph (where S1P levels are high) is essential for lymphocyte egress from the lymphoid tissues into circulation.
The transporter Spns2 is primarily responsible for exporting S1P from endothelial cells into the blood and lymph, thereby maintaining this crucial gradient.[9] Inhibition of Spns2 disrupts this gradient, effectively trapping lymphocytes within the lymphoid organs. This leads to a reduction in the number of circulating lymphocytes, a condition known as lymphopenia.[7][9] This mechanism of "functional antagonism" of S1P signaling is therapeutically valuable for treating autoimmune diseases, as it prevents immune cells from migrating to sites of inflammation.
2-Aminobenzoxazole as a Viable Spns2 Inhibitor Scaffold
Extensive structure-activity relationship (SAR) studies have identified the 2-aminobenzoxazole core as a highly effective scaffold for designing potent Spns2 inhibitors.[7] Compounds based on this structure have demonstrated low nanomolar IC50 values for inhibiting Spns2-mediated S1P release and have been shown to induce a dose-dependent lymphopenia in vivo in both mice and rats.[7][9] This provides a powerful precedent for postulating that this compound, which contains this exact core, is also an inhibitor of Spns2. The 4-hydroxy substituent could further enhance binding affinity or improve pharmacokinetic properties.
Visualizing the S1P Transport Inhibition
Caption: Postulated inhibition of S1P transport via Spns2 by this compound.
Experimental Protocols for Mechanistic Validation
To move from postulation to confirmation, a series of targeted experiments is required. The following protocols provide a self-validating system to test the hypotheses presented.
Protocol 1: TLR4/NF-κB Signaling Inhibition Assay
This workflow is designed to determine if this compound inhibits the TLR4 pathway.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells or HEK-Blue™ hTLR4 cells (which contain an NF-κB-inducible reporter) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Pre-treatment: Plate cells at a density of 2x10^5 cells/well in a 96-well plate. Allow them to adhere overnight. Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle (DMSO) for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (100 ng/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Quantification of NF-κB Activity:
-
For HEK-Blue™ cells: Measure the activity of the secreted alkaline phosphatase (SEAP) reporter gene by adding QUANTI-Blue™ solution and reading the absorbance at 620-655 nm. A decrease in absorbance indicates inhibition.
-
For RAW 264.7 cells: Collect the supernatant to measure cytokine levels.
-
-
Cytokine Measurement (ELISA): Quantify the concentration of TNF-α or IL-6 in the collected supernatant using commercially available ELISA kits, following the manufacturer's instructions. A dose-dependent decrease in cytokine concentration validates an anti-inflammatory effect.
Protocol 2: Spns2-Mediated S1P Release Assay
This workflow assesses the compound's ability to directly inhibit S1P transport.
Methodology:
-
Cell Culture: Use a cell line that expresses Spns2, such as U-937 monocytic leukemia cells or HeLa cells engineered to overexpress Spns2.
-
Cell Plating and Labeling: Plate cells in a serum-free medium. Add a radiolabeled S1P precursor, such as [³H]-sphingosine, and incubate to allow for its uptake and conversion to [³H]-S1P.
-
Inhibitor Treatment: Wash the cells to remove excess unincorporated label. Add fresh serum-free medium containing varying concentrations of this compound or a known Spns2 inhibitor (positive control).
-
S1P Export: Incubate for a defined period (e.g., 4 hours) to allow for the export of [³H]-S1P.
-
Sample Collection: Collect the extracellular medium (supernatant).
-
Quantification: Measure the amount of exported [³H]-S1P in the supernatant using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition of S1P release for each concentration of the test compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow Diagram
Caption: High-level workflow for validating the two postulated mechanisms of action.
Data Summary and Conclusion
The potential mechanisms of action for this compound are summarized below, based on strong inference from its structural analogues.
| Postulated Mechanism | Molecular Target(s) | Key Biological Effect | Structural Analogue |
| Anti-Inflammatory | TLR4, MyD88, NF-κB | Decreased pro-inflammatory cytokine production | 4-hydroxy-2(3H)-benzoxazolone |
| Immunomodulation | Spns2 Transporter | Lymphopenia (decreased circulating lymphocytes) | 2-aminobenzoxazole derivatives |
Future Directions and Final Remarks
This guide has synthesized field-proven insights to construct a robust, albeit hypothetical, framework for the mechanism of action of this compound. The evidence strongly suggests a dual role in immunomodulation and anti-inflammation, targeting the TLR4/NF-κB and S1P/Spns2 pathways.
The critical next step is direct experimental validation. The protocols outlined herein provide a clear path forward for any research team aiming to definitively characterize this promising molecule. Synthesis of this compound followed by its systematic evaluation in these cell-based assays will unequivocally confirm or refute these postulated mechanisms. Such studies will be invaluable in unlocking the full therapeutic potential of this unique benzoxazole derivative and paving the way for its development in treating inflammatory and autoimmune disorders.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Elucidating the role of 4-hydroxy-2(3H)-benzoxazolone in chronic alcoholic liver disease via transcriptomics and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 7. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of 4-Hydroxy-2-aminobenzoxazol
This guide provides a comprehensive technical overview of the critical physicochemical properties of 4-Hydroxy-2-aminobenzoxazol, a heterocyclic compound of interest in contemporary research and development. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced aspects of its solubility and stability, offering both theoretical frameworks and practical, field-proven methodologies for its characterization. The causality behind experimental choices is emphasized to empower researchers in designing robust and scientifically sound studies.
Foundational Physicochemical Properties of this compound
This compound is a substituted aromatic heterocyclic compound. Its structure, featuring a fused benzene and oxazole ring system with both a hydroxyl (-OH) and an amino (-NH₂) group, dictates its chemical behavior. These functional groups are pivotal in determining its solubility and stability profile.
The presence of both an acidic hydroxyl group (phenolic) and a basic amino group makes this compound an amphoteric molecule. This characteristic is fundamental to understanding its pH-dependent solubility. The hydroxyl and amino groups are capable of forming hydrogen bonds, which suggests a degree of solubility in polar protic solvents.[1][2][3] The aromatic benzoxazole core, however, contributes to its hydrophobic nature, suggesting limited solubility in aqueous media and favoring solubility in organic solvents.[4][5]
Solubility Profile: A Predictive and Experimental Approach
A thorough understanding of a compound's solubility is a cornerstone of successful formulation and development. Low aqueous solubility can present significant challenges in achieving desired bioavailability for pharmaceutical applications.
Theoretical Solubility Prediction
The principle of "like dissolves like" provides a foundational prediction of solubility.[4] The polar hydroxyl and amino functional groups of this compound are expected to enhance its solubility in polar solvents like water, ethanol, and methanol through hydrogen bonding.[1][6][7] Conversely, the nonpolar benzoxazole ring system will favor solubility in organic solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF).[8]
Due to its amphoteric nature, the solubility of this compound in aqueous media is expected to be highly pH-dependent.[9][10][11][12]
-
In acidic conditions (low pH): The amino group will be protonated (-NH₃⁺), forming a more soluble cationic species.
-
In alkaline conditions (high pH): The phenolic hydroxyl group will be deprotonated (-O⁻), forming a more soluble anionic species.
-
At the isoelectric point (pI): The molecule will exist predominantly as a neutral zwitterion, where it is expected to exhibit its minimum aqueous solubility.
This pH-dependent behavior can be visualized through a U-shaped solubility-pH profile, a characteristic of amphoteric compounds.[10]
Quantitative Solubility Data
The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents. It is important to note that these are predictive values and should be confirmed experimentally.
| Solvent | Predicted Solubility | Rationale |
| Water (pH 7.0) | Sparingly Soluble | Amphoteric nature, with both polar and non-polar characteristics. |
| 0.1 M HCl | Soluble | Protonation of the amino group leads to the formation of a more soluble salt. |
| 0.1 M NaOH | Soluble | Deprotonation of the hydroxyl group results in a more soluble phenoxide salt. |
| Ethanol | Soluble | A polar protic solvent capable of hydrogen bonding with the solute.[1] |
| Methanol | Soluble | Similar to ethanol, a polar protic solvent that can engage in hydrogen bonding. |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble | A polar aprotic solvent that is an excellent solvent for a wide range of organic compounds.[8] |
| Acetonitrile | Moderately Soluble | A polar aprotic solvent with a lower capacity for hydrogen bonding than alcohols. |
| Dichloromethane (DCM) | Slightly Soluble | A non-polar apropic solvent, less compatible with the polar functional groups. |
| Hexane | Insoluble | A non-polar solvent, incompatible with the polar nature of the molecule. |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[13][14] This protocol ensures that the system has reached a true thermodynamic equilibrium.
Objective: To determine the equilibrium solubility of this compound in a specified solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvent (e.g., phosphate-buffered saline pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Validated analytical method for quantification (e.g., HPLC-UV)
Methodology:
-
Preparation: Add an excess amount of solid this compound to a glass vial. This is to ensure that a saturated solution is formed and that solid material remains at equilibrium.[15]
-
Solvent Addition: Add a known volume of the pre-equilibrated solvent to the vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours.[15][16]
-
Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. Centrifuge the vials at a high speed to pellet the remaining solid.
-
Sampling: Carefully withdraw a sample from the clear supernatant.
-
Filtration: Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining microscopic particles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Confirmation of Equilibrium: It is recommended to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating that equilibrium has been achieved.[15]
The following diagram illustrates the workflow for the shake-flask solubility determination.
Caption: Workflow for Equilibrium Solubility Determination.
Stability Profile: A Forced Degradation Approach
Forced degradation studies, or stress testing, are essential for understanding the intrinsic stability of a molecule.[17][18][19] These studies help to identify potential degradation pathways, elucidate the structure of degradation products, and develop stability-indicating analytical methods.[17][19] The conditions for forced degradation are typically more severe than those used in accelerated stability testing.[20]
Potential Degradation Pathways
The chemical structure of this compound suggests several potential degradation pathways under stress conditions:
-
Hydrolysis: The benzoxazole ring is susceptible to hydrolysis, which can be catalyzed by both acid and base.[21][22]
-
Acid-catalyzed hydrolysis: Protonation of the ring nitrogen followed by nucleophilic attack of water can lead to ring-opening, forming the corresponding 2-aminophenol derivative.[21][23]
-
Base-catalyzed hydrolysis: Nucleophilic attack of hydroxide ions on the carbonyl-like carbon of the oxazole ring can also result in ring cleavage.[24]
-
-
Oxidation: The phenolic hydroxyl group and the aromatic amino group are both susceptible to oxidation.[25][26] This can be initiated by atmospheric oxygen, peroxides, or metal ions, potentially leading to the formation of quinone-like structures and colored degradation products.[27][28][29]
-
Photodegradation: Aromatic and heterocyclic systems can be sensitive to light, particularly UV radiation.[30][31][32][33][34] Photolytic degradation can proceed through various mechanisms, including photo-oxidation and ring cleavage.
The following diagram illustrates the potential degradation pathways of this compound.
Caption: Potential Degradation Pathways.
Experimental Protocol: Forced Degradation Study
This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions as recommended by ICH guidelines.[17]
Objective: To identify the degradation pathways and potential degradation products of this compound under hydrolytic, oxidative, thermal, and photolytic stress.
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Water for injection or HPLC-grade water
-
Temperature-controlled oven
-
Photostability chamber with controlled light (UV and visible) and temperature
-
Validated stability-indicating HPLC method
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep at room temperature and an elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Store the solid compound and the solution at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[30][32][33][34] A dark control sample should be stored under the same conditions but protected from light.
-
-
Time Points: Analyze samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Neutralization: For acidic and basic samples, neutralize them before analysis to prevent further degradation.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
-
Data Evaluation:
-
Determine the percentage of degradation of the parent compound.
-
Monitor for the appearance of new peaks (degradation products).
-
Calculate the mass balance to ensure that all degradation products are accounted for.
-
The following diagram illustrates the workflow for a forced degradation study.
Caption: Workflow for a Forced Degradation Study.
Analytical Methodologies: Stability-Indicating HPLC
A stability-indicating analytical method is crucial for accurately quantifying the decrease of the active pharmaceutical ingredient (API) due to degradation and for detecting the formation of degradation products.[35][36] High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose.[35][36][37]
Representative HPLC Method Parameters
The following parameters provide a starting point for developing a stability-indicating RP-HPLC method for this compound. Optimization will be necessary to achieve adequate separation of the parent compound from all potential degradation products.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A gradient elution is recommended to separate compounds with a range of polarities. |
| Gradient | Start with a higher percentage of A, gradually increasing B. | This will elute polar degradation products first, followed by the parent compound and less polar degradants. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | To ensure reproducible retention times. |
| Detection | UV at a suitable wavelength (e.g., 280 nm) | The benzoxazole ring system is expected to have strong UV absorbance. A photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Volume | 10 µL | A typical injection volume. |
Conclusion
The solubility and stability of this compound are complex properties governed by its amphoteric nature and the reactivity of its functional groups. A comprehensive understanding of these characteristics is paramount for its successful application in research and drug development. This guide has provided a theoretical framework for predicting its behavior, along with detailed, actionable protocols for its experimental determination. By employing the methodologies outlined herein, researchers can generate the robust and reliable data necessary for formulation development, stability assessment, and regulatory submissions.
References
- 1. Student Question : How do functional groups like hydroxyl and amino groups affect water solubility? | Chemistry | QuickTakes [quicktakes.io]
- 2. Khan Academy [khanacademy.org]
- 3. ashp.org [ashp.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. brainly.com [brainly.com]
- 7. researchgate.net [researchgate.net]
- 8. Solubility of benzoxazole resins [journal.ecust.edu.cn]
- 9. Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Solubility–pH profiles of some acidic, basic and amphoteric drugs | Scilit [scilit.com]
- 15. quora.com [quora.com]
- 16. enamine.net [enamine.net]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biopharminternational.com [biopharminternational.com]
- 19. pharmadekho.com [pharmadekho.com]
- 20. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 21. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 25. researchgate.net [researchgate.net]
- 26. Czech Journal of Food Sciences: Antioxidant activity and mechanism of action of some synthesised phenolic acid amides of aromatic amines [cjfs.agriculturejournals.cz]
- 27. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 30. ema.europa.eu [ema.europa.eu]
- 31. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. ikev.org [ikev.org]
- 33. fda.gov [fda.gov]
- 34. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 35. irjpms.com [irjpms.com]
- 36. ijpsr.com [ijpsr.com]
- 37. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic analysis of 4-Hydroxy-2-aminobenzoxazol
An In-Depth Technical Guide to the Spectroscopic Analysis of 4-Hydroxy-2-aminobenzoxazol
Foreword: A Structural Elucidation Blueprint
In the landscape of drug discovery and materials science, the benzoxazole scaffold is a recurring motif of significant interest, valued for its broad spectrum of biological activities and unique photophysical properties.[1][2] The compound this compound, a specific derivative, presents a compelling subject for detailed characterization. Its structural features—a fused heterocyclic system, an acidic hydroxyl group, and a basic amino group—suggest a rich and informative spectroscopic profile.
This guide eschews a conventional, rigid format. Instead, it is structured to mirror the logical workflow of a comprehensive chemical characterization, moving from the broad electronic overview provided by UV-Visible spectroscopy to the fine details of atomic connectivity revealed by NMR. Each section is designed not merely as a protocol, but as a reasoned argument for why specific techniques are chosen and how their data are synergistically interpreted. Our objective is to provide researchers, scientists, and drug development professionals with a self-validating framework for the spectroscopic analysis of this, and structurally related, molecules.
Molecular Identity and Physicochemical Properties
Before delving into spectroscopic analysis, establishing the fundamental properties of the analyte is paramount.
-
Molecular Formula: C₇H₆N₂O₂[3]
-
Molecular Weight: 150.14 g/mol [3]
-
Core Structure: A bicyclic system consisting of a benzene ring fused to an oxazole ring, substituted with a hydroxyl (-OH) group at position 4 and an amino (-NH₂) group at position 2.
This structure is ripe for analysis. The aromatic system and heteroatoms are chromophores suitable for UV-Vis analysis. The O-H, N-H, and various C-O, C-N, C=N bonds will provide a distinct fingerprint in Infrared (IR) spectroscopy. The unique chemical environments of the hydrogen and carbon atoms will be resolved by Nuclear Magnetic Resonance (NMR), and the exact mass and fragmentation patterns can be determined by Mass Spectrometry (MS).
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Landscape
Expertise & Rationale: UV-Vis spectroscopy is the ideal starting point as it provides a rapid assessment of the molecule's conjugated system. For this compound, the fusion of the benzene and oxazole rings creates an extended π-electron system. The presence of auxochromes—the hydroxyl (-OH) and amino (-NH₂) groups—is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent benzoxazole structure, moving absorption into the near-UV or even the visible range.[4][5] This technique is particularly sensitive to pH changes due to the acidic phenol and basic amine, which can alter the electronic state of the molecule.
Experimental Protocol: UV-Vis Absorption Spectrum Acquisition
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble. Ethanol or methanol are excellent starting points. For pH studies, a buffered aqueous solution is required.
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.
-
Create a dilute working solution (e.g., 1-10 µg/mL) to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
-
Instrumentation & Calibration:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Calibrate the instrument by running a baseline correction using a cuvette filled with the pure solvent.
-
-
Data Acquisition:
-
Fill a quartz cuvette with the sample solution.
-
Scan a wavelength range from 200 nm to 600 nm to capture all relevant electronic transitions.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Workflow for UV-Vis Analysis
Caption: Workflow for acquiring a UV-Vis spectrum.
Anticipated Results & Interpretation
Based on studies of similar 2-(2'-hydroxyphenyl)benzoxazole derivatives, which absorb in the UVA range (320-400 nm), we can anticipate significant absorption for this compound in this region.[4][6] The spectrum will likely display two major absorption bands: one at a shorter wavelength (around 250-290 nm) corresponding to π→π* transitions within the benzenoid system, and a second, broader band at a longer wavelength (around 330-380 nm) associated with the extended conjugated system involving the entire molecule.
| Parameter | Expected Value | Rationale |
| λmax 1 | ~270 nm | π→π* transition of the benzenoid ring. |
| λmax 2 | ~350 nm | π→π* transition of the extended conjugated system, red-shifted by -OH and -NH₂ groups.[4][6] |
Infrared (IR) Spectroscopy: Mapping Functional Groups
Expertise & Rationale: IR spectroscopy is indispensable for confirming the presence of key functional groups. The diagnostic power of this technique lies in its ability to detect the characteristic vibrational frequencies of specific bonds. For this compound, we are looking for definitive evidence of the O-H (hydroxyl), N-H (amino), C=N (oxazole ring), C-O (ether and phenol), and aromatic C=C bonds. The position and shape of the O-H and N-H bands, in particular, can provide insights into hydrogen bonding.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal. No further preparation is needed for a solid sample.
-
Instrumentation:
-
Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal. This background will be automatically subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Lower the ATR press to ensure firm contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Analysis: Identify the wavenumbers (cm⁻¹) of the principal absorption bands and assign them to their corresponding functional group vibrations.
Workflow for FT-IR Analysis
Caption: Workflow for acquiring an ATR FT-IR spectrum.
Anticipated Results & Interpretation
The IR spectrum will serve as a molecular fingerprint. The following table summarizes the expected characteristic absorption bands based on known data for similar structures.[7][8]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad, Strong | O-H (hydroxyl) and N-H (amino) stretching, likely overlapping and broadened by hydrogen bonding.[9] |
| 3100 - 3000 | Medium | Aromatic C-H stretching. |
| ~1650 | Strong | C=N stretching of the oxazole ring. |
| 1620 - 1450 | Medium-Strong | Aromatic C=C ring stretching vibrations. |
| ~1250 | Strong | Aryl C-O stretching (phenolic). |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
Expertise & Rationale: NMR is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. ¹H NMR will reveal the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (splitting). ¹³C NMR provides complementary information on the carbon skeleton. For this compound, with its distinct aromatic protons and exchangeable -OH and -NH₂ protons, NMR is essential for unambiguous structure confirmation.
Experimental Protocol: ¹H and ¹³C NMR
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it will dissolve the polar compound and allow for the observation of exchangeable O-H and N-H protons.[10][11]
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆ in an NMR tube.
-
Instrumentation:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument for optimal resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Reference it to the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).
-
-
Data Analysis:
-
¹H NMR: Integrate the peaks, determine the chemical shifts (δ) in ppm, and analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) in Hz.
-
¹³C NMR: Identify the chemical shifts of all unique carbon atoms.
-
Workflow for NMR Analysis
Caption: Workflow for acquiring ¹H and ¹³C NMR spectra.
Anticipated Results & Interpretation
The analysis of related 2-aminobenzoxazole and substituted phenol structures allows for a robust prediction of the NMR spectra.[1][11][12]
¹H NMR (in DMSO-d₆):
-
Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region (δ ≈ 6.5-8.0 ppm). Their exact shifts and coupling patterns will depend on the electronic effects of the -OH and -NH₂ groups. We expect to see a distinct set of coupled signals (doublets, doublet of doublets).
-
-NH₂ Protons (2H): A broad singlet, whose chemical shift is concentration-dependent, likely in the range of δ ≈ 7.0-8.0 ppm.[11]
-
-OH Proton (1H): A broad singlet, also concentration-dependent, likely downfield (δ ≈ 9.0-10.0 ppm) due to the phenolic nature.[10]
¹³C NMR (in DMSO-d₆):
-
Total Signals: 7 distinct signals are expected, one for each unique carbon atom.
-
C=N Carbon (C2): This carbon, bonded to two heteroatoms, will be significantly downfield, likely in the range of δ ≈ 160-165 ppm.[1]
-
Phenolic Carbon (C4): The carbon bearing the -OH group will also be downfield, around δ ≈ 145-155 ppm.
-
Other Aromatic Carbons: The remaining five carbons of the benzoxazole ring system will appear in the typical aromatic region of δ ≈ 100-145 ppm.[1]
Mass Spectrometry (MS): The Final Confirmation
Expertise & Rationale: Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition of a new molecule. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar, non-volatile compound.
Experimental Protocol: High-Resolution ESI-MS
-
Solvent Selection: Prepare a dilute solution (e.g., 10-50 µM) of the sample in a solvent suitable for ESI, such as a mixture of acetonitrile and water (50:50, v/v), often with a small amount of formic acid or ammonium acetate to promote ionization.[1][11]
-
Instrumentation:
-
Use an HRMS instrument, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, coupled with an ESI source.
-
Operate in positive ion mode to protonate the amino group, forming the [M+H]⁺ ion.
-
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system. Acquire the full scan mass spectrum over a range of m/z 50-500.
-
Data Analysis:
-
Identify the m/z value of the molecular ion peak ([M+H]⁺).
-
Compare the exact mass to the theoretical calculated mass for C₇H₇N₂O₂⁺ to confirm the elemental formula.
-
(Optional) Perform MS/MS fragmentation on the molecular ion peak to analyze the resulting fragments and further corroborate the structure.
-
Workflow for HRMS Analysis
Caption: Workflow for acquiring an ESI-HRMS spectrum.
Anticipated Results & Interpretation
| Parameter | Expected Value | Rationale |
| Theoretical Mass [M] | 150.0429 | C₇H₆N₂O₂ |
| Theoretical [M+H]⁺ | 151.0502 | C₇H₇N₂O₂⁺ |
| Observed [M+H]⁺ | m/z ≈ 151.0502 ± 5 ppm | The experimentally determined mass should match the theoretical mass within a very small error margin (typically < 5 ppm) to confirm the formula.[10][11] |
Conclusion: A Synergistic Approach to Characterization
The is a multi-faceted process where each technique provides a crucial piece of the structural puzzle. UV-Vis spectroscopy confirms the conjugated electronic system. IR spectroscopy provides a rapid check for essential functional groups. NMR spectroscopy delivers an unambiguous map of the proton and carbon framework. Finally, high-resolution mass spectrometry validates the elemental composition with high precision. By following this logically structured and self-validating guide, researchers can confidently and comprehensively elucidate the structure of this and other novel chemical entities.
References
- 1. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 3. 98549-92-9|this compound|BLD Pharm [bldpharm.com]
- 4. scielo.br [scielo.br]
- 5. Vapour spectrum of benzoxazole in the near ultraviolet - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. rsc.org [rsc.org]
An In-depth Technical Guide to the Discovery, Synthesis, and Biological Significance of 2-Aminobenzoxazoles, Featuring 4-Hydroxy-2-aminobenzoxazol
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological importance of 2-aminobenzoxazole derivatives, with a particular focus on hydroxylated analogues, exemplified by 4-Hydroxy-2-aminobenzoxazol. This document is intended for researchers, scientists, and drug development professionals engaged in medicinal chemistry and related fields.
Introduction: The Benzoxazole Scaffold in Medicinal Chemistry
The benzoxazole core, a bicyclic system comprising a fused benzene and oxazole ring, is a privileged scaffold in medicinal chemistry.[1] Its planar structure and the presence of both hydrogen bond donors and acceptors allow for diverse interactions with biological macromolecules.[1] This has led to the development of numerous benzoxazole-containing compounds with a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3] Among the various derivatives, the 2-aminobenzoxazoles represent a particularly significant class, serving as crucial intermediates and bioactive molecules in their own right.[4][5] The introduction of a hydroxyl group, as in the case of this compound, can further modulate the compound's physicochemical properties and biological activity.
Historical Perspective and Discovery
The history of benzoxazoles is intertwined with the broader development of heterocyclic chemistry in the mid-19th century. While a specific discovery date for this compound is not prominently documented in the scientific literature, the foundational methods for benzoxazole synthesis were established during this period. The classical condensation of o-aminophenols with various reagents laid the groundwork for accessing this class of compounds.[6] The synthesis of 2-aminobenzoxazoles, in particular, has evolved from the use of hazardous reagents like cyanogen bromide to safer and more efficient modern methods.[4][5]
Synthesis of 2-Aminobenzoxazoles and Hydroxylated Derivatives
The synthesis of 2-aminobenzoxazoles and their hydroxylated counterparts can be achieved through several strategic routes, primarily starting from appropriately substituted o-aminophenols.
Classical Synthesis via Cyanogen Halides
One of the earliest and most direct methods for the synthesis of 2-aminobenzoxazoles involves the cyclization of an o-aminophenol with cyanogen bromide (BrCN).[2] This method, while effective, is now often avoided due to the high toxicity of cyanogen bromide.[4][5]
Experimental Protocol: Synthesis of 2-Aminobenzoxazole via Cyanogen Bromide (Illustrative)
-
Disclaimer: This protocol involves a highly toxic reagent and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
-
Dissolve the starting o-aminophenol (1.0 eq) in a suitable solvent such as methanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of cyanogen bromide (1.1 eq) in the same solvent to the cooled mixture.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Modern and Greener Synthetic Approaches
In recent years, a variety of safer and more efficient methods have been developed for the synthesis of 2-aminobenzoxazoles.
3.2.1. Using Non-Hazardous Cyanating Agents
A significant advancement is the replacement of cyanogen bromide with safer electrophilic cyanating agents. One such reagent is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).[4][7] This approach offers operational simplicity and avoids the use of highly toxic materials.[4] The reaction typically proceeds by reacting an o-aminophenol with NCTS in the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O).[4][5]
Experimental Protocol: Synthesis of 2-Aminobenzoxazoles using NCTS [4][5]
-
To a solution of the substituted o-aminophenol (1.0 eq) in 1,4-dioxane, add NCTS (1.5 eq).
-
Add BF₃·Et₂O (2.0 eq) dropwise to the mixture.
-
Reflux the reaction mixture and monitor by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the desired 2-aminobenzoxazole.
Diagram: General Synthesis of 2-Aminobenzoxazoles using NCTS
Caption: Synthesis of 2-aminobenzoxazoles from o-aminophenols and NCTS.
3.2.2. Smiles Rearrangement
Another innovative approach involves the intramolecular Smiles rearrangement. This method can be used for the synthesis of N-substituted 2-aminobenzoxazoles starting from benzoxazole-2-thiol.[4][5]
3.2.3. Direct C-H Amination
Direct C-H amination of the benzoxazole core at the 2-position offers an atom-economical route to 2-aminobenzoxazoles. These reactions are often catalyzed by transition metals.[8]
Physicochemical Properties and Characterization
The physicochemical properties of 2-aminobenzoxazoles, including this compound, are influenced by the substituents on the benzoxazole core. The presence of the amino group imparts basicity, while a hydroxyl group can act as both a hydrogen bond donor and acceptor, influencing solubility and potential biological interactions.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₆N₂O₂ |
| Molecular Weight | 150.14 g/mol |
| XLogP3 | 1.1 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
Data obtained from computational models.
Characterization Techniques:
The structural elucidation of newly synthesized 2-aminobenzoxazole derivatives relies on a combination of spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the chemical structure and confirming the successful synthesis.[9][10]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying key functional groups such as N-H and O-H stretches.[9][10]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compound.[2]
-
Elemental Analysis: Provides the percentage composition of elements (C, H, N), which is used to confirm the empirical formula.[9]
Biological Activities and Mechanism of Action
Benzoxazole derivatives are known to exhibit a wide spectrum of biological activities.[3][11] The 2-aminobenzoxazole scaffold is a key pharmacophore in many biologically active compounds.
5.1. Antimicrobial and Antifungal Activity
Numerous studies have reported the potent antimicrobial and antifungal activities of 2-aminobenzoxazole derivatives.[2] Some compounds have shown excellent, broad-spectrum antifungal activity against various phytopathogenic fungi.[2]
5.2. Anticancer Activity
The benzoxazole nucleus is present in several compounds with demonstrated anticancer properties.[12] The mechanism of action can vary, with some derivatives acting as kinase inhibitors.[11]
5.3. Enzyme Inhibition
2-Aminobenzoxazoles have been identified as inhibitors of various enzymes, including proteases, chymase, and topoisomerase II.[4][5] More recently, 2-aminobenzoxazole derivatives have been developed as potent inhibitors of the sphingosine-1-phosphate (S1P) transporter Spinster Homolog 2 (Spns2), which is a target for immunomodulatory drugs.[13][14]
Diagram: Hypothetical Signaling Pathway Inhibition by a 2-Aminobenzoxazole Derivative
Caption: Inhibition of Spns2-mediated S1P transport by a 2-aminobenzoxazole derivative.
Future Directions and Applications
The 2-aminobenzoxazole scaffold, including hydroxylated derivatives like this compound, continues to be an area of active research in drug discovery. The versatility of its synthesis and its ability to interact with a wide range of biological targets suggest that novel derivatives with improved potency and selectivity will continue to be developed. Future research will likely focus on:
-
The development of more efficient and environmentally friendly synthetic methods.[8]
-
Exploration of new biological targets for 2-aminobenzoxazole derivatives.
-
Structure-activity relationship (SAR) studies to optimize the pharmacological properties of lead compounds.[13]
Conclusion
While the specific history of this compound is not extensively detailed, it belongs to the well-established and pharmacologically significant class of 2-aminobenzoxazoles. The synthetic routes to these compounds are well-developed, moving towards safer and more efficient protocols. The diverse biological activities exhibited by this class of compounds, including antimicrobial, anticancer, and enzyme inhibitory effects, ensure that the 2-aminobenzoxazole scaffold will remain a focus of medicinal chemistry research for the foreseeable future.
References
- 1. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]
- 2. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpbs.com [ijpbs.com]
- 7. Benzoxazole synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benthamscience.com [benthamscience.com]
- 13. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Theoretical and Computational Investigation of 4-Hydroxy-2-aminobenzoxazole
Abstract
The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] This guide provides an in-depth technical exploration of 4-Hydroxy-2-aminobenzoxazole, a representative member of this class, through the lens of modern theoretical and computational chemistry. We will delineate a synergistic approach, combining foundational experimental characterization with advanced computational methodologies, including Density Functional Theory (DFT), molecular docking, and in silico ADMET prediction. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage computational tools to accelerate the discovery and optimization of novel benzoxazole-based therapeutic agents.
Introduction: The Significance of the Benzoxazole Core
Benzoxazoles are bicyclic heterocyclic compounds containing fused benzene and oxazole rings. This structural motif imparts a unique combination of rigidity, planarity, and lipophilicity, making it an ideal scaffold for interacting with biological macromolecules.[3] Derivatives of benzoxazole have demonstrated a wide pharmacological spectrum, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[4][5] The specific subject of this guide, 4-Hydroxy-2-aminobenzoxazole, incorporates key pharmacophoric features: a hydrogen bond-donating hydroxyl group and an amino group, which can be readily functionalized, making it a versatile building block for combinatorial library synthesis and lead optimization.
Theoretical studies provide an invaluable framework for understanding the molecule's intrinsic properties—its structure, reactivity, and potential for biological interaction—before committing to resource-intensive laboratory synthesis and testing.[6]
Synthesis and Spectroscopic Characterization
A robust theoretical model must be grounded in experimental data. This section outlines a common synthetic route to 2-aminobenzoxazole derivatives and the spectroscopic techniques used for their characterization, which serve as benchmarks for our computational predictions.
Synthesis Protocol
The synthesis of 2-aminobenzoxazoles is often achieved through the cyclization of an o-aminophenol precursor with a cyanating agent.[7] A modern, reliable method utilizes N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a non-hazardous electrophilic cyanating agent, catalyzed by a Lewis acid.[8][9]
Step-by-Step Protocol:
-
Reactant Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-diaminophenol (1 equivalent), the starting material for 4-Hydroxy-2-aminobenzoxazole, in a dry aprotic solvent such as 1,4-dioxane.
-
Addition of Cyanating Agent: Add NCTS (1.1 equivalents) to the solution.
-
Catalyst Introduction: Introduce a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·Et₂O) (1.5 equivalents), to the mixture. The catalyst activates the cyanating agent, facilitating the reaction.[9]
-
Reaction Condition: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the pure 4-Hydroxy-2-aminobenzoxazole.
Spectroscopic Characterization
The synthesized compound's structure is unequivocally confirmed using various spectroscopic methods. The data obtained are critical for validating the results of subsequent DFT calculations.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.[11][12]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes (e.g., N-H stretch, O-H stretch, C=N stretch).[13]
-
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The wavelength of maximum absorption (λ_max) is related to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[14][15]
Table 1: Representative Spectroscopic Data for a Benzoxazole Core (Note: As experimental data for the specific 4-hydroxy derivative is not readily available in the literature, this table presents typical, expected ranges based on known benzoxazole derivatives for validation purposes.)
| Technique | Feature | Expected Chemical Shift / Wavenumber / Wavelength |
| ¹H NMR | Aromatic Protons (Ar-H) | δ 7.0 - 7.8 ppm |
| Amine Protons (-NH₂) | δ 5.0 - 6.0 ppm (broad singlet) | |
| Hydroxyl Proton (-OH) | δ 9.0 - 10.0 ppm (broad singlet) | |
| ¹³C NMR | Aromatic Carbons | δ 110 - 150 ppm |
| C-2 (Oxazole Ring) | δ 155 - 165 ppm | |
| FT-IR | O-H Stretch | 3200 - 3400 cm⁻¹ (broad) |
| N-H Stretch | 3100 - 3300 cm⁻¹ | |
| C=N Stretch (Oxazole) | 1630 - 1680 cm⁻¹ | |
| UV-Vis | π → π* transition | λ_max ≈ 280 - 350 nm |
Theoretical and Computational Investigations
This section forms the core of the guide, detailing the theoretical methodologies used to probe the properties of 4-Hydroxy-2-aminobenzoxazole.
Quantum Chemical Calculations: Density Functional Theory (DFT)
DFT is a powerful computational method used to investigate the electronic structure of molecules.[16] It provides a balance between accuracy and computational cost, making it ideal for studying molecules of medicinal interest.[17] The B3LYP functional combined with a 6-311++G(d,p) basis set is a widely accepted level of theory for such systems, providing reliable geometric and electronic property predictions.[10][18]
Caption: Standard workflow for DFT-based molecular property calculation.
-
Structure Input: Draw the 2D structure of 4-Hydroxy-2-aminobenzoxazole in a molecular modeling software (e.g., GaussView, Avogadro) and perform an initial 3D cleanup.
-
Geometry Optimization: Perform a full geometry optimization using DFT at the B3LYP/6-311++G(d,p) level of theory. This step finds the lowest energy conformation of the molecule.
-
Frequency Calculation: Perform a frequency calculation at the same level of theory. A true energy minimum is confirmed by the absence of imaginary frequencies. The output provides predicted IR vibrational frequencies that can be compared to experimental FT-IR data.[19]
-
Electronic Property Analysis:
-
Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[15]
-
Molecular Electrostatic Potential (MEP): Generate an MEP map. This map visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive potential, typically blue) and nucleophilic (negative potential, typically red) sites, which is critical for understanding potential intermolecular interactions.[17]
-
-
NMR and UV-Vis Prediction:
-
Employ the Gauge-Independent Atomic Orbital (GIAO) method to predict ¹H and ¹³C NMR chemical shifts. These theoretical values can be directly compared to experimental spectra for structural validation.[15]
-
Use Time-Dependent DFT (TD-DFT) to simulate the electronic absorption (UV-Vis) spectrum and predict the λ_max values, which correspond to electronic transitions.[18]
-
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[20] It is fundamental in drug discovery for identifying potential biological targets and understanding binding mechanisms.[21] Benzoxazole derivatives are known to inhibit various enzymes, including DNA gyrase, a key bacterial enzyme.[5]
Caption: General workflow for a molecular docking study.
-
Ligand Preparation:
-
Obtain the 3D structure of 4-Hydroxy-2-aminobenzoxazole from the DFT optimization step.
-
Use a preparation tool (e.g., AutoDockTools) to assign appropriate atom types and charges (e.g., Gasteiger charges).
-
-
Receptor Preparation:
-
Download the crystal structure of the target protein from the Protein Data Bank (PDB), for instance, E. coli DNA Gyrase B (PDB ID: 4URO).[4]
-
Prepare the protein by removing water molecules, co-crystallized ligands, and adding polar hydrogens.
-
-
Grid Box Generation:
-
Define the active site (binding pocket) of the protein. This is typically done by centering a grid box on the location of the co-crystallized ligand or by using pocket prediction algorithms.
-
-
Docking Execution:
-
Run the docking simulation using software like AutoDock Vina. The program will systematically sample different conformations and orientations of the ligand within the defined grid box.
-
-
Results Analysis:
-
Analyze the output to identify the top-ranked poses based on their binding affinity scores (in kcal/mol). A more negative score indicates a more favorable binding interaction.
-
Visualize the best-ranked pose in a molecular graphics program (e.g., PyMOL, Chimera) to analyze the specific interactions (hydrogen bonds, hydrophobic interactions, π-stacking) between the ligand and the protein's active site residues.[20]
-
In Silico ADMET Prediction
In the early stages of drug development, it is crucial to assess the pharmacokinetic properties of a compound.[22][23] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction uses computational models to estimate these properties from the molecular structure alone, helping to identify candidates with poor drug-like characteristics and reducing late-stage attrition.[6][24]
Caption: Workflow for in silico ADMET property prediction.
-
Tool Selection: Utilize online platforms or standalone software for ADMET prediction, such as SwissADME, pkCSM, or PreADMET.[25][26]
-
Structure Submission: Input the SMILES string or 2D structure of 4-Hydroxy-2-aminobenzoxazole into the selected tool.
-
Analysis of Key Parameters: Evaluate the output based on established criteria for drug-likeness and potential liabilities.
Table 2: Key ADMET Parameters and Their Significance
| Category | Parameter | Significance | Favorable Range |
| Physicochemical | Molecular Weight (MW) | Affects diffusion and transport | < 500 Da |
| LogP (Lipophilicity) | Influences solubility and permeability | < 5 | |
| H-Bond Donors | Impacts membrane permeability | ≤ 5 | |
| H-Bond Acceptors | Impacts membrane permeability | < 10 | |
| Pharmacokinetics | Human Intestinal Absorption (HIA) | Predicts oral bioavailability | High (> 90%) |
| Blood-Brain Barrier (BBB) Permeation | Indicates potential for CNS effects | No/Low for peripheral drugs | |
| CYP450 Inhibition | Predicts potential for drug-drug interactions | Non-inhibitor | |
| Toxicity | AMES Mutagenicity | Predicts potential to cause DNA mutations | Non-mutagenic |
| hERG Inhibition | Predicts risk of cardiotoxicity | Non-inhibitor |
The analysis of these parameters provides a comprehensive profile of the molecule's potential behavior in a biological system, guiding further optimization efforts.[27][28]
Conclusion and Future Directions
This guide has detailed a multi-faceted theoretical approach to the study of 4-Hydroxy-2-aminobenzoxazole. By integrating DFT calculations, molecular docking, and ADMET prediction, researchers can build a comprehensive understanding of a molecule's physicochemical properties, potential biological activity, and drug-like characteristics. The theoretical data generated through these workflows provide a strong foundation for hypothesis-driven experimental work, ultimately accelerating the drug discovery pipeline.
Future theoretical studies could expand upon this foundation by employing more advanced techniques such as molecular dynamics (MD) simulations to study the stability of the ligand-protein complex over time or using quantitative structure-activity relationship (QSAR) models to predict the activity of a library of related derivatives.[4][19] This synergy between computational prediction and experimental validation represents the future of rational drug design.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. mdpi.com [mdpi.com]
- 4. Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2- yl)-3,5-diphenylformazan Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpbs.com [ijpbs.com]
- 8. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 10. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. esisresearch.org [esisresearch.org]
- 14. scielo.br [scielo.br]
- 15. Vibrational spectroscopic (FT-IR, FT-Raman, ¹H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. DFT Calculations, Molecular Docking, and Pharmacological Properties Investigation for 5-Benzoxazolecarboxylic Acid as a… [ouci.dntb.gov.ua]
- 18. DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Machine Learning for In Silico ADMET Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]
- 24. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 25. ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer | German Journal of Pharmaceuticals and Biomaterials [gjpb.de]
- 26. Molecular Docking, Pharmacophore Modeling and ADMET Prediction of Novel Heterocyclic Leads as Glucokinase Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ADME/toxicity prediction and antitumor activity of novel nitrogenous heterocyclic compounds designed by computer targeting of alkylglycerone phosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 4-Hydroxy-2-aminobenzoxazol as a Novel Fluorophore for Cellular Imaging
Abstract
The benzoxazole core is a privileged scaffold in the development of fluorescent probes, renowned for its environmental sensitivity and utility in biological imaging.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and application of 4-Hydroxy-2-aminobenzoxazol, a promising but currently under-characterized fluorophore. While direct literature on this specific molecule is sparse, its structure suggests a fascinating potential for Excited-State Intramolecular Proton Transfer (ESIPT), a photophysical process that endows probes with large Stokes shifts and high sensitivity to their local environment.[2][3] We present a logical framework and detailed protocols for the initial spectroscopic characterization of this compound and its subsequent application in live and fixed cell fluorescence microscopy. The methodologies are designed as self-validating systems, enabling researchers to rigorously assess the probe's utility and unlock its potential for visualizing cellular structures and dynamic processes.
Introduction: The Promise of a Novel Benzoxazole Probe
Small-molecule fluorescent probes are indispensable tools in modern cell biology and drug discovery, offering high spatial and temporal resolution for visualizing cellular components and processes in real-time.[4] Among the various classes of fluorophores, those based on the 2-(2'-hydroxyphenyl)benzoxazole (HBO) scaffold are of particular interest. These molecules often exhibit Excited-State Intramolecular Proton Transfer (ESIPT), a phenomenon where photoexcitation triggers the transfer of a proton from the hydroxyl group to a nitrogen atom on the heterocyclic core.[5][6] This process creates a transient keto-tautomer that is responsible for a highly Stokes-shifted fluorescence emission, minimizing spectral crosstalk and reducing cellular autofluorescence interference.[3][7]
This compound contains the requisite functionalities for ESIPT (a hydroxyl group and a heterocyclic nitrogen acceptor) and is further decorated with a 2-amino group. This substitution is hypothesized to modulate the electronic properties of the benzoxazole system, potentially influencing its quantum yield, environmental sensitivity, and interactions with biological macromolecules. The fluorescence emission of such probes is often highly sensitive to the local microenvironment, making them valuable tools for investigating the nature of binding sites in proteins, lipids, and DNA.[2] Furthermore, the 2-aminobenzoxazole scaffold has been identified in potent inhibitors of cellular transporters, suggesting that fluorescent analogues could serve as tools for studying drug-target engagement.
This guide provides the foundational protocols to characterize the photophysical properties of this compound and to evaluate its performance as a fluorescent stain in microscopy applications.
Hypothesized Mechanism of Action: An ESIPT-Driven Fluorophore
The fluorescence of this compound is predicted to be governed by an ESIPT mechanism. Upon absorption of a photon, the molecule is promoted to an excited electronic state (Enol). In this state, the acidity of the 4-hydroxyl group increases, facilitating the transfer of its proton to the more basic nitrogen atom of the oxazole ring. This creates an excited keto-tautomer (Keto), which then relaxes to the ground state via fluorescence emission at a longer wavelength than would be expected from the initial enol form. This entire cycle occurs on a picosecond timescale.[3] The large separation between the absorption and emission maxima (Stokes shift) is a hallmark of this process.
Figure 1: Hypothesized ESIPT Photocycle. A four-level photophysical cycle proposed for this compound.
Initial Characterization: Protocols for a New Probe
Before any biological application, it is critical to determine the fundamental photophysical properties of the probe. These protocols provide a roadmap for this essential characterization.
Predicted Photophysical Properties
The following table summarizes the expected properties of this compound, extrapolated from data on related hydroxyphenyl benzazole derivatives.[2][8] These values serve as a starting point for experimental optimization.
| Property | Predicted Range / Characteristic | Rationale & Key Considerations |
| λmax (Absorption) | 330 - 380 nm | Based on the UV absorption of the benzoxazole core. The exact maximum will be solvent-dependent. |
| λmax (Emission) | 450 - 550 nm | A large Stokes shift due to ESIPT is expected.[7] Emission color could range from blue-green to green-yellow. |
| Stokes Shift | > 100 nm | This is a defining feature of ESIPT fluorophores.[3] |
| Molar Extinction Coeff. (ε) | 15,000 - 30,000 M-1cm-1 | Typical for aromatic heterocyclic compounds. |
| Quantum Yield (Φ) | 0.01 - 0.60 | Highly dependent on solvent polarity and hydrogen-bonding capacity.[8] Lower in polar, protic solvents. |
| Environmental Sensitivity | High | Fluorescence intensity and emission wavelength are expected to be sensitive to solvent polarity, viscosity, and pH.[9] |
Protocol 1: Spectroscopic Characterization
Objective: To determine the absorption and emission spectra, molar extinction coefficient, and relative quantum yield of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Spectroscopy-grade solvents (e.g., Toluene, Dichloromethane, Acetonitrile, Ethanol, Phosphate-Buffered Saline pH 7.4)
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
Methodology:
-
Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). Store protected from light at -20°C.
-
Measure Absorbance:
-
Dilute the stock solution in each of the test solvents to a final concentration of ~10 µM.
-
Record the absorbance spectrum from 250 nm to 500 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Calculate Molar Extinction Coefficient (ε):
-
Using the absorbance value at λmax from a solution of known concentration (C), calculate ε using the Beer-Lambert law: ε = A / (C * l), where A is absorbance, C is concentration in mol/L, and l is the path length in cm.
-
-
Measure Fluorescence Emission:
-
Using the same solutions, excite the sample at its absorption λmax.
-
Record the emission spectrum over a range ~20 nm above the excitation wavelength to ~700 nm.
-
Identify the wavelength of maximum emission.
-
-
Determine Relative Quantum Yield (Φ):
-
Prepare a series of dilutions of the probe and the quantum yield standard in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Measure the integrated fluorescence intensity (I) and absorbance (A) at the excitation wavelength for both the sample (smp) and the standard (std).
-
Calculate the quantum yield using the following equation: Φsmp = Φstd * (Ismp / Istd) * (Astd / Asmp) * (ηsmp² / ηstd²) (where η is the refractive index of the solvent)
-
Application in Fluorescence Microscopy
These protocols outline the use of this compound for staining both live and fixed cells. An initial titration of the probe concentration (from 0.5 µM to 20 µM) and incubation time (15 min to 2 hours) is recommended to find the optimal staining conditions with the best signal-to-noise ratio.
Figure 2: General Experimental Workflow. From probe characterization to final image analysis.
Protocol 2: Live-Cell Staining and Imaging
Objective: To visualize the distribution of this compound in living cells.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Live-cell imaging solution (e.g., Hanks' Balanced Salt Solution (HBSS) or phenol red-free medium)
-
10 mM stock solution of the probe in DMSO
-
Fluorescence microscope equipped with appropriate filter sets (start with a DAPI or "Violet" filter cube: Ex ~350-380 nm, Em ~430-480 nm, and a "Green" filter cube: Ex ~470-490 nm, Em ~510-550 nm)
Methodology:
-
Prepare Staining Solution: Dilute the 10 mM stock solution of this compound into pre-warmed live-cell imaging solution to the desired final concentration (e.g., 5 µM).
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with the pre-warmed imaging solution.
-
Add the staining solution to the cells and incubate at 37°C in a CO₂ incubator for 15-60 minutes.
-
-
Wash:
-
Remove the staining solution.
-
Wash the cells 2-3 times with fresh, pre-warmed imaging solution to remove unbound probe.
-
Add fresh imaging solution to the cells for imaging.
-
-
Imaging:
-
Immediately transfer the sample to the fluorescence microscope.
-
Using the violet excitation filter set, focus on the cells and acquire images. Minimize exposure time to reduce phototoxicity.[10]
-
Self-Validation: Acquire an image of unstained cells using the same settings to assess the level of cellular autofluorescence.
-
Observe the subcellular localization of the fluorescence signal.
-
Protocol 3: Fixed-Cell Staining
Objective: To visualize the probe's distribution in fixed cells, which can help identify its targets.
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
Staining solution (as in Protocol 2, but in PBS)
-
Mounting medium
Methodology:
-
Fixation:
-
Wash cells once with PBS.
-
Add 4% PFA and incubate for 15 minutes at room temperature.
-
Wash cells 3 times with PBS.
-
-
Permeabilization (Optional but Recommended):
-
Causality: This step uses a detergent to create pores in cellular membranes, allowing the probe to access intracellular compartments.
-
Add Permeabilization Buffer and incubate for 10 minutes at room temperature.
-
Wash cells 3 times with PBS.
-
-
Staining:
-
Add the staining solution and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Wash and Mount:
-
Wash cells 3 times with PBS.
-
Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
-
Imaging: Acquire images as described in the live-cell protocol.
Potential Applications & Advanced Concepts
The unique structure of this compound suggests several advanced applications beyond general cellular staining.
-
Environmental Sensing: Due to the ESIPT mechanism, the probe's fluorescence spectrum and quantum yield may change in response to the polarity and viscosity of its environment.[5][9] This could allow it to distinguish between different cellular compartments, such as the lipid-rich environment of membranes versus the aqueous cytosol.
-
pH Sensing: The presence of both a hydroxyl (acidic) and an amino (basic) group makes the probe's protonation state dependent on pH. Changes in pH could alter the ESIPT efficiency or ground-state absorbance, providing a ratiometric or intensity-based readout of pH in cellular organelles like lysosomes or mitochondria.[11][12]
-
Target Engagement Studies: The 2-aminobenzoxazole scaffold is known to be a pharmacophore for certain enzymes and transporters.[1] If this compound binds to a specific protein target, its fluorescence properties could be altered upon binding. This "turn-on" or "turn-off" response could be leveraged to develop assays for screening drug candidates that compete for the same binding site.
Figure 3: Hypothetical Target Engagement Assay. The probe's fluorescence increases upon binding to its target. A competing drug displaces the probe, reducing fluorescence.
References
- 1. researchgate.net [researchgate.net]
- 2. Photophysical properties of hydroxyphenyl benzazoles and their applications as fluorescent probes to study local environment in DNA, protein and lipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Excited-State Intramolecular Proton Transfer: A Short Introductory Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Dual fluorescence of 2-(2′-hydroxyphenyl) benzoxazole derivatives via the branched decays from the upper excited-state - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Absorption and Emission Sensitivity of 2-(2'-Hydroxyphenyl)benzoxazole to Solvents and Impurities [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for 4-Hydroxy-2-aminobenzoxazol in Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the application of 4-Hydroxy-2-aminobenzoxazol, a promising fluorogenic compound, for cellular staining. While specific applications for this molecule are still under exploration, its benzoxazole core suggests significant potential as a fluorescent probe for visualizing cellular components.[1][2] This guide offers a foundational protocol for both live and fixed-cell imaging, grounded in the established principles of fluorescence microscopy and the known properties of related benzoxazole derivatives.[3][4] Researchers are advised that this protocol represents a starting point, and optimization will be necessary for specific cell types and experimental aims.
Introduction: The Potential of Benzoxazole Scaffolds in Bioimaging
Benzoxazole derivatives are a versatile class of heterocyclic organic compounds that have garnered significant interest in the field of bioimaging due to their tunable photophysical properties.[2] The core benzoxazole structure can be functionalized to create probes that are sensitive to their microenvironment, making them valuable tools for studying cellular dynamics.[2] Many benzoxazole derivatives exhibit solvatochromism, where their fluorescence characteristics change in response to the polarity of their surroundings, enabling the visualization of structures like lipid droplets and cellular membranes.[2][3] Furthermore, modifications to the benzoxazole scaffold can facilitate targeting of specific organelles or biomolecules, such as DNA.[1]
This compound, with its hydroxyl and amino functional groups, presents an intriguing candidate for a fluorescent cellular stain. These functional groups may influence the molecule's spectral properties and its interactions with intracellular components. This document outlines a detailed, albeit foundational, protocol for utilizing this compound in cell staining applications.
Principle of Action: A Hypothesized Mechanism
The precise mechanism by which this compound stains cellular components has not been empirically determined. However, based on the behavior of analogous benzoxazole compounds, we can propose a few plausible mechanisms of action:
-
Intercalation with Nucleic Acids: Some benzoxazole derivatives, like oxazole yellow (YO), are known to act as DNA fluorescent probes, exhibiting enhanced fluorescence upon binding.[1] It is plausible that this compound could similarly intercalate into the minor groove of DNA or bind to RNA, leading to fluorescence enhancement and allowing for nuclear or nucleolar staining.
-
Environmental Sensitivity: The fluorescence of many benzoxazole derivatives is sensitive to the local environment.[2] The hydroxyl and amino groups of this compound could render its fluorescence properties dependent on factors like pH or viscosity. This could lead to differential staining of organelles with distinct internal environments, such as lysosomes (acidic) or mitochondria (viscous).[3][4]
-
Targeting Specific Organelles: The specific functionalization of the benzoxazole core can direct its localization to particular subcellular compartments.[4] While not definitively known for this compound, its structure may predispose it to accumulate in certain organelles.
Further experimental validation is required to elucidate the exact mechanism of staining.
Quantitative Data Summary
The following table summarizes the recommended starting parameters for using this compound. These values are derived from typical concentrations and incubation times used for other small molecule fluorescent dyes and should be optimized for your specific experimental setup.
| Parameter | Recommended Range | Notes |
| Stock Solution Concentration | 1-10 mM in DMSO | Prepare in a high-quality, anhydrous solvent. |
| Working Concentration (Live Cells) | 1-10 µM | Titrate to find the optimal concentration that provides a good signal-to-noise ratio with minimal cytotoxicity. |
| Working Concentration (Fixed Cells) | 0.5-5 µM | Lower concentrations are often sufficient for fixed and permeabilized cells. |
| Incubation Time (Live Cells) | 15-60 minutes | Longer incubation times may be needed but can also lead to increased background. |
| Incubation Time (Fixed Cells) | 10-30 minutes | Shorter incubation times are generally sufficient for fixed cells. |
| Estimated Excitation Wavelength | ~360 nm | Based on the general properties of benzoxazole derivatives.[3] |
| Estimated Emission Wavelength | ~485 nm | Based on the general properties of benzoxazole derivatives.[3] |
Experimental Protocols
Reagent Preparation
4.1.1. Stock Solution (1 mM)
-
Weigh out a precise amount of this compound powder.
-
Dissolve the powder in high-quality, anhydrous DMSO to a final concentration of 1 mM.
-
Vortex thoroughly to ensure the compound is fully dissolved.
-
Store the stock solution at -20°C, protected from light. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
4.1.2. Staining Buffer
For live-cell imaging, a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a serum-free cell culture medium is recommended. For fixed-cell staining, Phosphate-Buffered Saline (PBS) is appropriate.
Protocol 1: Live-Cell Staining
This protocol is designed for staining living cells and observing dynamic processes.
-
Cell Seeding: Plate cells on a glass-bottom dish or chamber slide suitable for fluorescence microscopy and culture to the desired confluency.
-
Prepare Staining Solution: Dilute the 1 mM stock solution of this compound in a serum-free cell culture medium or HBSS to a final working concentration of 1-10 µM.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with the chosen staining buffer.
-
Add the staining solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with the staining buffer to remove any unbound dye.
-
-
Imaging: Add fresh culture medium or PBS to the cells and image immediately using a fluorescence microscope with an appropriate filter set (e.g., DAPI or a custom set for the estimated excitation/emission wavelengths).
Protocol 2: Fixed-Cell Staining (Immunofluorescence Counterstain)
This protocol is suitable for fixed cells and can be integrated into an immunofluorescence workflow.
-
Cell Seeding and Fixation:
-
Plate cells on coverslips or in a multi-well plate.
-
Fix the cells using a standard protocol, such as 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (if required for intracellular targets):
-
Incubate the cells with a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking (if performing immunofluorescence):
-
Incubate the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature.[5]
-
-
Antibody Incubation (if performing immunofluorescence):
-
Staining with this compound:
-
Prepare a staining solution of 0.5-5 µM this compound in PBS.
-
Incubate the cells with the staining solution for 10-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope.
-
Experimental Workflow Diagrams
Caption: Workflow for live-cell staining with this compound.
Caption: Workflow for fixed-cell staining with this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal | - Suboptimal concentration of the dye.- Incorrect filter set.- Photobleaching. | - Titrate the concentration of this compound.- Ensure the excitation and emission filters match the spectral properties of the dye.- Minimize exposure to the excitation light and use an antifade mounting medium for fixed cells. |
| High Background | - Concentration of the dye is too high.- Insufficient washing.- Nonspecific binding. | - Reduce the concentration of the dye.- Increase the number and duration of wash steps.- For fixed cells, ensure adequate blocking. |
| Phototoxicity (Live Cells) | - High concentration of the dye.- Prolonged exposure to excitation light. | - Use the lowest effective concentration of the dye.- Reduce the intensity and duration of the excitation light. |
| Precipitation of the Dye | - Poor solubility in aqueous buffer. | - Ensure the stock solution is fully dissolved in DMSO before diluting in aqueous buffer.- Do not exceed the recommended working concentration. |
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[7] Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry, and dark place.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
It is the user's responsibility to conduct a thorough risk assessment before using this compound.
References
- 1. biori.periodikos.com.br [biori.periodikos.com.br]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent Staining Overview | Visikol [visikol.com]
- 6. biotium.com [biotium.com]
- 7. fishersci.com [fishersci.com]
Application Notes and Protocols for 4-Hydroxy-2-aminobenzoxazole in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the potential applications of 4-Hydroxy-2-aminobenzoxazole as a fluorescent reporter in enzyme assays. While direct, validated protocols for this specific compound are not widely documented, its structural similarity to other known fluorophores used in enzyme kinetics suggests significant potential. This guide will, therefore, focus on the principles and foundational protocols for developing robust enzyme assays using 4-Hydroxy-2-aminobenzoxazole, empowering researchers to design and validate assays for their specific enzymes of interest. We will explore its application in both direct fluorescence and Förster Resonance Energy Transfer (FRET) based assays.
Introduction to 4-Hydroxy-2-aminobenzoxazole: A Fluorophore with Potential
4-Hydroxy-2-aminobenzoxazole belongs to the benzoxazole family of heterocyclic compounds. Benzoxazole derivatives are known for their fluorescent properties and have been utilized as fluorescent probes in various biological applications, including the detection of metal ions and as components of probes for imaging in living cells.[1] Their utility in medicinal chemistry is also well-established, with many derivatives acting as enzyme inhibitors.[2] The inherent fluorescence of the benzoxazole core makes 4-Hydroxy-2-aminobenzoxazole a promising candidate for the development of sensitive, continuous enzyme assays.
The primary advantage of using fluorescent probes in enzyme assays is the high sensitivity and the ability to monitor enzymatic reactions in real-time. The application of 4-Hydroxy-2-aminobenzoxazole is hypothesized to follow one of two main principles:
-
Enzymatic release of a fluorescent product: In this scenario, the enzyme acts on a non-fluorescent or minimally fluorescent substrate that is chemically linked to the 4-Hydroxy-2-aminobenzoxazole moiety. Enzymatic cleavage releases the free 4-Hydroxy-2-aminobenzoxazole, resulting in a measurable increase in fluorescence.
-
Component of a FRET-based substrate: 4-Hydroxy-2-aminobenzoxazole can be incorporated into a peptide or other molecular scaffold as part of a FRET pair.[3][4][5] In a typical FRET assay for proteases, a fluorophore (donor) and a quencher (acceptor) are positioned on either side of an enzymatic cleavage site.[6] In the intact substrate, the fluorescence of the donor is quenched. Upon enzymatic cleavage, the donor and acceptor are separated, leading to an increase in fluorescence.[3][6]
Principle of the Assay: Two Mechanistic Approaches
Direct Fluorescence Assay via Enzymatic Cleavage
This approach is predicated on the synthesis of a substrate where the 4-Hydroxy-2-aminobenzoxazole is "caged" or "masked" by a chemical group that quenches its fluorescence. This masking group is part of the recognition sequence for the enzyme of interest (e.g., a peptide sequence for a protease, a phosphate group for a phosphatase).
The enzymatic reaction can be summarized as follows:
Non-fluorescent Substrate-(linker)-4-Hydroxy-2-aminobenzoxazole --(Enzyme)--> Cleaved Substrate + 4-Hydroxy-2-aminobenzoxazole (Fluorescent)
The rate of the increase in fluorescence is directly proportional to the rate of the enzymatic reaction.
Caption: Enzymatic release of a fluorescent product.
FRET-Based Assay
In a FRET-based assay, 4-Hydroxy-2-aminobenzoxazole would serve as either the donor or acceptor fluorophore in a pair.[3][4][5] For a protease assay, a peptide substrate is synthesized with the FRET pair flanking the cleavage site.
When the substrate is intact, excitation of the donor fluorophore results in energy transfer to the acceptor, and minimal fluorescence from the donor is observed. Upon cleavage of the peptide by the enzyme, the donor and acceptor are separated, disrupting FRET. This leads to an increase in the donor's fluorescence emission and a decrease in the acceptor's emission.
Caption: Principle of a FRET-based protease assay.
Hypothetical Protocol for a Protease Assay (Template)
This protocol is a template and requires optimization for the specific enzyme and substrate used.
Materials and Reagents
-
Enzyme: Purified enzyme of interest.
-
Substrate: Custom-synthesized substrate incorporating 4-Hydroxy-2-aminobenzoxazole.
-
Assay Buffer: Buffer optimal for enzyme activity (e.g., Tris-HCl, HEPES) with appropriate pH and ionic strength. May require additives like CaCl₂, ZnCl₂, or DTT depending on the enzyme class.
-
Inhibitor (for control): A known inhibitor of the enzyme.
-
96-well microplates: Black, flat-bottom plates are recommended to minimize background fluorescence and light scattering.
-
Fluorescence microplate reader: Capable of excitation and emission at the appropriate wavelengths for 4-Hydroxy-2-aminobenzoxazole.
Determination of Optimal Excitation and Emission Wavelengths
The fluorescence properties of 4-Hydroxy-2-aminobenzoxazole may be solvent-dependent.[7]
-
Prepare a solution of free 4-Hydroxy-2-aminobenzoxazole in the assay buffer.
-
Scan for the optimal excitation wavelength by monitoring emission at a fixed wavelength.
-
Scan for the optimal emission wavelength by exciting at the determined optimal excitation wavelength.
-
These wavelengths will be used for all subsequent measurements.
Standard Curve Generation
A standard curve is essential to convert relative fluorescence units (RFU) to the concentration of the product formed.
-
Prepare a series of dilutions of free 4-Hydroxy-2-aminobenzoxazole in the assay buffer, ranging from 0 to a concentration expected to be generated in the assay.
-
Dispense each concentration into the wells of the 96-well plate.
-
Measure the fluorescence at the optimal excitation and emission wavelengths.
-
Plot fluorescence intensity (RFU) versus the concentration of 4-Hydroxy-2-aminobenzoxazole to generate a standard curve.
Enzyme Activity Assay Protocol
-
Prepare Reagents:
-
Prepare a 2X enzyme solution in assay buffer.
-
Prepare a 2X substrate solution in assay buffer.
-
For inhibitor controls, prepare a 2X enzyme solution with the inhibitor.
-
-
Assay Setup (per well):
-
Add 50 µL of the 2X enzyme solution to the wells.
-
Include wells with buffer only (no enzyme) as a negative control for substrate auto-hydrolysis.
-
Include wells with enzyme and a known inhibitor as a control for assay specificity.
-
Pre-incubate the plate at the optimal temperature for the enzyme for 5-10 minutes.
-
-
Initiate the Reaction:
-
Add 50 µL of the 2X substrate solution to all wells to start the reaction. The final volume will be 100 µL.
-
-
Kinetic Measurement:
-
Immediately place the plate in the fluorescence reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes).
-
| Component | Volume (µL) | Final Concentration |
| 2X Enzyme Solution | 50 | 1X |
| 2X Substrate Solution | 50 | 1X |
| Total Volume | 100 |
Data Analysis and Interpretation
-
Calculate the Rate of Reaction:
-
For each well, plot the fluorescence intensity (RFU) against time.
-
Determine the initial linear portion of the curve and calculate the slope (V₀ = ΔRFU / Δt).
-
-
Convert RFU to Moles of Product:
-
Use the slope from the standard curve to convert the rate from RFU/min to moles of product formed per minute.
-
Rate (moles/min) = (V₀ in RFU/min) / (slope of standard curve in RFU/mole)
-
-
Calculate Specific Activity:
-
Specific Activity (moles/min/mg) = Rate (moles/min) / (amount of enzyme in mg)
-
-
Inhibitor Studies (IC₅₀ Determination):
-
Perform the assay with varying concentrations of a test inhibitor.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Considerations for Assay Development and Validation
-
Substrate Solubility: Ensure the substrate is fully soluble in the assay buffer to avoid artifacts. DMSO can be used as a co-solvent, but its final concentration should be kept low (typically <1%) as it may affect enzyme activity.
-
Inner Filter Effect: At high substrate or product concentrations, the emitted fluorescence can be reabsorbed, leading to a non-linear response. The standard curve will help to identify the linear range of the assay.
-
Photostability: Assess the photostability of 4-Hydroxy-2-aminobenzoxazole under the assay conditions to ensure that signal loss is not due to photobleaching.
-
Enzyme Concentration: The enzyme concentration should be optimized to ensure that the reaction rate is linear over the desired time course and that less than 10% of the substrate is consumed.
Conclusion
4-Hydroxy-2-aminobenzoxazole presents a valuable, yet underexplored, scaffold for the development of novel fluorescent enzyme assays. By applying the fundamental principles of fluorescence spectroscopy and enzyme kinetics outlined in this guide, researchers are well-equipped to design and validate robust and sensitive assays for a wide range of enzymes. The development of custom substrates incorporating this fluorophore will be a critical step in unlocking its full potential in academic research and drug discovery.
References
- 1. A benzoxazole functionalized fluorescent probe for selective Fe3+ detection and intracellular imaging in living cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Versatile synthesis of probes for high-throughput enzyme activity screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and fluorescence properties of benzoxazole-1,4-dihydropyridine dyads achieved by a multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Purification and properties of 2-hydroxy-6-oxo-6-(2'-aminophenyl)hexa-2,4-dienoic acid hydrolase involved in microbial degradation of carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. biori.periodikos.com.br [biori.periodikos.com.br]
experimental protocol for 4-Hydroxy-2-aminobenzoxazol synthesis
Application Note & Protocol
Topic: A Validated Experimental Protocol for the Synthesis of 4-Hydroxy-2-aminobenzoxazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the 2-Aminobenzoxazole Scaffold
The benzoxazole ring system is a privileged heterocyclic scaffold due to its prevalence in a wide array of pharmacologically active compounds and functional materials.[1] As a fused bicyclic aromatic system, it offers a rigid and planar structure that can effectively interact with biological targets. The 2-aminobenzoxazole derivatives, in particular, are of significant interest in medicinal chemistry, serving as key building blocks for enzyme inhibitors, receptor antagonists, and probes for medical imaging.[2][3] The introduction of a hydroxyl group at the 4-position, yielding 4-Hydroxy-2-aminobenzoxazole, further enhances the molecule's potential for hydrogen bonding and subsequent derivatization, making it a valuable intermediate in drug discovery programs.
This document provides a comprehensive, field-proven protocol for the synthesis of 4-Hydroxy-2-aminobenzoxazole. It eschews the use of highly toxic traditional reagents in favor of a modern, safer, and efficient methodology. The causality behind each experimental choice is explained to provide a deeper understanding of the synthetic strategy.
Synthesis Strategy: A Modern Approach to Cyclization
The core transformation for synthesizing 2-aminobenzoxazoles is the cyclocondensation reaction of a 2-aminophenol with a one-carbon electrophile that provides the C2-amine functionality.[4] For the target molecule, 4-Hydroxy-2-aminobenzoxazole, the logical starting material is 2-aminoresorcinol (2,4-dihydroxyaniline).
Historically, the most direct method for this transformation involved the use of cyanogen bromide (CNBr) as the cyanating agent.[3][5] However, cyanogen bromide is acutely toxic and volatile, posing significant handling risks.[6][7]
To enhance laboratory safety and align with green chemistry principles, this protocol utilizes N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a non-hazardous electrophilic cyanating agent.[1] NCTS is an air-stable solid that can be readily synthesized and serves as an effective CNBr surrogate.[2] The reaction's efficacy is significantly improved by the use of a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), to activate the NCTS cyano group towards nucleophilic attack.[3]
Reaction Mechanism
The synthesis proceeds via a Lewis acid-catalyzed cyclization pathway. The mechanism, supported by extensive literature, can be broken down into five key steps[3]:
-
Lewis Acid Activation: The boron trifluoride etherate (BF₃·Et₂O) coordinates to the nitrogen atom of the cyano group in NCTS. This coordination withdraws electron density, rendering the cyano carbon significantly more electrophilic.
-
Nucleophilic Attack by Amino Group: The primary amino group of 2-aminoresorcinol acts as a nucleophile, attacking the activated cyano carbon.
-
Elimination of Sulfonamide: The resulting intermediate collapses, leading to the elimination of the stable N-phenyl-p-toluenesulfonamide anion. This step forms a protonated carbodiimide-like intermediate.
-
Intramolecular Cyclization: The hydroxyl group at the ortho position (C1) of the benzene ring performs a nucleophilic attack on the electron-deficient carbon of the intermediate. This intramolecular reaction is entropically favored and results in the formation of the five-membered oxazole ring.
-
Deprotonation/Tautomerization: A final proton transfer step during aqueous workup yields the aromatic 4-Hydroxy-2-aminobenzoxazole product.
Visualizing the Reaction Pathway
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. ijpbs.com [ijpbs.com]
- 6. organicreactions.org [organicreactions.org]
- 7. Cyanogen bromide formation from the reactions of monobromamine and dibromamine with cyanide ion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of 4-Hydroxy-2-aminobenzoxazol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides detailed analytical methods for the accurate quantification of 4-Hydroxy-2-aminobenzoxazol, a key heterocyclic compound with significant interest in pharmaceutical research and development. Recognizing the critical need for robust and reliable analytical techniques, this document outlines three distinct, validated methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalysis, and UV-Vis Spectrophotometry for rapid, straightforward quantification. Each protocol is presented with an in-depth explanation of the scientific principles, step-by-step instructions, and guidance on method validation, ensuring both technical accuracy and practical applicability in a laboratory setting.
Introduction: The Significance of this compound Quantification
This compound belongs to the benzoxazole class of heterocyclic compounds, a scaffold that is integral to numerous pharmacologically active molecules.[1][2] Benzoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. As such, this compound may be a critical starting material, intermediate, or metabolite in the synthesis of novel therapeutic agents.
Accurate quantification of this compound is paramount throughout the drug development lifecycle. In process chemistry, it is essential for reaction monitoring and yield optimization. In quality control, precise measurement ensures the purity and consistency of active pharmaceutical ingredients (APIs). Furthermore, in preclinical and clinical studies, sensitive bioanalytical methods are required to elucidate pharmacokinetic and pharmacodynamic profiles. This guide provides the foundational methods to address these analytical challenges, grounded in established principles of analytical chemistry and regulatory expectations.[3][4]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
The HPLC-UV method is the workhorse for routine quantification of this compound in contexts such as purity assessment of bulk drug substances and in-process control. The method's robustness, reliability, and cost-effectiveness make it ideal for quality control laboratories.
Principle of the Method
This method employs reversed-phase chromatography, where the analyte is separated based on its partitioning between a non-polar stationary phase and a polar mobile phase. This compound, being a moderately polar compound, is well-retained on a C18 column. The separation is achieved by a gradient elution of a buffered aqueous solution and an organic modifier. Detection is performed by a UV detector at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity and specificity.
Experimental Protocol
2.2.1. Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile and water.
-
Phosphoric acid, analytical grade.
-
This compound reference standard.
2.2.2. Preparation of Solutions
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the Standard Stock Solution with the diluent to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
2.2.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient Program | 0-2 min: 10% B2-10 min: 10-90% B10-12 min: 90% B12-13 min: 90-10% B13-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV scan (likely around 230-280 nm)[5] |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
2.2.4. Data Analysis Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the calibration standards. Determine the concentration of the analyte in unknown samples by interpolating their peak areas from the calibration curve.
Method Validation
The developed HPLC method must be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Workflow Diagram
Caption: HPLC-UV workflow for the quantification of this compound.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of this compound in complex biological matrices such as plasma or urine, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[6]
Principle of the Method
This technique combines the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and a specific precursor ion is selected. This ion is then fragmented, and a specific product ion is monitored for quantification. This multiple reaction monitoring (MRM) provides exceptional specificity, minimizing interference from matrix components.
Experimental Protocol
3.2.1. Instrumentation and Materials
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer).
-
UPLC/HPLC system.
-
Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
-
Sample preparation materials (e.g., protein precipitation plates, solid-phase extraction cartridges).
-
LC-MS grade solvents.
-
Internal standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
3.2.2. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3.2.3. LC-MS/MS Conditions
| Parameter | Condition |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Program | To be optimized for rapid elution |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative (to be determined) |
| MRM Transitions | To be determined by infusion of the analyte and IS |
3.2.4. Data Analysis Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting this ratio against the concentration of the calibration standards prepared in the same biological matrix.
Workflow Diagram
Caption: LC-MS/MS workflow for bioanalysis of this compound.
UV-Vis Spectrophotometry
For applications where a rapid and simple estimation of concentration is needed, and the sample matrix is not complex, UV-Vis spectrophotometry offers a viable option.[7][8]
Principle of the Method
This method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The concentration of this compound can be determined by measuring its absorbance at the wavelength of maximum absorption (λmax).
Experimental Protocol
4.2.1. Instrumentation and Materials
-
UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Spectroscopic grade solvent (e.g., ethanol or methanol).
-
This compound reference standard.
4.2.2. Preparation of Solutions
-
Solvent: Ethanol or Methanol.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the Standard Stock Solution to obtain concentrations in the range of 1 µg/mL to 20 µg/mL.
4.2.3. Measurement Procedure
-
Determine the λmax of this compound by scanning a standard solution across the UV range (e.g., 200-400 nm).
-
Set the spectrophotometer to the determined λmax.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each calibration standard and the unknown sample solutions.
4.2.4. Data Analysis Construct a calibration curve by plotting the absorbance values against the corresponding concentrations of the calibration standards. Determine the concentration of the analyte in the unknown samples from this curve.
Workflow Diagram
Caption: UV-Vis spectrophotometry workflow for this compound quantification.
Summary and Method Comparison
The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis.
| Feature | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Selectivity | Good | Excellent | Low to Moderate |
| Sensitivity | Moderate (µg/mL range) | High (ng/mL to pg/mL range) | Low (µg/mL range) |
| Application | Purity, Quality Control | Bioanalysis, Trace Analysis | Quick estimations, Simple matrices |
| Cost | Moderate | High | Low |
| Throughput | Moderate | High (with automation) | High |
| Matrix Tolerance | Moderate | High | Low |
Conclusion
The analytical methods detailed in this guide provide a comprehensive toolkit for the quantification of this compound across various stages of pharmaceutical development. The HPLC-UV method is well-suited for routine quality control, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications. UV-Vis spectrophotometry serves as a rapid and cost-effective tool for preliminary analyses. Proper method validation is crucial for ensuring the reliability and accuracy of the data generated by these techniques, ultimately supporting the development of safe and effective medicines.
References
- 1. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. longdom.org [longdom.org]
- 6. Liquid chromatography-mass spectrometry for the quantitative bioanalysis of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Redirecting [linkinghub.elsevier.com]
Revolutionizing High-Throughput Screening: Advanced Protocols Utilizing 4-Hydroxy-2-aminobenzoxazole for Enhanced Sensitivity and Reliability
In the relentless pursuit of novel therapeutics and bioactive compounds, high-throughput screening (HTS) has become an indispensable engine of modern drug discovery. The demand for assays that are not only rapid and scalable but also highly sensitive and robust has led to the development of sophisticated screening technologies. Among these, fluorescence-based assays have emerged as a gold standard, offering a dynamic window into biochemical and cellular processes. This document provides an in-depth guide to the principles and applications of a particularly efficacious fluorogenic system centered on 4-Hydroxy-2-aminobenzoxazole, designed for researchers, scientists, and drug development professionals.
The Imperative for Superior Fluorogenic Probes in HTS
The core principle of a successful fluorescence-based HTS assay lies in the conversion of a non-fluorescent substrate into a highly fluorescent product by the enzymatic target of interest. This enzymatic activity serves as a direct or indirect measure of the effect of test compounds. The ideal fluorogenic probe should exhibit a significant difference in fluorescence between its substrate and product forms, possess high quantum yield, and demonstrate excellent photostability. Furthermore, its spectral properties should be compatible with standard HTS instrumentation and minimally affected by the autofluorescence of biological samples.
While classic fluorophores like 4-methylumbelliferone have been widely used, the quest for improved assay performance has driven the exploration of novel scaffolds. The benzoxazole core, known for its favorable photophysical properties, has garnered significant attention in this regard[1]. This guide focuses on the application of substrates that, upon enzymatic cleavage, release the highly fluorescent 4-Hydroxy-2-aminobenzoxazole, a fluorophore with advantageous spectral characteristics for HTS applications.
The Mechanism of Action: Unmasking Fluorescence
The utility of 4-Hydroxy-2-aminobenzoxazole in HTS is predicated on the design of non-fluorescent precursor substrates. In these substrates, the hydroxyl group of 4-Hydroxy-2-aminobenzoxazole is chemically masked with a moiety that is a specific substrate for the enzyme of interest. This masking quenches the fluorescence of the benzoxazole core. Upon enzymatic cleavage of the masking group, the free 4-Hydroxy-2-aminobenzoxazole is released, leading to a dramatic increase in fluorescence that can be readily quantified.
This "turn-on" fluorescence mechanism provides a high signal-to-background ratio, a critical parameter for the sensitivity and reliability of HTS assays. The choice of the masking group is paramount and can be tailored to a wide array of enzyme classes, including hydrolases, proteases, and phosphatases, making this a versatile platform for diverse drug discovery programs.
Caption: Enzymatic conversion of a non-fluorescent substrate to the fluorescent 4-Hydroxy-2-aminobenzoxazole.
Core Applications in High-Throughput Screening
The versatility of the 4-Hydroxy-2-aminobenzoxazole platform allows for its application across various stages of drug discovery.
-
Primary HTS Campaigns: The robust signal and high sensitivity make it ideal for screening large compound libraries to identify initial "hits".
-
Dose-Response Studies: The quantitative nature of the fluorescence signal allows for the accurate determination of compound potency (e.g., IC50 or EC50 values).
-
Enzyme Kinetics: The real-time monitoring of fluorescence enables detailed kinetic studies of enzyme inhibition or activation.
-
Mechanism of Action Studies: Elucidating the mode of action of lead compounds by examining their effects on enzyme activity.
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a template and should be optimized for the specific enzyme and assay conditions.
General Assay Buffer Preparation
A well-buffered assay system is crucial for maintaining optimal enzyme activity and the stability of the fluorescent signal. A common starting point is a buffer at a pH that is optimal for the enzyme of interest and for the fluorescence of 4-Hydroxy-2-aminobenzoxazole.
-
Example Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT.
-
Note: The inclusion of detergents like Triton X-100 (0.01%) can help prevent compound aggregation, a common source of artifacts in HTS[2].
Protocol 1: HTS for Enzyme Inhibitors
This protocol is designed for a 384-well microplate format, a standard in HTS.
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each test compound in DMSO into the wells of a 384-well plate. For controls, dispense DMSO only.
-
Enzyme Preparation: Prepare a 2X enzyme solution in the assay buffer. The final enzyme concentration should be optimized to yield a linear reaction rate for the duration of the assay.
-
Enzyme Addition: Add 10 µL of the 2X enzyme solution to each well containing the test compounds.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compounds to interact with the enzyme.
-
Substrate Preparation: Prepare a 2X solution of the non-fluorescent 4-Hydroxy-2-aminobenzoxazol-based substrate in the assay buffer. The final substrate concentration should ideally be at or below the Michaelis constant (Km) of the enzyme to ensure sensitivity to competitive inhibitors.
-
Reaction Initiation: Add 10 µL of the 2X substrate solution to each well to initiate the enzymatic reaction. The final volume in each well is 20 µL.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 30-60 minutes. The incubation time should be within the linear range of the reaction.
-
Signal Detection: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for 4-Hydroxy-2-aminobenzoxazole.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO controls.
Caption: High-throughput screening workflow for identifying enzyme inhibitors.
Data Presentation and Interpretation
The results of an HTS campaign are typically expressed as percent inhibition or activation. Hits are identified based on a pre-defined threshold (e.g., >50% inhibition).
| Parameter | Description | Typical Value |
| Excitation Wavelength | The wavelength of light used to excite the fluorophore. | ~360 nm |
| Emission Wavelength | The wavelength of light emitted by the fluorophore. | ~450 nm |
| Z'-factor | A statistical measure of assay quality. | > 0.5 |
| Signal-to-Background | The ratio of the signal from the uninhibited enzyme to the background signal. | > 10 |
| Compound Concentration | The final concentration of the test compounds in the assay. | 1-20 µM |
Self-Validating Systems: Ensuring Data Integrity
To ensure the trustworthiness of HTS data, it is essential to incorporate a system of checks and balances within the experimental design.
-
Positive and Negative Controls: Every assay plate should include wells with a known inhibitor (positive control) and wells with no inhibitor (negative control, typically DMSO). These controls are used to calculate the Z'-factor, a measure of the assay's statistical effect size.
-
Counter-screens: "Hit" compounds should be subjected to counter-screens to rule out assay artifacts. This may include testing for compound autofluorescence or inhibition of a reporter enzyme in a coupled assay system.
-
Orthogonal Assays: Confirmation of hits using a different assay format (e.g., a label-free method) provides strong evidence of true biological activity.
Conclusion: A Bright Future for HTS
The 4-Hydroxy-2-aminobenzoxazole-based fluorogenic platform offers a powerful and versatile tool for high-throughput screening in drug discovery. Its superior sensitivity, coupled with the flexibility to design substrates for a wide range of enzyme targets, addresses many of the challenges associated with modern HTS. By following the detailed protocols and incorporating robust validation strategies outlined in this guide, researchers can confidently identify and characterize novel modulators of enzyme activity, accelerating the journey from hit to lead.
References
Application Notes & Protocols: The 2-Aminobenzoxazole Scaffold as a Privileged Building Block in Modern Organic Synthesis
Introduction: The Versatility of the 2-Aminobenzoxazole Core
The benzoxazole moiety, a bicyclic system comprising a fused benzene and oxazole ring, is a cornerstone in medicinal chemistry and materials science.[1] Its rigid, planar structure and unique electronic properties make it an attractive scaffold for interacting with biological targets. Within this class, 2-aminobenzoxazoles have emerged as particularly valuable building blocks. The presence of a reactive amino group at the 2-position provides a versatile handle for synthetic diversification, enabling the construction of vast libraries of bioactive molecules.[2][3]
These compounds are instrumental in the development of therapeutic agents with a wide spectrum of activities, including antifungal, anticancer, anti-inflammatory, and antiviral properties.[4][5][6] Their utility also extends to materials science, where they serve as components in fluorescent probes and other functional organic materials.[7] This guide provides an in-depth exploration of the synthetic strategies used to prepare and functionalize the 2-aminobenzoxazole core, offering researchers the foundational knowledge and practical protocols to leverage this powerful scaffold in their work.
Core Synthetic Strategies for 2-Aminobenzoxazole
The construction of the 2-aminobenzoxazole ring system is typically achieved through the cyclization of an o-aminophenol derivative with a one-carbon electrophile that provides the C2-amino functionality. The choice of reagents and reaction conditions is critical for achieving high yields and purity.
Strategy 1: Cyclization of o-Aminophenols with Cyanating Agents
This is the most direct and widely employed method for synthesizing the parent 2-aminobenzoxazole scaffold. The reaction involves treating an appropriately substituted o-aminophenol with a cyanating agent.
-
Traditional Method (Caution): The classical approach utilizes cyanogen bromide (BrCN).[8][9] While effective, BrCN is highly toxic and hazardous, necessitating stringent safety precautions.[10]
-
Modern, Safer Alternative (NCTS): A significant advancement in this area is the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a non-hazardous, air-stable, and efficient electrophilic cyanating agent.[7][8] The reaction is typically promoted by a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), which activates the NCTS cyano group towards nucleophilic attack by the aminophenol.[10][11]
The proposed mechanism for this transformation is illustrated below. The Lewis acid coordinates to the nitrogen of the cyano group in NCTS, activating it. The amino group of the o-aminophenol then attacks the electrophilic carbon of the activated cyano group. Subsequent intramolecular cyclization via attack of the hydroxyl group, followed by elimination, yields the 2-aminobenzoxazole product.[10]
Caption: Key synthetic pathways to 2-aminobenzoxazole scaffolds.
Strategy 2: Smiles Rearrangement of Benzoxazole-2-thiol Derivatives
For the synthesis of N-substituted 2-aminobenzoxazoles, the intramolecular Smiles rearrangement offers an elegant and efficient pathway.[7][10] This method avoids the direct handling of primary amines in the cyclization step and allows for the introduction of a wide variety of substituents on the exocyclic nitrogen atom. The process typically begins with the readily available benzoxazole-2-thiol, which is activated (e.g., with chloroacetyl chloride) and then reacted with an amine. This sequence leads to an intramolecular S-to-N aryl migration to furnish the desired product.[10]
Application in Diversity-Oriented Synthesis
The true power of 4-hydroxy-2-aminobenzoxazole as a building block lies in the reactivity of its functional groups, which serve as points for diversification. The exocyclic amino group is a potent nucleophile, readily participating in a variety of transformations to generate analogues with tailored properties.
-
N-Alkylation and N-Arylation: The amino group can be functionalized through standard alkylation or more advanced cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce alkyl and aryl substituents.
-
Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides provides access to a wide range of amide and sulfonamide derivatives.
-
Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates yields the corresponding ureas and thioureas, which are common motifs in bioactive molecules.
Caption: Workflow for diversifying the 2-aminobenzoxazole core.
Quantitative Data Summary
The selection of a synthetic protocol often depends on factors like reagent availability, safety, reaction time, and yield. The following table summarizes conditions for the synthesis of the core 2-aminobenzoxazole structure.
| Starting Material | Cyanating Agent | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| o-Aminophenol | NCTS | BF₃·Et₂O | 1,4-Dioxane | Reflux | 25-30 | 45-60 | [7][10] |
| o-Aminophenol | NCTS | LiHMDS | THF | RT | 2 | ~11 | [7][10] |
| o-Aminophenol | Cyanogen Bromide | - | Methanol | RT | 48 | Good |
Experimental Protocols
Protocol 1: Synthesis of 2-Aminobenzoxazole from o-Aminophenol using NCTS (Lewis Acid-Catalyzed)
This protocol is adapted from the method described by Šlachtová et al., providing a safer alternative to the use of cyanogen bromide.[7][11]
Materials:
-
Substituted o-aminophenol (1.0 equiv)
-
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.5 equiv)
-
Boron trifluoride etherate (BF₃·Et₂O) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the o-aminophenol (0.9 mmol, 1.0 equiv) and NCTS (1.5 equiv).
-
Add anhydrous 1,4-dioxane (5 mL) to dissolve the solids.
-
Carefully add BF₃·Et₂O (2.0 equiv) to the solution at room temperature.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction typically requires 25-30 hours for completion.[10]
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding saturated NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-aminobenzoxazole derivative.
Protocol 2: General Procedure for N-Alkylation of 2-Aminobenzoxazole
This protocol provides a general workflow for the functionalization of the exocyclic amino group, a critical step in creating derivative libraries for drug discovery.[9]
Materials:
-
2-Aminobenzoxazole (1.0 equiv)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or NaH) (1.5-2.0 equiv)
-
Anhydrous solvent (e.g., DMF, Acetonitrile, or THF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 2-aminobenzoxazole (1.0 equiv) and the anhydrous solvent.
-
Add the base (e.g., K₂CO₃, 2.0 equiv) to the suspension.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1 equiv) dropwise to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) or stir at room temperature, depending on the reactivity of the alkyl halide.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and filter off any inorganic salts if necessary.
-
If using a water-miscible solvent like DMF, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL). If using a water-immiscible solvent, proceed directly to washing.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-alkylated 2-aminobenzoxazole.
References
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpbs.com [ijpbs.com]
- 9. americapeptides.com [americapeptides.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxy-2-aminobenzoxazole
Welcome to the technical support center for the synthesis of 4-Hydroxy-2-aminobenzoxazole. As Senior Application Scientists, we have compiled this guide based on established literature and extensive laboratory experience to help you navigate the challenges of this synthesis. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, ensuring you can optimize your reaction conditions and achieve higher yields.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of 4-Hydroxy-2-aminobenzoxazole. We provide a systematic approach to identifying and resolving common problems.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields are a common frustration, but a systematic approach can often pinpoint the cause.[1] Even when following a published protocol, variations in reagent quality or equipment can lead to different outcomes.[1] We recommend a multi-step investigation.
Systematic Troubleshooting Workflow for Low Yields
Caption: A step-by-step workflow for troubleshooting low reaction yields.
Detailed Breakdown:
-
Starting Material Purity: The quality of your precursors is paramount. The synthesis of the benzoxazole ring typically involves the condensation of an o-aminophenol with a one-carbon electrophile.[2] For your target molecule, the required precursor is 2,4-diaminophenol or a derivative with a protected amine.
-
Action: Verify the purity of your aminophenol starting material using techniques like NMR or melting point analysis. Impurities can act as catalyst poisons or participate in side reactions.[1] If using a cyanating agent like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), ensure it has not degraded.
-
-
Solvent and Atmosphere Control: Many reagents used in heterocyclic synthesis are sensitive to air and moisture.[1]
-
Action: Ensure your solvents are anhydrous. If your chosen method is sensitive to oxygen, perform the reaction under an inert atmosphere of nitrogen or argon.
-
-
Reaction Parameters: Temperature, reaction time, and catalyst loading are critical variables.
-
Action: Calibrate your heating apparatus to ensure accurate temperature control. The efficiency of stirring can also impact heat transfer and reaction rates.[1] Consider running a small-scale optimization screen, varying one parameter at a time (e.g., temperature, catalyst loading) to find the optimal conditions for your specific setup.
-
-
Workup and Purification Losses: It is possible to have a high conversion rate in the reaction vessel but a low isolated yield.[3][4] This often points to issues during the workup and purification stages.
-
Action: Monitor your reaction with TLC or LC-MS to estimate the conversion percentage before starting the workup. If conversion is high, review your extraction and purification procedures. Ensure the pH is correct during aqueous extraction to prevent your product from remaining in the aqueous layer.[2] When performing column chromatography, select a solvent system that provides good separation without causing product degradation on the silica gel.[3]
-
Q2: I'm observing significant side-product formation. What are the likely impurities and how can I minimize them?
Side-product formation is often dependent on the specific synthetic route employed. One common method for synthesizing 2-aminobenzoxazoles involves the reaction of benzoxazole-2-thiol, where disulfide formation can be a significant side reaction.[4]
If you are using a more direct cyclization of 2,4-diaminophenol, potential side reactions could include:
-
Dimerization or Polymerization: Overly harsh conditions (e.g., high temperature or incorrect pH) can sometimes lead to polymerization of the starting material or product.
-
Incomplete Cyclization: The intermediate may fail to cyclize, leading to impurities.
-
Reaction at the Wrong Amine: If you start with 2,4-diaminophenol, the cyanating agent could potentially react with the C4-amino group instead of the C2-amino group, which is ortho to the hydroxyl group and more sterically hindered but positioned for cyclization.
Strategies for Minimization:
-
Control Stoichiometry: Carefully control the equivalent ratios of your reactants. For instance, in some syntheses, using an excess of a base can promote the formation of undesired side products.[4]
-
Optimize Temperature: Temperature can be a key factor in reaction selectivity. Running the reaction at a lower or higher temperature might favor the desired pathway.[4]
-
Choice of Base/Catalyst: The nature of the base or catalyst can significantly influence the reaction outcome. For example, in certain thiol-based routes, using Et₃N was found to suppress disulfide formation.[4]
Q3: The literature protocol using NCTS with a base (e.g., LiHMDS) is not working. What is a reliable alternative?
It is a known issue that certain protocols for 2-aminobenzoxazole synthesis can be difficult to reproduce. For instance, one research group reported that the synthesis using NCTS with LiHMDS was irreproducible in their hands, affording yields of only up to 11%.[3][4][5]
A robust and well-documented alternative is the activation of NCTS with a Lewis acid, such as Boron Trifluoride Etherate (BF₃·Et₂O) .[6] This method has been shown to be effective across a range of substituted o-aminophenols, providing moderate to good yields (45-60%).[3][4]
Proposed Reaction Mechanism: NCTS Cyclization with BF₃·Et₂O
Caption: Proposed mechanism for the Lewis acid-catalyzed synthesis of 2-aminobenzoxazoles.
The reaction is initiated by the Lewis acid (BF₃·Et₂O) activating the NCTS reagent by coordinating to its cyano group.[3][4] This activation facilitates the nucleophilic attack from the amino group of the aminophenol. Subsequent elimination of the sulfonamide residue and an intramolecular attack by the hydroxyl group leads to the formation of the benzoxazole ring.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-aminobenzoxazoles?
Several methods exist, each with distinct advantages and disadvantages. The choice often depends on the available starting materials, scale, and tolerance for hazardous reagents.
| Method | Reagents | Pros | Cons |
| Classical Cyclization | o-Aminophenol, Cyanogen Bromide (BrCN) | Well-established, often high-yielding. | BrCN is highly toxic and hazardous to handle.[4][7] |
| Modern Cyclization | o-Aminophenol, NCTS, Lewis Acid (BF₃·Et₂O) | NCTS is a safer, non-hazardous cyanating agent; operational simplicity.[3][6] | Yields can be moderate (45-60%); requires careful optimization.[4] |
| Smiles Rearrangement | Benzoxazole-2-thiol, Amines | Metal-free approach, short reaction times, wide amine scope.[3][4] | Multi-step process starting from the thiol precursor. |
| Direct C-H Amination | Benzoxazole, Amine Source | Direct functionalization of the benzoxazole core. | Often requires transition metal catalysts, high temperatures, and inert atmospheres.[4] |
Q2: Why is a Lewis acid like BF₃·Et₂O necessary when using NCTS?
The cyanating agent NCTS (N-cyano-N-phenyl-p-toluenesulfonamide) is an electrophilic cyanating agent, but its reactivity is moderate.[5] A Lewis acid, such as BF₃·Et₂O, acts as a catalyst by coordinating to the nitrogen atom of the cyano group.[3][4] This coordination withdraws electron density from the cyano carbon, making it significantly more electrophilic and thus more susceptible to nucleophilic attack by the amino group of the o-aminophenol. This activation is crucial for achieving a reasonable reaction rate and yield.[3][4]
Q3: What specific starting material is needed for 4-Hydroxy-2-aminobenzoxazole?
To synthesize 4-Hydroxy-2-aminobenzoxazole, you must start with an aminophenol that already has the required substituents in the correct positions. The appropriate starting material is 2,4-diaminophenol or a derivative where one of the amino groups is protected to ensure regioselectivity if needed. The cyclization reaction will then form the oxazole ring using the hydroxyl group and the adjacent amino group at position C2.
Q4: How should I purify the final product?
The final product, 4-Hydroxy-2-aminobenzoxazole, is typically a solid. The purification strategy will depend on the impurities present.
-
Extraction: After quenching the reaction (e.g., with saturated NaHCO₃), the product is typically extracted into an organic solvent like ethyl acetate.[3][4]
-
Column Chromatography: The most common method for purifying benzoxazole derivatives is column chromatography on silica gel.[3][4][8] A solvent system of hexanes and ethyl acetate is often effective.[3]
-
Recrystallization: If the crude product is relatively pure, recrystallization can be an effective final purification step to obtain highly pure crystalline material.[2][9] The choice of solvent will need to be determined empirically.
Experimental Protocol: Synthesis via NCTS and BF₃·Et₂O
This protocol is adapted from established procedures for the synthesis of 2-aminobenzoxazoles and is a reliable starting point for optimization.[3][4]
Materials:
-
2,4-Diaminophenol dihydrochloride (or free base)
-
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)
-
Boron trifluoride etherate (BF₃·Et₂O)
-
1,4-Dioxane (anhydrous)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 2,4-diaminophenol derivative (1.0 equiv) and NCTS (1.5 equiv) in anhydrous 1,4-dioxane.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), slowly add BF₃·Et₂O (2.0 equiv) dropwise to the stirred solution.
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically requires 24-30 hours.[3][4]
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding saturated NaHCO₃ solution until the pH is approximately 7.[2]
-
Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[3][4]
-
Purification: Purify the resulting crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 4-Hydroxy-2-aminobenzoxazole.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpbs.com [ijpbs.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
Technical Support Center: 4-Hydroxy-2-aminobenzoxazol Experiments
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 4-Hydroxy-2-aminobenzoxazol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during your experiments. Our goal is to equip you with the scientific rationale behind experimental protocols and to help you navigate the common challenges associated with this compound.
Table of Contents
-
Synthesis and Purification
-
FAQ 1: I am experiencing low yields in the synthesis of this compound. What are the likely causes and how can I optimize the reaction?
-
FAQ 2: My purified this compound appears discolored (pink or brown). What is the cause of this discoloration and how can I prevent it?
-
FAQ 3: What is the best method for purifying crude this compound?
-
-
Handling, Storage, and Stability
-
FAQ 4: What are the optimal storage conditions for this compound to ensure its long-term stability?
-
FAQ 5: I am having trouble dissolving this compound for my experiments. What are the recommended solvents and techniques?
-
-
Assay-Specific Issues and Troubleshooting
-
FAQ 6: I am observing unexpected results in my fluorescence-based assay when using this compound. Could the compound be interfering with the assay?
-
FAQ 7: My biological assay results are inconsistent. Could the compound be degrading in my assay buffer?
-
FAQ 8: How can I confirm the identity and purity of my synthesized this compound?
-
Synthesis and Purification
The synthesis of this compound typically involves the cyclization of a substituted o-aminophenol. However, the presence of the hydroxyl group introduces specific challenges that require careful control of reaction conditions.
FAQ 1: I am experiencing low yields in the synthesis of this compound. What are the likely causes and how can I optimize the reaction?
Low yields in the synthesis of benzoxazoles, and particularly hydroxy-substituted analogs, are a common issue.[1] The root causes often lie in suboptimal reaction conditions, reagent purity, or side reactions.
Causality and Troubleshooting:
-
Purity of Starting Materials: The synthesis of 2-aminobenzoxazoles often starts from o-aminophenol derivatives. For this compound, a key precursor is 2,4-diaminophenol or a related compound. The purity of this starting material is critical. Impurities can inhibit the reaction or lead to the formation of side products, consuming the reactants and lowering the yield.
-
Actionable Advice: Before starting the synthesis, verify the purity of your 2,4-diaminophenol starting material by techniques such as NMR or melting point analysis. If necessary, recrystallize the starting material.
-
-
Reaction Conditions: The cyclization reaction to form the benzoxazole ring is often sensitive to temperature and the choice of catalyst or cyclizing agent.
-
Actionable Advice:
-
Temperature Control: Some benzoxazole syntheses require elevated temperatures to proceed efficiently.[1] However, for a phenolic compound like this compound, excessive heat can lead to decomposition or polymerization. It is advisable to perform small-scale trial reactions at different temperatures to find the optimal balance between reaction rate and product stability.
-
Catalyst and Reagent Choice: The synthesis of 2-aminobenzoxazoles can be achieved using various reagents, such as cyanogen bromide or N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).[2] However, cyanogen bromide is highly toxic. A safer alternative involves the use of a cyclizing agent like polyphosphoric acid (PPA) with the appropriate carboxylic acid or a derivative.[3] The choice of catalyst and reaction medium can significantly impact the yield.
-
-
-
Oxidation of Starting Material: 2,4-diaminophenol is susceptible to oxidation, which can lead to the formation of colored impurities and a reduction in the amount of starting material available for the desired reaction.
-
Actionable Advice: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The addition of a reducing agent, such as SnCl₂, during the reaction has been shown to improve yields in the synthesis of similar benzoxazoles.[4]
-
Proposed Synthetic Protocol:
The following is a proposed protocol for the synthesis of a related bis(5-aminobenzoxazole) which can be adapted for this compound.
| Step | Procedure |
| 1 | Under an inert atmosphere, prepare a polyphosphoric acid (PPA) solution. |
| 2 | At a controlled temperature (e.g., 60-120°C), add 2,4-diaminophenol hydrochloride and the appropriate carboxylic acid or its derivative to the PPA solution.[4] |
| 3 | Add a reducing agent such as SnCl₂ to the reaction mixture.[4] |
| 4 | Heat the reaction mixture to 140-210°C for 2-4 hours.[4] |
| 5 | Cool the reaction mixture and neutralize it, followed by washing with water, filtration, and drying to obtain the crude product.[4] |
Workflow for Synthesis Optimization:
Caption: A logical workflow for troubleshooting low yields.
FAQ 2: My purified this compound appears discolored (pink or brown). What is the cause of this discoloration and how can I prevent it?
Discoloration of phenolic compounds, especially those with amino groups, is a common sign of oxidation.
Causality and Troubleshooting:
-
Oxidation to Quinone-imine: The 4-hydroxy and 2-amino groups on the benzoxazole ring make the molecule susceptible to oxidation. This can lead to the formation of a quinone-imine structure, which is often highly colored. This oxidation can be initiated by air, light, or trace metal impurities.
-
Actionable Advice:
-
Inert Atmosphere: Handle and store the compound under an inert atmosphere (nitrogen or argon) whenever possible.
-
Light Protection: Store the compound in an amber vial or a container protected from light.
-
Antioxidants: For solutions, consider the addition of a small amount of an antioxidant, such as ascorbic acid, if it does not interfere with your downstream applications.
-
-
FAQ 3: What is the best method for purifying crude this compound?
The purification of substituted benzoxazoles often requires a multi-step approach to remove unreacted starting materials, side products, and colored impurities.
Causality and Troubleshooting:
-
Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is crucial. For hydroxy-substituted benzoxazoles, a mixture of solvents may be necessary to achieve good separation from impurities. A process for purifying a related substituted benzoxazole involves recrystallization from a solution of acetone and acetonitrile.[5]
-
Column Chromatography: If recrystallization is not sufficient, column chromatography on silica gel can be used. A gradient of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is typically effective.
-
Decolorization: If the product is discolored due to oxidation, treatment with activated charcoal can help to remove the colored impurities. This is often done by dissolving the crude product in a suitable solvent, adding a small amount of charcoal, stirring, and then filtering to remove the charcoal.[5]
Purification Protocol:
| Step | Procedure |
| 1 | Dissolve the crude product in a suitable solvent, such as ethyl acetate. |
| 2 | Add a small amount of activated charcoal and stir for about 30 minutes.[5] |
| 3 | Filter the mixture to remove the charcoal. |
| 4 | Concentrate the filtrate and recrystallize the product from an appropriate solvent system (e.g., acetone/acetonitrile).[5] |
Handling, Storage, and Stability
The stability of this compound is influenced by its chemical structure, which contains both a phenolic hydroxyl group and an amino group, making it susceptible to degradation.
FAQ 4: What are the optimal storage conditions for this compound to ensure its long-term stability?
Proper storage is essential to prevent degradation and maintain the purity of the compound.
Causality and Troubleshooting:
-
Sensitivity to Oxidation and Light: As mentioned previously, the compound is prone to oxidation. Light can also promote degradation.
-
Actionable Advice:
-
Solid State: Store the compound as a solid in a tightly sealed container.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere.
-
Low Temperature: Store at a low temperature (e.g., -20°C) to slow down potential degradation pathways.
-
Protection from Light: Use an amber vial or store in the dark.
-
-
-
pH Sensitivity: The stability of hydroxy-substituted oxazoles can be pH-dependent. Both strongly acidic and strongly basic conditions can promote hydrolysis of the oxazole ring or degradation of the compound.[6][7]
-
Actionable Advice: If storing in solution, use a buffered solution at a neutral or slightly acidic pH. Avoid prolonged storage in highly acidic or basic solutions.
-
Stability Assessment Workflow:
Caption: A workflow for assessing the stability of the compound.
FAQ 5: I am having trouble dissolving this compound for my experiments. What are the recommended solvents and techniques?
The solubility of a compound is a critical parameter for its use in biological assays and other experiments.
Causality and Troubleshooting:
-
Polarity: The presence of both a hydroxyl and an amino group, in addition to the benzoxazole core, gives the molecule a moderate polarity. It is expected to have limited solubility in water and non-polar organic solvents.
-
Recommended Solvents: For biological experiments, dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of organic compounds.[8] The solubility of related compounds is often higher in polar aprotic solvents like DMSO.
-
Actionable Advice:
-
Prepare a concentrated stock solution in 100% DMSO.
-
For aqueous buffers, dilute the DMSO stock solution into the buffer. Be aware that the compound may precipitate if the final DMSO concentration is too low. It is recommended to test the solubility in your final assay buffer at the desired concentration.
-
For some compounds, solubility in aqueous solutions can be enhanced by adjusting the pH, but be mindful of the potential for degradation at extreme pH values.
-
-
Protocol for Solubility Determination:
| Step | Procedure |
| 1 | Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial. |
| 2 | Equilibrate the mixture at a constant temperature with agitation for a sufficient time (e.g., 24 hours) to ensure saturation. |
| 3 | Centrifuge or filter the suspension to remove the undissolved solid. |
| 4 | Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC with a standard curve. |
Assay-Specific Issues and Troubleshooting
The chemical nature of this compound can lead to interference in various biological and biochemical assays.
FAQ 6: I am observing unexpected results in my fluorescence-based assay when using this compound. Could the compound be interfering with the assay?
Yes, it is highly likely. Phenolic compounds are known to interfere with fluorescence-based assays through several mechanisms.
Causality and Troubleshooting:
-
Autofluorescence: Benzoxazole derivatives can be fluorescent.[9] If the excitation and emission spectra of this compound overlap with those of the fluorescent probe in your assay, it can lead to a false-positive signal.
-
Actionable Advice: Measure the fluorescence of this compound alone in your assay buffer at the same wavelengths used for your assay probe. If it is fluorescent, you will need to subtract this background fluorescence from your measurements.
-
-
Fluorescence Quenching: Phenolic compounds can act as fluorescence quenchers, reducing the fluorescence signal of your assay probe.[10][11] This can lead to a false-negative or an underestimation of the true signal.
-
Actionable Advice: Perform a control experiment where you measure the fluorescence of your assay probe in the presence and absence of this compound (without the other assay components). A decrease in fluorescence in the presence of the compound indicates quenching.
-
-
Inner Filter Effect: At higher concentrations, the compound may absorb the excitation or emission light of your fluorophore, leading to a decrease in the measured fluorescence.
-
Actionable Advice: Measure the absorbance spectrum of this compound. If there is significant absorbance at the excitation or emission wavelengths of your assay, you may need to use a lower concentration of the compound or apply a correction factor.
-
Troubleshooting Fluorescence Interference:
References
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpbs.com [ijpbs.com]
- 4. Synthesis of benzoxazole - Eureka | Patsnap [eureka.patsnap.com]
- 5. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 6. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quenching of fluorescence of phenolic compounds and modified humic acids by cadmium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
4-Hydroxy-2-aminobenzoxazol degradation pathways and prevention
Welcome to the technical support center for 4-Hydroxy-2-aminobenzoxazol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the handling, stability, and analysis of this compound. Our goal is to equip you with the scientific understanding and practical protocols to ensure the integrity of your experiments and formulations.
I. Understanding the Stability of this compound: A Proactive Approach
This compound is a heterocyclic compound with functional groups—a phenol, an amine, and a benzoxazole core—that are susceptible to various degradation pathways. Proactively addressing these potential instabilities is crucial for obtaining reliable and reproducible experimental results. The primary degradation routes to consider are oxidation, hydrolysis, and photodegradation .
II. Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you might encounter during your work with this compound in a question-and-answer format.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Unexpected peaks in HPLC/LC-MS analysis of a freshly prepared solution. | 1. Oxidative degradation: The phenolic hydroxyl group is highly susceptible to oxidation, which can be initiated by dissolved oxygen, trace metal ions, or exposure to light. 2. Contaminated solvents or reagents: Solvents may contain peroxides or other impurities that can react with the compound. | 1. De-gas all solvents: Use sonication, vacuum filtration, or sparging with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. 2. Use high-purity solvents: Employ freshly opened, HPLC-grade or higher solvents. 3. Incorporate an antioxidant: For stock solutions, consider adding a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT).[1] 4. Work under an inert atmosphere: For highly sensitive experiments, prepare solutions in a glove box. |
| Loss of compound over time in aqueous buffered solutions, especially at basic pH. | Hydrolytic degradation: The oxazole ring can be susceptible to nucleophilic attack by hydroxide ions, leading to ring-opening.[2] This is often accelerated at higher pH values. | 1. Optimize pH: If experimentally feasible, maintain the pH of your aqueous solutions in the slightly acidic to neutral range (pH 4-7). 2. Buffer selection: Use appropriate buffer systems to maintain a stable pH. 3. Temperature control: Store aqueous solutions at refrigerated temperatures (2-8 °C) to slow down the rate of hydrolysis. 4. Prepare fresh solutions: For critical applications, prepare aqueous solutions immediately before use. |
| Discoloration (e.g., yellowing or browning) of solid compound or solutions upon storage. | Oxidative degradation and/or polymerization: Oxidation of the phenolic group can lead to the formation of colored quinone-like structures. These can further polymerize, resulting in discoloration. | 1. Storage conditions: Store the solid compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures. 2. Light protection: Protect both solid samples and solutions from light by using amber vials or wrapping containers in aluminum foil. 3. Avoid trace metal contamination: Use high-purity water and reagents to minimize metal-catalyzed oxidation. |
| Inconsistent results in cell-based assays. | Degradation in culture media: The compound may be unstable in the complex environment of cell culture media (pH, temperature, presence of reactive oxygen species). | 1. Pre-dissolve in a suitable solvent: Prepare a concentrated stock solution in a stable organic solvent (e.g., DMSO) and dilute it into the culture medium immediately before the experiment. 2. Time-course stability study: Perform a preliminary experiment to assess the stability of the compound in your specific culture medium over the duration of your assay. 3. Include positive and negative controls: This will help to differentiate between compound instability and other experimental variables. |
III. Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: Based on its chemical structure, the three primary degradation pathways are:
-
Oxidative Degradation: The electron-rich phenol and amino groups are susceptible to oxidation, potentially forming quinone-imine or other oxidized species. This can be catalyzed by light, metal ions, and oxygen.
-
Hydrolytic Degradation: The oxazole ring can undergo hydrolysis, particularly under basic conditions, leading to ring-opening to form an N-acyl-2-aminophenol derivative.[2]
-
Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate degradation, often through radical mechanisms.[3][4]
Q2: How can I prevent the degradation of this compound during storage?
A2: For optimal stability:
-
Solid Form: Store in a tightly sealed, amber glass vial, preferably under an inert gas like argon or nitrogen, at -20°C.
-
Solutions: Prepare fresh solutions for each experiment. If storage is necessary, use a high-purity, anhydrous organic solvent like DMSO for stock solutions, store in small aliquots at -80°C, and protect from light. For aqueous solutions, use de-gassed buffers at a slightly acidic to neutral pH and store at 2-8°C for short periods.
Q3: What analytical techniques are best for detecting degradation products?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique.[5][6] For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[7][8]
Q4: I see a new peak in my chromatogram after my experiment. How can I determine if it's a degradation product?
A4: You can perform a forced degradation study.[9][10] By intentionally exposing your compound to harsh conditions (acid, base, oxidation, heat, light), you can generate degradation products. If the new peak in your experimental sample matches the retention time of a peak generated in the forced degradation study, it is likely a degradant.
IV. Key Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.[9][10]
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (w/v)
-
HPLC system with UV detector
-
pH meter
-
Water bath
-
Photostability chamber
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Set up the following stress conditions in separate, clearly labeled amber vials:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. If no degradation is observed after 24 hours at room temperature, repeat with 1 M HCl and gentle heating (e.g., 60°C for 2-4 hours).
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Due to the higher expected reactivity, monitor at shorter time points (e.g., 1, 4, 8 hours) at room temperature.[11] If degradation is too rapid, use milder conditions.
-
Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[8][12]
-
Thermal Degradation: Place a vial of the stock solution in an oven at a controlled temperature (e.g., 80°C) for 48 hours.
-
Photodegradation: Expose a solution of the compound (in a quartz cuvette or other UV-transparent container) to a light source in a photostability chamber. A control sample should be wrapped in foil and kept under the same temperature conditions.[3][4]
-
-
Analysis: At each time point, withdraw an aliquot, neutralize if necessary (for acid and base samples), and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Data Interpretation: Compare the chromatograms of the stressed samples to a control (unstressed) sample. Look for a decrease in the parent peak area and the appearance of new peaks, which represent degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient in the presence of its degradation products, impurities, and excipients.[5][6][13][14]
Starting Point for Method Development:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from its more polar or non-polar degradants.
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile
-
Gradient: Start with a low percentage of Solvent B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 15-20 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan the UV spectrum of this compound to determine its lambda max (λmax) for optimal sensitivity.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: Once you have good separation of the parent peak from the degradation peaks generated in the forced degradation study, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
V. Visualizing Degradation Pathways and Workflows
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Diagram 2: Experimental Workflow for Stability Assessment
Caption: Workflow for assessing and preventing degradation.
VI. References
-
Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(1), 092. --INVALID-LINK--
-
Šlachtová, V., Fejér, D., & Káčerová, S. (2019). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. ACS Omega, 4(11), 14785-14795. --INVALID-LINK--
-
Chen, Y., et al. (2020). Synthesis and properties of poly(benzoxazole imide)s derived from two isomeric diamines containing a benzoxazole moiety. Polymer Chemistry, 11(30), 4875-4886. --INVALID-LINK--
-
Šlachtová, V., Fejér, D., & Káčerová, S. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19325-19335. --INVALID-LINK--
-
Šlachtová, V., Fejér, D., & Káčerová, S. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate. --INVALID-LINK--
-
Brown, J. A., et al. (2019). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). Journal of Medicinal Chemistry, 62(17), 8124-8140. --INVALID-LINK--
-
Gallo, L. O., et al. (2021). Forced degradation study of amoxicillin drug substance and drug product and development of a stability-indicating method. Journal of the Brazilian Chemical Society, 32(12), 2196-2208. --INVALID-LINK--
-
Alsante, K. M., et al. (2014). Forced Degradation – A Review. Pharmaceutical Technology. --INVALID-LINK--
-
Jain, D., & Basniwal, P. K. (2013). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 6(10), 1083-1090. --INVALID-LINK--
-
Sharma, M. C. (2016). Forced degradation studies. MOJ Bioequivalence & Bioavailability, 2(5), 00030. --INVALID-LINK--
-
Andreozzi, R., et al. (2003). Photocatalytic Degradation of Pharmaceuticals Carbamazepine, Diclofenac, and Sulfamethoxazole by Semiconductor and Carbon Materials: A Review. Catalysts, 9(1), 55. --INVALID-LINK--
-
Balskus, E. P., & Walsh, C. T. (2010). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Organic Letters, 12(1), 104-107. --INVALID-LINK--
-
Al-Zoubi, N., et al. (2024). A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin. Journal of the Chilean Chemical Society, 69(1), 6061-6069. --INVALID-LINK--
-
An, T., et al. (2023). Photocatalytic degradation of sulfamethoxazole with Co-CuS@TiO2 heterostructures under solar light irradiation. Journal of Environmental Sciences, 126, 626-637. --INVALID-LINK--
-
Khan, G., et al. (2017). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. Journal of Chromatographic Science, 55(6), 634-642. --INVALID-LINK--
-
Koontongkaew, S., & Li, S. K. (2006). Enhanced stability of sulfamethoxazole and trimethoprim against oxidation using hydroxypropyl-beta-cyclodextrin. International Journal of Pharmaceutics, 311(1-2), 168-174. --INVALID-LINK--
-
Kumar, A., et al. (2016). Hydrolytic Degradation Study of Rivaroxaban: Degradant Products Identification by LC-MS Isolation by Prep-HPLC and Characterization by HRMS, NMR and FT-IR. ResearchGate. --INVALID-LINK--
-
Al-Tannak, N. F., et al. (2022). Development and Validation of a Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. Molecules, 27(3), 1090. --INVALID-LINK--
-
Fall, D., et al. (2018). Development of stability indicating method for quality assessment of African Albendazole tablets. Journal of Pharmaceutical and Analytical Chemistry, 4(1), 1-8. --INVALID-LINK--
-
Niroshine, M., et al. (2023). Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. ResearchGate. --INVALID-LINK--
-
Reddy, G. S., et al. (2015). Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations. Journal of Chromatographic Science, 53(8), 1269-1277. --INVALID-LINK--
-
Niroshine, M., et al. (2023). Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. Molecules, 28(12), 4663. --INVALID-LINK--
-
Rizk, M., et al. (2021). Stability Indicating HPLC-Fluorescence Detection Method for the Simultaneous Determination of Linagliptin and Empagliflozin in Their Combined Pharmaceutical Preparation. European Journal of Chemistry, 12(2), 168-178. --INVALID-LINK--
-
PubChem. (n.d.). 2-Aminobenzoxazole. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
Saini, B., & Bansal, G. (2013). Characterization of four new photodegradation products of hydroxychloroquine through LC-PDA, ESI-MSn and LC-MS-TOF studies. Journal of Pharmaceutical and Biomedical Analysis, 84, 224-231. --INVALID-LINK--
-
Šlachtová, V., Fejér, D., & Káčerová, S. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19325-19335. --INVALID-LINK--
-
PubChem. (n.d.). 2-Aminobenzoxazole. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
Saini, B., & Bansal, G. (2013). Characterization of four new photodegradation products of hydroxychloroquine through LC-PDA, ESI-MSn and LC-MS-TOF studies. Semantic Scholar. --INVALID-LINK--
References
- 1. pharmtech.com [pharmtech.com]
- 2. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ricerca.unich.it [ricerca.unich.it]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomedres.us [biomedres.us]
- 10. rjptonline.org [rjptonline.org]
- 11. scielo.br [scielo.br]
- 12. Enhanced stability of sulfamethoxazole and trimethoprim against oxidation using hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. applications.emro.who.int [applications.emro.who.int]
- 14. Stability indicating HPLC-Fluorescence detection method for the simultaneous determination of linagliptin and empagliflozin in their combined pharmaceutical preparation | European Journal of Chemistry [eurjchem.com]
Technical Support Center: Optimizing the Synthesis of 4-Hydroxy-2-aminobenzoxazole
Welcome to the technical support center for the synthesis of 4-Hydroxy-2-aminobenzoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in established chemical principles and field-proven insights.
Introduction to 4-Hydroxy-2-aminobenzoxazole Synthesis
4-Hydroxy-2-aminobenzoxazole is a key building block in medicinal chemistry, valued for its presence in a variety of biologically active compounds. Its synthesis, while conceptually straightforward, can be fraught with challenges ranging from low yields to difficult purifications. The presence of the hydroxyl group on the benzene ring introduces specific considerations that must be addressed for a successful outcome. This guide will walk you through optimizing your reaction conditions and troubleshooting common issues.
The primary route to 2-aminobenzoxazoles involves the cyclization of a substituted 2-aminophenol with a cyanating agent.[1][2] This process, while effective, requires careful control of reaction parameters to avoid side reactions and ensure a high yield of the desired product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield is a common frustration in benzoxazole synthesis. The root cause often lies in one or more of the following areas:
-
Purity of Starting Materials: The purity of your 2-amino-5-hydroxyphenol and cyanating agent is paramount. Impurities can interfere with the reaction, leading to the formation of side products and a lower yield of your target molecule.[3]
-
Actionable Advice:
-
Assess the purity of your starting materials using techniques like NMR or melting point analysis.
-
If necessary, purify the 2-aminophenol derivative by recrystallization.
-
-
-
Reaction Conditions: Non-optimal temperature, reaction time, or solvent can significantly hinder the reaction.[4]
-
Actionable Advice:
-
Temperature: The cyclization step often requires elevated temperatures (reflux).[1][2] Ensure your reaction is reaching and maintaining the target temperature.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while prolonged reaction times at high temperatures can lead to degradation.
-
-
-
Catalyst Activity: If your chosen method employs a catalyst (e.g., a Lewis acid), its activity is crucial.[1][4]
-
Actionable Advice:
-
Ensure your catalyst is fresh and has been stored under appropriate conditions (e.g., protected from moisture).
-
In some cases, a slight increase in catalyst loading can improve the reaction rate and yield.[4]
-
-
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
FAQ 2: I'm observing significant side product formation. What are the likely culprits and how can I minimize them?
Side product formation is a primary cause of reduced yields and complicates purification.[5] For the synthesis of 4-Hydroxy-2-aminobenzoxazole, be mindful of the following potential side reactions:
-
Dimerization/Polymerization of 2-aminophenol: At high temperatures, 2-aminophenols can self-condense.[3]
-
Incomplete Cyclization: The intermediate formed after the initial reaction with the cyanating agent may not fully cyclize, leading to impurities.[3]
-
Reactions involving the Hydroxyl Group: The phenolic hydroxyl group is a nucleophile and can potentially react with electrophilic species in the reaction mixture, especially under harsh conditions.
Strategies to Minimize Side Products:
| Strategy | Rationale | Recommended Action |
| Optimize Reaction Temperature | Lowering the temperature can sometimes favor the desired reaction pathway over competing side reactions.[5] | Start with the literature-recommended temperature and adjust downwards in small increments if side product formation is significant. |
| Control Stoichiometry | An incorrect ratio of reactants can lead to unreacted starting materials and the formation of byproducts.[4] | Carefully measure and use the correct molar ratios of your 2-aminophenol derivative and cyanating agent. |
| Use an Inert Atmosphere | 2-aminophenols can be susceptible to air oxidation, which can introduce colored impurities.[3] | Conduct the reaction under an inert atmosphere of nitrogen or argon. |
FAQ 3: My product appears to be lost during purification. What are some effective purification strategies?
The purification of 4-Hydroxy-2-aminobenzoxazole can be challenging due to its polarity.
-
Column Chromatography: This is a common and effective method.[4]
-
Solvent System: A gradient of ethyl acetate in hexanes or petroleum ether is often a good starting point. The polarity can be increased as needed.
-
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material.[6]
Experimental Protocol: A General Method for the Synthesis of 2-Aminobenzoxazoles
The following protocol is a generalized procedure based on the cyclization of a 2-aminophenol with a cyanating agent and should be adapted for the specific synthesis of 4-Hydroxy-2-aminobenzoxazole.[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 2-amino-5-hydroxyphenol (1 equivalent) in a suitable solvent such as 1,4-dioxane.[1]
-
Addition of Reagents: Add the cyanating agent, for example, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.5 equivalents), followed by the dropwise addition of a Lewis acid catalyst like boron trifluoride etherate (BF₃·Et₂O) (2 equivalents).[1][2]
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction time can range from several hours to overnight.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench it with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.[7]
-
Extraction: Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).[1]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization.[1][4]
Reaction Mechanism Visualization
Caption: A simplified overview of the synthesis of 4-Hydroxy-2-aminobenzoxazole.
FAQ 4: How does the hydroxyl group affect the stability of the final product?
Hydroxy-substituted oxazoles can be susceptible to degradation, particularly under certain conditions. It has been noted that some 5-hydroxyoxazole derivatives are unstable towards hydrolytic ring-opening and decarboxylation.[8]
-
pH Sensitivity: The phenolic hydroxyl group can be deprotonated under basic conditions, which may affect the stability of the molecule.
-
Storage: It is advisable to store the purified 4-Hydroxy-2-aminobenzoxazole in a cool, dark place, and under an inert atmosphere if possible, to minimize degradation over time. The solid form is generally stable at 2-8°C.[9]
References
- 1. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-氨基苯并恶唑 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Purification of 4-Hydroxy-2-aminobenzoxazole
Welcome to the technical support guide for the purification of 4-Hydroxy-2-aminobenzoxazole. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this valuable heterocyclic intermediate. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification strategy effectively.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, frequently encountered problems during the work-up and purification of 4-Hydroxy-2-aminobenzoxazole, particularly after its synthesis from 2,4-diaminophenol and a carbonylating agent like N,N'-Carbonyldiimidazole (CDI).
Q1: My crude product is a dark, intractable oil or gum instead of the expected solid. What went wrong?
A1: This is a classic purification problem often stemming from several root causes:
-
Probable Cause 1: Residual Imidazole: If you used CDI for the cyclization, imidazole is a major byproduct.[1][2] It is a low-melting-point solid (or liquid when impure) and can trap your product, preventing crystallization. Imidazole is highly water-soluble, so its presence indicates an inefficient aqueous wash during the initial work-up.[1]
-
Probable Cause 2: Unreacted Starting Material/Side Products: Unreacted 2,4-diaminophenol or the formation of urea-type byproducts from the reaction of CDI with the amine starting material can act as impurities that inhibit crystallization.[1]
-
Probable Cause 3: Product Instability: While generally stable, benzoxazole scaffolds can be sensitive to harsh pH or high temperatures, potentially leading to decomposition or polymerization, especially if residual catalysts or strong acids/bases are present.[3]
Scientist's Advice: First, attempt to precipitate the product by dissolving the oil in a minimal amount of a suitable solvent (like ethyl acetate or methanol) and adding a non-polar solvent (like hexanes or heptane) dropwise while stirring vigorously. If this fails, the most robust solution is to re-work the material using a liquid-liquid extraction. An acid-base extraction is particularly effective for this molecule (see Protocol 1). This will selectively isolate the amphoteric product from neutral impurities like urea byproducts and the basic imidazole.
Q2: My final yield after column chromatography is extremely low. Where is my product?
A2: Significant product loss during chromatographic purification is a common frustration. The unique structure of 4-Hydroxy-2-aminobenzoxazole presents specific challenges.
-
Probable Cause 1: Irreversible Adsorption on Silica Gel: Standard silica gel is inherently acidic (pKa ≈ 4.5). The basic 2-amino group and the overall polar nature of your compound can lead to strong, sometimes irreversible, binding to the silica surface. This is observed as significant "streaking" or tailing on TLC and the product never eluting from the column.
-
Probable Cause 2: On-Column Degradation: The acidic nature of the silica gel can catalyze the degradation of sensitive compounds.[3]
-
Probable Cause 3: Incorrect Solvent System: If the eluent is not polar enough, the product will remain adsorbed at the top of the column. If it's too polar, it may co-elute with closely related impurities.
Scientist's Advice: Before committing your entire batch to a large column, always optimize the separation on an analytical Thin Layer Chromatography (TLC) plate.
-
Neutralize the Stationary Phase: Pre-treat your silica gel by slurrying it in your chosen eluent containing 1-2% triethylamine (Et₃N) or ammonia. This deactivates the acidic silanol groups, minimizing strong adsorption and degradation.
-
Switch the Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina, which can be more forgiving for amine-containing compounds.[4]
-
Alternative Purification Method: If column losses remain high, this is a strong indicator that chromatography is not the ideal method for your compound. Prioritize purification by recrystallization or acid-base extraction, which often provide better scalability and yield for crystalline solids.
Q3: My NMR spectrum shows my product is clean, but there's a persistent singlet around 7-8 ppm that I can't assign. Could it be imidazole?
A3: Yes, this is highly likely. Imidazole, the primary byproduct of CDI-mediated reactions, is notoriously difficult to remove without a targeted effort.[1][5] It is often not fully removed by simple organic extraction if the pH of the aqueous phase is not controlled.
Scientist's Advice: The most effective way to remove imidazole is through a dilute acid wash. Imidazole is basic (pKa of protonated form ≈ 7) and will be protonated by a weak acid, partitioning it into the aqueous layer.
-
Procedure: Dissolve your crude product in an organic solvent like ethyl acetate. Wash the organic layer two to three times with a 1M solution of ammonium chloride (NH₄Cl) or very dilute HCl (e.g., 0.1 M). Follow this with a brine wash to remove excess water. The acidic wash converts the imidazole into its water-soluble salt. Be cautious with strong acids, as they may also protonate your desired product, pulling it into the aqueous layer.
Frequently Asked Questions (FAQs)
Q1: What is the most robust, scalable purification strategy for 4-Hydroxy-2-aminobenzoxazole?
A1: For this specific molecule, a multi-step strategy combining extraction and recrystallization is often superior to chromatography, especially at scale. The molecule's phenolic hydroxyl group and basic amino group make it an ideal candidate for acid-base extraction.[6][7] This technique exploits changes in solubility based on pH to separate acidic, basic, and neutral compounds. A final recrystallization step can then be used to achieve high purity.
Q2: How should I choose between recrystallization and column chromatography?
A2: The choice depends on the nature of the impurities and the physical state of your product. The following decision tree can guide your choice.
Caption: Decision tree for selecting a purification method.
Q3: What are the critical parameters for a successful recrystallization of this compound?
A3: The key is solvent selection. An ideal solvent should dissolve 4-Hydroxy-2-aminobenzoxazole poorly at room temperature but completely at an elevated temperature.[8][9] Given the compound's polarity from the hydroxyl and amino groups, polar protic solvents are a good starting point.[10]
| Solvent System | Rationale & Comments |
| Ethanol or Methanol | Often a good first choice. The polarity matches the functional groups of the product.[11] |
| Water | May be effective, especially if the product is in a salt form. However, solubility might be low even when hot. |
| Ethyl Acetate / Heptane | A good two-solvent system. Dissolve the crude product in a minimal amount of hot ethyl acetate, then add hot heptane dropwise until the solution becomes slightly cloudy. Allow to cool slowly. |
| Acetonitrile | A polar aprotic solvent that can be effective for compounds that are too soluble in alcohols. |
Scientist's Tip: Always perform small-scale solvent screening tests in vials before committing your entire batch.
Q4: How can I definitively assess the purity of my final product?
A4: Relying on a single analytical technique can be misleading. For robust purity assessment, a combination of methods is recommended.[12][13]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the gold standard. It separates components based on polarity and provides the molecular weight of each, confirming the identity of your main peak and giving a mass for any impurities.[12][14]
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides structural confirmation. The absence of impurity peaks is a strong indicator of purity. For quantitative analysis (qNMR), an internal standard with a known concentration is added.[15][16]
-
Melting Point: A sharp melting point range (within 1-2 °C) that matches the literature value is a classic indicator of a pure crystalline solid. Impurities typically broaden and depress the melting point.
Detailed Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol is designed to isolate the amphoteric 4-Hydroxy-2-aminobenzoxazole from neutral organic impurities (e.g., urea byproducts) and basic impurities (e.g., imidazole).
References
- 1. m.youtube.com [m.youtube.com]
- 2. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]
- 3. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. Carbonyl Diimidazole (CDI) [commonorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
troubleshooting low fluorescence signal with 4-Hydroxy-2-aminobenzoxazol
Welcome to the technical support resource for 4-Hydroxy-2-aminobenzoxazol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for experiments involving this fluorophore. Here, we move beyond simple checklists to explore the causal relationships between experimental variables and fluorescence outcomes, ensuring a foundational understanding for robust assay development.
Quick Troubleshooting Checklist
For immediate guidance, consult the table below for common issues and initial steps. Detailed explanations and protocols follow in the FAQ section.
| Symptom | Potential Cause | Initial Recommendation(s) |
| No or Very Weak Signal | Incorrect Spectrometer Settings | Verify excitation and emission wavelengths. Perform a fresh scan to find the peak maxima for your specific experimental conditions. |
| Reagent Degradation | Prepare fresh stock solutions. Ensure proper storage (cool, dark, and dry). | |
| Suboptimal pH | Measure the pH of your final assay buffer. Adjust if necessary to optimize the fluorophore's ionization state. | |
| Low Concentration | Titrate the concentration of this compound to find the optimal working range.[1] | |
| Signal Decreases Over Time | Photobleaching | Reduce excitation light intensity and exposure time. Use an antifade mounting medium for microscopy.[2][3] |
| Chemical Instability | Verify the stability of the compound in your assay buffer over the experiment's time course. Some related structures are susceptible to hydrolysis.[4] | |
| Inconsistent Signal (Well-to-Well or Sample-to-Sample) | Pipetting Inaccuracy | Calibrate pipettes and use reverse pipetting for viscous solutions. |
| Incomplete Mixing | Ensure thorough mixing of all components before measurement. | |
| Temperature Fluctuations | Allow all reagents and plates to equilibrate to the same temperature before starting the assay. | |
| High Background Signal | Autofluorescence | Run a blank sample (all components except this compound) to measure background. |
| Non-specific Binding | If used as a probe, optimize washing steps and consider using blocking agents.[5] | |
| Impure Reagents | Use high-purity solvents and reagents. Impurities can be fluorescent. |
In-Depth Troubleshooting FAQs
Q1: I am not detecting any fluorescence signal from my this compound sample. Where do I start?
A weak or absent fluorescence signal can be attributed to several factors, from instrumental setup to the chemical environment of the fluorophore.
1.1. Instrument Settings:
-
Wavelengths: The most common issue is a mismatch between the instrument's excitation/emission settings and the fluorophore's spectral properties. While precise maxima for this compound are not extensively published, related benzoxazole derivatives absorb in the UV-to-visible range (around 380-450 nm) and emit in the blue-to-green region (around 470-580 nm).[6] It is crucial to perform a new excitation and emission scan with a known concentration of your compound in the assay buffer to determine the optimal wavelengths for your specific conditions.
-
Gain/Voltage: Ensure the detector gain (or photomultiplier tube voltage) is set appropriately. If the gain is too low, a real signal may not be detected. Conversely, excessively high gain can increase noise.
1.2. Reagent Integrity:
-
Concentration: An inadequate concentration of the fluorophore is a primary reason for low signal.[5] It is recommended to perform a concentration titration to determine the optimal range for your assay.
-
Storage and Stability: 2-aminobenzoxazole is stable under recommended storage conditions (cool, dry, and protected from light).[7] However, the 4-hydroxy substitution may alter its stability. Some hydroxyoxazole derivatives can be susceptible to hydrolytic ring-opening and decarboxylation.[4] Always prepare fresh solutions from a solid stock for critical experiments.
1.3. Experimental Conditions:
-
pH of the Buffer: The fluorescence of hydroxyphenyl benzazole derivatives can be highly pH-dependent.[8][9] The hydroxyl group can be deprotonated at alkaline pH, which may significantly alter the electronic structure and, consequently, the fluorescence properties. Measure the pH of your final assay solution and consider testing a range of pH values to find the optimum for your application.
Q2: My fluorescence signal is strong initially but fades quickly during measurement. What is happening?
This phenomenon is typically due to photobleaching, an irreversible photochemical destruction of the fluorophore.[3]
Causality: When a fluorophore absorbs light, it enters an excited state. While in this state, it is more susceptible to reacting with other molecules, including oxygen, leading to its permanent damage and loss of fluorescence. The rate of photobleaching is directly proportional to the intensity and duration of the excitation light.[3]
Solutions:
-
Minimize Exposure: Use the lowest possible excitation light intensity that still provides a detectable signal. Reduce the exposure time for each measurement.
-
Use Antifade Reagents: For microscopy applications, use a commercially available antifade mounting medium.[2] These reagents often contain free radical scavengers that protect the fluorophore from photodamage.
-
Hardware and Software Settings: Utilize neutral density filters to reduce light intensity during sample focusing. When acquiring images, use the minimum exposure time necessary.[2]
Q3: My signal seems to be lower than expected, and the literature suggests it should be brighter. Could something be quenching the fluorescence?
Fluorescence quenching occurs when a substance in the sample reduces the fluorescence intensity of the fluorophore.[10] This can happen through various mechanisms, including Förster Resonance Energy Transfer (FRET), collisional quenching, and static quenching.[10][11]
Potential Quenchers:
-
Self-Quenching: At high concentrations, fluorophore molecules can aggregate, leading to self-quenching.[12] If you are using high concentrations of this compound, try diluting your sample.
-
Buffer Components: Certain components in your buffer could be acting as quenchers. For example:
-
Oxygen: Dissolved oxygen is a well-known collisional quencher of fluorescence. If your application allows, de-gassing your buffer may improve the signal.
Troubleshooting Quenching: To determine if quenching is occurring, you can perform a Stern-Volmer analysis. This involves measuring the fluorescence intensity at different concentrations of the suspected quencher. A linear relationship between the ratio of unquenched to quenched fluorescence intensity versus the quencher concentration is indicative of quenching.[10]
Q4: How does the choice of solvent affect the fluorescence of this compound?
The fluorescence of many dyes, including benzoxazole derivatives, is sensitive to the polarity of the solvent.[14][15]
The Solvatochromic Effect: Changes in solvent polarity can alter the energy levels of the fluorophore's ground and excited states. Often, the excited state is more polar than the ground state. In such cases, a more polar solvent will stabilize the excited state more than the ground state, leading to a red shift (a shift to a longer wavelength) in the emission spectrum.[15][16] The fluorescence quantum yield (the efficiency of fluorescence) can also be highly dependent on the solvent environment.[14]
Practical Implications:
-
When comparing results, ensure that the solvent system is consistent.
-
If you are developing a new assay, it is advisable to test a few different solvents or buffer systems to find the one that provides the best performance for your specific application.
-
Be aware that if your experiment involves a change in the local environment of the probe (e.g., binding to a protein), you may observe a shift in the emission wavelength and a change in intensity. This property is often exploited in designing fluorescent probes.
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and resolving low fluorescence signals with this compound.
Caption: A logical workflow for troubleshooting low fluorescence signals.
Experimental Protocol: Standard Fluorescence Signal Optimization Assay
This protocol provides a framework for systematically optimizing the key parameters affecting the fluorescence signal of this compound.
Objective: To determine the optimal concentration, pH, and solvent conditions for maximizing the fluorescence signal-to-noise ratio.
Materials:
-
This compound solid stock
-
High-purity solvents (e.g., DMSO for stock, and a panel of assay-relevant solvents like PBS, Tris buffer, ethanol)
-
A range of buffers with different pH values (e.g., pH 6, 7, 7.4, 8, 9)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or spectrofluorometer
Procedure:
Part 1: Concentration Titration
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 96-well plate, perform a serial dilution of the stock solution in your primary assay buffer (e.g., PBS pH 7.4) to achieve a range of final concentrations (e.g., from 100 µM down to 10 nM).
-
Include a "buffer only" blank control.
-
Read the fluorescence at the expected excitation and emission wavelengths. If these are unknown, first perform a spectral scan on a moderately concentrated well (e.g., 10 µM) to determine the optimal λ_ex and λ_em.
-
Plot fluorescence intensity versus concentration. Identify the concentration range that gives a linear response and a strong signal without evidence of self-quenching (where the signal plateaus or decreases at higher concentrations).
Part 2: pH Optimization
-
Using the optimal concentration determined in Part 1, prepare samples in a series of buffers with varying pH values.
-
Include a "buffer only" blank for each pH value.
-
Measure the fluorescence intensity for each sample.
-
Plot fluorescence intensity versus pH to determine the optimal pH range for your assay.
Part 3: Solvent Polarity Effects (Optional)
-
If your assay is not restricted to an aqueous buffer, you can assess the effect of solvent polarity.
-
Prepare samples at the optimal concentration in a range of solvents with different polarities (e.g., cyclohexane, toluene, ethyl acetate, ethanol, water).
-
Measure the fluorescence intensity and the emission maximum for each sample.
-
This will inform you about the sensitivity of your fluorophore to environmental changes.
Data Analysis: For each part, calculate the signal-to-background ratio (S/B) by dividing the average fluorescence of the sample by the average fluorescence of the blank control. The optimal conditions will yield the highest and most stable S/B ratio.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biori.periodikos.com.br [biori.periodikos.com.br]
- 7. geneseo.edu [geneseo.edu]
- 8. pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inter- and intramolecular fluorescence quenching of organic dyes by tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Polarity-based fluorescence probes: properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 16. Solvent effects in optical spectra of ortho-aminobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues of 4-Hydroxy-2-aminobenzoxazol in solution
Welcome to the technical support center for 4-Hydroxy-2-aminobenzoxazol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. This guide offers troubleshooting advice and frequently asked questions to help you navigate potential challenges during your experiments.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The stability of this molecule in solution is critical for obtaining reliable and reproducible experimental results. This guide provides insights into potential stability issues and offers practical solutions to mitigate them. The information presented here is synthesized from established chemical principles and data from structurally related compounds, providing a framework for your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Here are some common questions regarding the handling and stability of this compound solutions:
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound can be influenced by several factors, including:
-
pH: The molecule has both acidic (phenolic hydroxyl) and basic (amino) groups, making its stability pH-dependent. Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis of the oxazole ring.
-
Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, while certain organic solvents may offer better stability.
-
Temperature: Elevated temperatures can accelerate degradation kinetics.
-
Light: Exposure to light, particularly UV light, may induce photodegradation.[1]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the phenolic hydroxyl group.
Q2: What is the recommended pH range for solutions of this compound?
Q3: Which solvents are recommended for preparing stock solutions?
For stock solutions, it is advisable to use aprotic organic solvents like DMSO or DMF, which are less likely to participate in hydrolytic degradation. These stock solutions should be stored at low temperatures (-20°C or -80°C) and protected from light. For aqueous working solutions, freshly prepare them from the stock and use them promptly.
Q4: How should I store solutions of this compound?
-
Stock Solutions (in organic solvents): Store at -20°C or -80°C in tightly sealed vials, protected from light (e.g., by using amber vials or wrapping vials in aluminum foil).
-
Aqueous Solutions: It is best to prepare these fresh for each experiment. If short-term storage is necessary, keep them on ice and protected from light. Avoid long-term storage of aqueous solutions.
Q5: What are the visual signs of degradation?
Degradation of this compound in solution may be indicated by:
-
A change in color (e.g., yellowing or browning), which could suggest oxidation.
-
The formation of a precipitate, indicating the formation of insoluble degradation products.
-
A decrease in the expected biological activity or analytical signal over time.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving stability issues with this compound solutions.
Issue 1: Rapid Loss of Compound Potency or Inconsistent Results
Potential Cause: Chemical degradation of this compound in the experimental medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Detailed Steps:
-
Confirm Freshness: Always start by preparing a fresh solution of this compound from a solid sample to rule out issues with aged solutions.
-
Forced Degradation Study: To understand the degradation profile, perform a forced degradation study.[1][2] Expose the compound in solution to various stress conditions:
-
Acidic: 0.1 M HCl at room temperature and 60°C.
-
Basic: 0.1 M NaOH at room temperature and 60°C.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: 60°C in a neutral solution.
-
Photolytic: Exposure to UV light at room temperature.[1]
-
-
Analytical Monitoring: Analyze the samples from the forced degradation study using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3][4][5]
-
Monitor the peak area of the parent compound to determine the rate of degradation.
-
Look for the appearance of new peaks, which correspond to degradation products.
-
-
Optimize Conditions: Based on the forced degradation results, adjust your experimental conditions to minimize degradation. For example, if the compound is unstable in acidic conditions, buffer your experimental medium to a neutral or slightly basic pH. If it is light-sensitive, conduct experiments in a dark room or use amber-colored labware.
Issue 2: Solution Discoloration
Potential Cause: Oxidation of the phenolic hydroxyl group.
Troubleshooting Steps:
-
Deoxygenate Solvents: Before preparing your solution, sparge the solvent with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
-
Use Antioxidants: Consider adding a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to your solution, if compatible with your experimental system.
-
Minimize Headspace: Store solutions in vials with minimal headspace to reduce contact with air.
Potential Degradation Pathways
Based on the chemical structure and literature on related compounds, two likely degradation pathways for this compound are hydrolysis of the oxazole ring and oxidation of the phenol.
1. Hydrolytic Degradation:
The oxazole ring can be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening.
References
interference in assays using 4-Hydroxy-2-aminobenzoxazol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers utilizing 4-Hydroxy-2-aminobenzoxazol. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently encountered issues during experimental assays. As a compound bearing structural motifs common to Pan-Assay Interference Compounds (PAINS), this compound requires careful validation to distinguish true biological activity from assay artifacts.[1][2] This center provides the expertise and methodologies to ensure the integrity of your research.
Understanding the Challenge: The Nature of PAINS
Pan-Assay Interference Compounds (PAINS) are molecules that appear as "hits" in multiple, unrelated high-throughput screens, not through specific interaction with the biological target, but by interfering with the assay technology itself.[3] Their activity is often non-specific, promiscuous, and cannot be optimized through standard medicinal chemistry efforts. The structure of this compound contains features, such as a substituted phenol ring, that are frequently associated with PAINS behavior. Common interference mechanisms include compound autofluorescence, redox cycling, chemical instability, aggregation, and covalent reactivity.[3][4]
This guide will help you identify and troubleshoot these potential artifacts.
Troubleshooting & FAQs: A Mechanistic Approach
This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying scientific principles and providing actionable protocols.
Issue 1: Anomalous Signals in Fluorescence-Based Assays
Question: My fluorescence-based assay (e.g., FP, FRET, or a reporter assay using a fluorophore) shows a significant increase in signal when I add this compound, even in my no-enzyme/no-target controls. Is the compound itself fluorescent?
Answer: Yes, this is a strong possibility. Many aromatic, heterocyclic compounds like benzoxazole derivatives are intrinsically fluorescent (autofluorescent), meaning they can absorb and emit light, directly interfering with the assay's optical detection system.[5][6] If the compound's excitation and emission spectra overlap with those of your assay's fluorophore, it will be detected as a false-positive signal.[7][8]
Root Cause Analysis: Spectral Overlap
The core issue is whether the spectral properties of this compound clash with your assay's detection window. For example, many assays use blue-shifted fluorophores (e.g., coumarin derivatives) or green-shifted ones (e.g., fluorescein), which are common regions for compound autofluorescence.[7][9]
Data Summary: Common Fluorophores & Potential Interference
| Fluorophore Class | Typical Excitation (nm) | Typical Emission (nm) | Potential for Interference |
| Coumarins (e.g., AMC) | 340 - 380 | 440 - 460 | High . This UV/blue range is a frequent region for autofluorescence from small molecules.[8] |
| Fluoresceins (e.g., FITC) | 485 - 495 | 515 - 525 | Moderate . Green fluorescence is also common.[7] |
| Rhodamines (e.g., TRITC) | 540 - 550 | 570 - 580 | Lower . Red-shifting the assay can often mitigate interference.[9] |
| Cyanine Dyes (e.g., Cy5) | 640 - 650 | 665 - 675 | Low . Far-red fluorophores are least likely to suffer from compound autofluorescence. |
Troubleshooting Protocol: Autofluorescence Check
This experiment isolates and measures the fluorescence of the test compound under your specific assay conditions.
Objective: To determine if this compound contributes to the assay signal.
Materials:
-
Your complete assay buffer (including all additives except the fluorescent reporter/substrate and target protein).
-
This compound stock solution.
-
Microplate reader with the same filter set/monochromator settings as your primary assay.
-
Assay-compatible microplates (e.g., black, flat-bottom).
Procedure:
-
Prepare Plates: In a microplate, add your assay buffer to a series of wells.
-
Add Compound: Add this compound to these wells to achieve the final concentrations used in your main experiment. Include a vehicle control (e.g., DMSO).
-
Incubate: Incubate the plate under the same conditions (time, temperature) as your primary assay.
-
Measure Fluorescence (Pre-Read): Read the plate on the microplate reader using the identical excitation and emission wavelengths used for your assay's fluorophore.
-
Analyze: If the wells containing the compound show a concentration-dependent increase in fluorescence compared to the vehicle control, the compound is autofluorescent and is directly interfering with your assay readout.
Issue 2: Apparent Inhibition in Assays Containing Reducing Agents
Question: I'm observing potent inhibition in my enzymatic assay, which uses DTT or another reducing agent to maintain protein function. The inhibition seems less potent or disappears when I remove the DTT. What is happening?
Answer: This behavior is a classic signature of a redox cycling compound (RCC) .[10] In the presence of a strong reducing agent like dithiothreitol (DTT), RCCs can catalytically generate hydrogen peroxide (H₂O₂).[11] The H₂O₂ then non-specifically inhibits your target protein by oxidizing sensitive amino acid residues, such as cysteine or methionine, leading to a false-positive "inhibition" signal.[10]
Mechanism of Interference: Redox Cycling
The process involves a futile cycle where the compound is reduced by DTT and then re-oxidized by molecular oxygen, producing H₂O₂ as a byproduct. This makes the compound appear to be a potent inhibitor, when in fact the damage is caused by the reactive oxygen species generated.
Caption: Redox cycling mechanism leading to H₂O₂ production.
Troubleshooting Protocol: H₂O₂ Detection Assay
A direct way to confirm redox cycling is to measure H₂O₂ production. The horseradish peroxidase (HRP) - Phenol Red assay is a robust and inexpensive colorimetric method.[12]
Objective: To quantify H₂O₂ generated by this compound in the presence of DTT.
Materials:
-
Assay buffer
-
DTT
-
This compound
-
Horseradish Peroxidase (HRP)
-
Phenol Red solution
-
H₂O₂ solution (for standard curve)
-
Clear, flat-bottom microplates
-
Absorbance plate reader (610 nm)
Procedure:
-
Prepare Reagents: Create a working solution in your assay buffer containing Phenol Red and HRP.
-
Set up Plate:
-
Test Wells: Add assay buffer, DTT, and various concentrations of this compound.
-
Negative Control: Assay buffer with DTT and vehicle (DMSO).
-
Positive Control: Assay buffer with DTT and a known redox cycler.
-
Standard Curve: Assay buffer with known concentrations of H₂O₂.
-
-
Initiate Reaction: Add the HRP/Phenol Red working solution to all wells.
-
Incubate: Incubate at room temperature for 30 minutes, protected from light.
-
Read Absorbance: Measure the absorbance at 610 nm.
-
Analyze: A concentration-dependent increase in absorbance in the test wells indicates H₂O₂ production, confirming the compound is a redox cycler.[11][12]
Issue 3: Inconsistent Activity and Sensitivity to Assay Conditions
Question: My results with this compound are not reproducible. The IC₅₀ value changes if I alter the protein concentration or pre-incubation times. What could be the cause?
Answer: This behavior strongly suggests that the compound is forming colloidal aggregates in your assay buffer.[13] Many organic molecules are poorly soluble in aqueous buffers and form aggregates at micromolar concentrations. These aggregates can non-specifically sequester and denature proteins, leading to apparent inhibition that is highly sensitive to assay parameters like protein and detergent concentration.[13]
Logic for Identifying Aggregation
Caption: Troubleshooting workflow for aggregation-based interference.
Troubleshooting Protocol: Aggregation Counter-Screen
This protocol uses a non-ionic detergent to disrupt aggregate formation. True inhibitors should be unaffected, while the activity of aggregators will be abolished.
Objective: To test for aggregation-based inhibition.
Materials:
-
Your standard enzyme assay components.
-
Triton X-100 (or other non-ionic detergent).
Procedure:
-
Prepare Buffers: Prepare two sets of your assay buffer: one without detergent and one containing 0.01% (v/v) Triton X-100.
-
Run Parallel Assays: Perform your standard inhibition assay (with a full concentration-response curve for this compound) in both the detergent-free and detergent-containing buffers.
-
Pre-incubation is Key: Ensure the compound is added to the buffer containing the detergent before the addition of the target protein. This allows the detergent to prevent aggregate formation.[13]
-
Analyze:
-
If Aggregator: You will observe a significant rightward shift in the IC₅₀ (e.g., >10-fold) or a complete loss of activity in the presence of Triton X-100.
-
If Not Aggregator: The IC₅₀ value will remain relatively unchanged between the two conditions.
-
Issue 4: Suspected Compound Instability
Question: I'm getting poor reproducibility in my results, and the observed activity seems to change over the course of a long experiment. Could the compound be degrading in my assay buffer?
Answer: Yes, chemical instability is a critical factor to consider. Hydroxy-substituted oxazoles, particularly those with additional electron-withdrawing groups, can be susceptible to hydrolytic ring-opening or other degradation pathways, especially at non-neutral pH or over extended incubation times.[14] Compound degradation reduces its effective concentration, leading to time-dependent and irreproducible results.
Troubleshooting Protocol: Chemical Stability Assessment by LC-MS
Objective: To monitor the concentration of this compound over time in your specific assay buffer.[15]
Materials:
-
Your complete assay buffer.
-
This compound.
-
LC-MS system (High-Performance Liquid Chromatography coupled with Mass Spectrometry).
Procedure:
-
Sample Preparation: Prepare a solution of this compound in your assay buffer at a relevant concentration (e.g., 10 µM). Prepare a "time zero" (T=0) sample by immediately quenching an aliquot with an organic solvent like acetonitrile.
-
Incubation: Incubate the remaining solution under the exact conditions of your assay (temperature, light, etc.).
-
Time Points: At various time points (e.g., 30 min, 1 hr, 2 hr, 4 hr), withdraw aliquots and quench them as in step 1.
-
LC-MS Analysis: Analyze all samples by LC-MS. Monitor the peak area corresponding to the parent mass of this compound.
-
Analyze: Plot the peak area of the parent compound against time. A significant decrease in peak area over time indicates compound instability. The appearance of new peaks can help identify degradation products.[16]
Summary of Best Practices
To ensure the validity of your results when working with compounds like this compound, integrate the following validation steps into your workflow.
Summary Table: Interference Mechanisms & Key Validation Assays
| Interference Mechanism | Key Experimental Signature | Recommended Validation Assay |
| Autofluorescence | Signal in no-enzyme/no-reporter controls. | Compound pre-read in assay buffer. |
| Redox Cycling | Activity is dependent on reducing agents (e.g., DTT). | H₂O₂ detection assay (e.g., HRP-Phenol Red). |
| Aggregation | Steep dose-response; sensitivity to protein concentration. | Test for activity loss in the presence of 0.01% Triton X-100. |
| Chemical Instability | Poor reproducibility; time-dependent effects. | LC-MS stability analysis in assay buffer over time. |
| Covalent Reactivity | Irreversible inhibition. | Washout experiments (e.g., dialysis) and mass spectrometry for adducts. |
By systematically addressing these potential artifacts, you can confidently determine if the observed activity of this compound is a genuine, target-specific effect or an artifact of assay interference.
References
- 1. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. longdom.org [longdom.org]
- 4. Pan-assay interference compounds | 33 Publications | 164 Citations | Top Authors | Related Topics [scispace.com]
- 5. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biori.periodikos.com.br [biori.periodikos.com.br]
- 7. High-Throughput Screening to Predict Chemical-Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents--real hits or promiscuous artifacts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. enamine.net [enamine.net]
- 16. Stability of ricobendazole in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of 2-Aminobenzoxazoles: A Comparative Analysis
Welcome to this in-depth guide on the synthesis of 2-aminobenzoxazoles. This heterocyclic scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of molecules targeting a wide range of biological pathways, including 5-HT receptor antagonists and tyrosine kinase inhibitors.[1] The synthetic route chosen to access these vital building blocks can significantly impact yield, purity, scalability, cost, and safety.
This document moves beyond a simple recitation of protocols. It is designed to provide you, a fellow researcher or drug development professional, with the causal understanding behind various synthetic strategies. We will dissect classical methods, explore the nuances of modern metal-catalyzed reactions, and evaluate greener, more efficient alternatives, empowering you to select and optimize the ideal method for your specific application.
The Classical Approach: Cyclization with Cyanogen Bromide
The most historically prominent method for synthesizing 2-aminobenzoxazoles is the direct cyclization of an o-aminophenol with cyanogen bromide (BrCN).[2][3] This method is foundational and has been widely published due to its straightforward nature.
Mechanism & Rationale: The reaction proceeds via a nucleophilic attack of the amino group of the o-aminophenol onto the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular cyclization where the hydroxyl group attacks the newly formed cyano intermediate, leading to the benzoxazole ring system after dehydration.
Drawbacks and the Drive for Alternatives: The primary and most significant drawback of this method is the extreme toxicity of cyanogen bromide.[2][3] Its use poses considerable safety risks, requires stringent handling protocols, and generates hazardous waste, making it unsuitable for modern, safety-conscious laboratories and particularly problematic for large-scale industrial synthesis. This has been the principal driver for the development of the alternative methods discussed below.
Safer Electrophilic Cyanating Agents: The NCTS Method
To circumvent the hazards of BrCN, researchers have developed safer, solid, and stable electrophilic cyanating agents. A leading alternative is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), which can be activated by a Lewis acid to achieve the desired cyclization.[2][3][4][5]
Mechanism & Rationale: The key to this method's success is the activation of the NCTS cyano group by a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O).[3][6] This coordination enhances the electrophilicity of the cyano carbon, making it susceptible to nucleophilic attack by the amino group of the o-aminophenol. The subsequent steps of sulfonamide elimination and intramolecular cyclization by the hydroxyl group proceed to form the 2-aminobenzoxazole product.[3][6] The choice of a Lewis acid is critical; it must be strong enough to activate the cyanating agent without promoting unwanted side reactions.
References
- 1. Synthesis of 2-Aminobenzoxazoles and 3-Aminobenzoxazines via Palladium-Catalyzed Aerobic Oxidation of o-Aminophenols with Isocyanides [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Comparative Guide to the Biological Validation of 4-Hydroxy-2-aminobenzoxazole
Introduction: Unveiling the Therapeutic Promise of a Privileged Scaffold
To the dedicated researchers, scientists, and drug development professionals at the forefront of innovation, this guide offers an in-depth validation framework for a molecule of significant interest: 4-Hydroxy-2-aminobenzoxazole. The benzoxazole core is a well-recognized "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] The specific functional arrangement of a hydroxyl and an amino group on the benzoxazole structure suggests a high potential for therapeutic efficacy, primarily through mechanisms involving radical scavenging and enzyme inhibition.
This document moves beyond a mere listing of protocols. It is designed to provide a strategic and comparative analysis, grounding every experimental recommendation in established scientific principles. We will explore the validation of 4-Hydroxy-2-aminobenzoxazole's biological activity by comparing its potential efficacy against established standards and structurally related analogs. This guide is structured to empower your research with the rationale behind experimental choices, ensuring a robust and comprehensive evaluation.
Comparative Analysis of Biological Activity
The therapeutic potential of 4-Hydroxy-2-aminobenzoxazole can be dissected into three primary areas: antioxidant, anti-inflammatory, and anticancer activities. To objectively assess its performance, we will compare its hypothetical efficacy, based on the known structure-activity relationships of its core components, against well-established reference compounds and other benzoxazole derivatives.
Antioxidant Activity
The antioxidant potential of 4-Hydroxy-2-aminobenzoxazole is likely derived from its 2-aminophenol substructure. The ortho-positioning of the hydroxyl and amino groups is crucial for potent radical scavenging, a characteristic shared with the para-isomer (4-aminophenol), while the meta-isomer shows significantly less activity.[2] This enhanced activity is attributed to the ability to form stable quinone-imine or similar radical species after hydrogen donation.
Below is a comparative table of IC50 values for standard antioxidants in common in vitro assays.
| Compound | DPPH Assay IC50 (µg/mL) | ABTS Assay IC50 (µg/mL) |
| 4-Hydroxy-2-aminobenzoxazole | To be Determined | To be Determined |
| Trolox | ~3.77[3] | ~2.93[3] |
| Ascorbic Acid | Variable | ~50[4] |
| 2-Aminophenol | Potent Scavenger[2][5] | Potent Scavenger[2] |
| 4-Aminophenol | Potent Scavenger[2][5] | Potent Scavenger[2] |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented for reference compounds provides a benchmark for comparison.
Anti-inflammatory Activity
A significant number of benzoxazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[3][6] The anti-inflammatory action of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) is primarily achieved through the inhibition of COX-2.[6] Therefore, evaluating the COX-2 inhibitory potential of 4-Hydroxy-2-aminobenzoxazole is a critical step.
Here, we compare the IC50 values of known NSAIDs and other benzoxazole derivatives against COX-2.
| Compound | COX-2 Inhibition IC50 |
| 4-Hydroxy-2-aminobenzoxazole | To be Determined |
| Celecoxib | 40 nM (0.015 µg/mL)[7] |
| Diclofenac | Variable, potent inhibitor |
| Methyl-2-amino benzoxazole carboxylate Tosylate | 11.5 µg/mL[6] |
| 2-amino-N1-(4-hydroxy benzylidene) benzoxazole-5-carbohydrazide | 22.3 µg/mL[6] |
Anticancer Activity
The benzoxazole scaffold is present in several compounds with demonstrated cytotoxic effects against various cancer cell lines.[8][9] One of the mechanisms implicated in the anticancer activity of some benzoxazole derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[8][10]
The following table provides a comparison of the cytotoxic activity (IC50) of standard chemotherapeutic agents and other benzoxazole derivatives against common breast (MCF-7) and liver (HepG2) cancer cell lines.
| Compound | Cell Line | MTT Assay IC50 |
| 4-Hydroxy-2-aminobenzoxazole | MCF-7, HepG2 | To be Determined |
| Doxorubicin | MCF-7 | ~0.4-1 µM[11] |
| Sorafenib | HepG2 | ~5.57 µM[10] |
| Benzoxazole Derivative 12l | MCF-7 | 15.21 µM[10] |
| Benzoxazole Derivative 12l | HepG2 | 10.50 µM[10] |
| Benzoxazole Derivative 14a | MCF-7 | 4.054 µM[8] |
| Benzoxazole Derivative 14a | HepG2 | 3.95 µM[8] |
Experimental Protocols for Biological Validation
To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the key assays discussed.
Antioxidant Activity Assays
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.
-
Prepare a stock solution of 4-Hydroxy-2-aminobenzoxazole in a suitable solvent (e.g., DMSO or methanol).
-
Prepare serial dilutions of the test compound and a positive control (e.g., Trolox or Ascorbic Acid).
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each dilution of the test compound or standard.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Include a blank (solvent only) and a control (solvent with DPPH solution).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the test compound and a positive control (e.g., Trolox or Ascorbic Acid).
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of each dilution of the test compound or standard.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.
-
Anti-inflammatory Activity Assay
Principle: These assays measure the activity of the COX-2 enzyme in converting arachidonic acid to prostaglandin H2 (PGH2). The production of prostaglandins is quantified, and the inhibitory effect of the test compound is determined by the reduction in this production.
Protocol (General Steps, refer to commercial kit instructions for specifics):
-
Reagent Preparation:
-
Prepare assay buffer, COX-2 enzyme solution, arachidonic acid (substrate), and detection reagents as per the kit manufacturer's instructions.
-
Prepare serial dilutions of 4-Hydroxy-2-aminobenzoxazole and a positive control (e.g., Celecoxib).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or control.
-
Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for the recommended time and temperature.
-
Stop the reaction and add the detection reagents.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence or absorbance at the specified wavelength.
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the uninhibited control.
-
Determine the IC50 value from the dose-response curve.
-
Anticancer Activity Assay
Principle: This colorimetric assay measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture and Seeding:
-
Culture the desired cancer cell lines (e.g., MCF-7, HepG2) under standard conditions.
-
Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of 4-Hydroxy-2-aminobenzoxazole and a positive control (e.g., Doxorubicin for MCF-7, Sorafenib for HepG2) in complete culture medium.
-
Replace the medium in the cell plate with the medium containing the test compounds. Include a vehicle control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Assay and Data Acquisition:
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 540 and 590 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, which represents the concentration of the compound that causes a 50% reduction in cell viability.
-
Visualization of Key Biological Pathways and Workflows
To provide a clearer understanding of the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
Antioxidant Mechanism of 2-Aminophenol Substructure
Caption: Hydrogen atom donation by 2-aminophenol to neutralize a free radical.
Experimental Workflow for In Vitro Antioxidant Assays
Caption: General workflow for DPPH and ABTS antioxidant assays.
COX-2 Signaling Pathway in Inflammation
Caption: Inhibition of the COX-2 pathway reduces prostaglandin synthesis.
VEGFR-2 Signaling in Tumor Angiogenesis
Caption: Inhibition of VEGFR-2 signaling can block tumor angiogenesis.
Conclusion and Future Directions
This guide provides a comprehensive framework for the validation of 4-Hydroxy-2-aminobenzoxazole's biological activity, emphasizing a comparative and data-driven approach. The inherent antioxidant potential of its 2-aminophenol moiety, combined with the proven anti-inflammatory and anticancer activities of the broader benzoxazole class, positions this compound as a promising candidate for further investigation.
The provided protocols for antioxidant, anti-inflammatory, and cytotoxicity assays offer a clear path for generating robust, quantitative data. By comparing the performance of 4-Hydroxy-2-aminobenzoxazole against established standards, researchers can accurately gauge its therapeutic potential and make informed decisions regarding its progression in the drug discovery pipeline. The elucidation of its specific mechanisms of action through further studies will be paramount in realizing its full clinical utility.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nano-ntp.com [nano-ntp.com]
- 7. apexbt.com [apexbt.com]
- 8. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Sorafenib and Quercetin Alone or in Combination in Treating Hepatocellular Carcinoma: In Vitro and In Vivo Approaches [mdpi.com]
- 10. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
A Comparative Guide to 4-Hydroxy-2-aminobenzoxazol Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships
In the landscape of medicinal chemistry, the benzoxazole scaffold stands out as a "privileged" structure, a core moiety that consistently appears in compounds with a wide array of biological activities.[1][2] Among these, 4-Hydroxy-2-aminobenzoxazol derivatives are emerging as a particularly promising class of compounds. This guide offers a comprehensive comparative analysis of these derivatives, delving into their synthesis, evaluating their biological performance with supporting experimental data, and elucidating the key structure-activity relationships that govern their function. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile chemical family.
The Benzoxazole Core: A Foundation for Diverse Bioactivity
The benzoxazole ring system, an aromatic organic compound with the formula C₇H₅NO, is formed by the fusion of a benzene ring with an oxazole ring.[1] This planar, bicyclic structure provides a rigid framework that can be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.[3] Derivatives of this core have demonstrated a remarkable spectrum of activities, including antimicrobial, antifungal, anti-inflammatory, anticancer, and enzyme inhibitory effects.[1][3] The 2-amino and 4-hydroxy substitutions are of particular interest as they offer key hydrogen bonding and potential metabolic sites, significantly influencing the molecule's interaction with biological targets.
Synthetic Strategies: Building the this compound Scaffold
The construction of the this compound core and its derivatives typically begins with a substituted 2-aminophenol. A common and effective method for introducing the 2-amino group is through cyclization with a cyanating agent.
A robust and widely applicable method involves the reaction of a substituted o-aminophenol with a non-hazardous electrophilic cyanating agent like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O).[4] This approach avoids the use of highly toxic reagents like cyanogen bromide.[4]
An alternative strategy for creating N-substituted 2-aminobenzoxazoles is the intramolecular Smiles rearrangement. This method involves the activation of a benzoxazole-2-thiol with an agent like chloroacetyl chloride, followed by reaction with an amine.[4]
Below is a generalized workflow for the synthesis of this compound derivatives, which can be adapted based on the desired substitutions.
Caption: A generalized workflow for the synthesis of this compound derivatives.
Experimental Protocol: Synthesis of 2-Aminobenzoxazoles via Electrophilic Cyanation
This protocol is adapted from the method described by Kasthuri et al. and further optimized by others.[4]
-
Reaction Setup: To a solution of the appropriately substituted o-aminophenol (1.0 eq) in a suitable solvent such as 1,4-dioxane, add N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.5 eq).
-
Lewis Acid Addition: Carefully add a Lewis acid, for example, boron trifluoride etherate (BF₃·Et₂O) (2.0 eq), to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture and quench with a suitable aqueous solution.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-aminobenzoxazole derivative.
Comparative Biological Evaluation of 2-Aminobenzoxazole Derivatives
While a comprehensive side-by-side comparison of a series of this compound derivatives is not extensively documented in a single study, we can synthesize a comparative analysis from various sources that have investigated structurally related compounds. The primary areas where these derivatives have shown significant promise are in antifungal and anti-inflammatory applications.
Antifungal Activity
Several studies have highlighted the potent antifungal properties of 2-aminobenzoxazole derivatives against a range of phytopathogenic fungi.[5] A comparative study of various substituted 2-aminobenzoxazoles provides valuable insights into their structure-activity relationships.
| Compound ID | R1 | R2 | R3 | Antifungal Activity (EC50 in µg/mL) vs. Botrytis cinerea |
| 3a | H | H | H | 1.48 |
| 3b | CH₃ | H | H | 2.15 |
| 3c | Cl | H | H | 3.27 |
| 3e | F | H | H | 4.61 |
| 3m | H | CH₃ | H | 16.6 |
| Hymexazol (Control) | - | - | - | >50 |
Data synthesized from a study by Fan et al. on 2-aminobenzoxazole derivatives.[5]
The data clearly indicates that even simple 2-aminobenzoxazole derivatives exhibit significantly higher antifungal potency compared to the commercial fungicide hymexazol.[5] The substitutions on the benzoxazole ring play a crucial role in modulating this activity. For instance, small electron-donating or electron-withdrawing groups at the 5-position (analogous to the 4-position in the parent phenol) appear to be well-tolerated and can even enhance activity.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7]
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture in a suitable broth (e.g., RPMI-1640). Adjust the concentration to a predefined level (e.g., 1 x 10⁶ to 5 x 10⁶ cells/mL).[7]
-
Drug Dilution: Prepare a serial dilution of the test compounds and a standard antifungal agent in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
Endpoint Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that causes a significant inhibition of fungal growth, often defined as a ≥50% reduction in turbidity compared to the growth control.[8]
Anti-inflammatory and Enzyme Inhibitory Activity
4-Substituted benzoxazolone derivatives have been investigated as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory fatty acids.[9] Inhibition of sEH leads to an increase in the levels of these beneficial lipids, thereby exerting an anti-inflammatory effect.
| Compound ID | R-group at 4-position | sEH Inhibitory Activity (IC50 in µM) |
| 3d | Phenyl-substituted amino acid | 2.67 |
| 3g | Pyrrolidine-substituted amino acid | 1.72 |
| 3e | Sulfhydryl-containing amino acid | 3.02 |
| Chlorzoxazone (Control) | - | - |
Data from a study by Zhang et al. on 4-substituted benzoxazolone derivatives.[9]
These findings demonstrate that the introduction of lipophilic amino acid moieties at the 4-position of the benzoxazolone ring results in potent sEH inhibitors with significant anti-inflammatory activity in vivo.[9]
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is intricately linked to their chemical structure. The following SAR insights can be drawn from the available data:
-
The 2-Amino Group: The presence of the 2-amino group is often crucial for activity, likely participating in key hydrogen bonding interactions with the target protein. N-substitution on this amine can be explored to modulate potency and pharmacokinetic properties.
-
The 4-Hydroxy Group: The hydroxyl group at the 4-position can act as both a hydrogen bond donor and acceptor, potentially anchoring the molecule in the active site of a target enzyme. Its position on the benzene ring influences the electronic properties of the entire scaffold.
-
Substitutions on the Benzene Ring: As seen in the antifungal data, substitutions at other positions on the benzene ring can significantly impact activity. Electron-withdrawing groups like halogens or electron-donating groups like methyl can alter the electronic distribution and steric profile of the molecule, thereby influencing its binding affinity.[5][10][11]
Caption: The relationship between the core structure, substituents, physicochemical properties, and biological activity.
Mechanism of Action and Signaling Pathways
The diverse biological activities of this compound derivatives stem from their ability to interact with various biological targets. Two notable examples are the inhibition of the sphingosine-1-phosphate (S1P) transporter Spns2 and soluble epoxide hydrolase (sEH).
Inhibition of Spns2
Spns2 is a transporter protein responsible for the efflux of S1P, a signaling lipid involved in numerous physiological processes, including immune cell trafficking.[12][13] Inhibition of Spns2 can modulate immune responses, making it an attractive target for autoimmune diseases.
Caption: Simplified diagram of the Spns2 signaling pathway and its inhibition by 2-aminobenzoxazole derivatives.
Inhibition of Soluble Epoxide Hydrolase (sEH)
sEH is a bifunctional enzyme that plays a key role in the metabolism of arachidonic acid.[14][15] The hydrolase domain of sEH converts anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts.[14][15] Inhibition of sEH preserves the beneficial effects of EETs.
Caption: Simplified diagram of the sEH signaling pathway and its inhibition by 4-hydroxybenzoxazolone derivatives.
Conclusion and Future Directions
This compound derivatives represent a versatile and promising scaffold in drug discovery. Their straightforward synthesis, coupled with the potential for diverse biological activities, makes them an attractive area for further investigation. The comparative analysis presented in this guide, synthesized from a range of studies, highlights their potential as potent antifungal and anti-inflammatory agents.
Future research should focus on the systematic synthesis and evaluation of a focused library of this compound derivatives to establish a more direct and comprehensive structure-activity relationship. Elucidating their precise mechanisms of action and optimizing their pharmacokinetic profiles will be crucial steps in translating the promise of this chemical class into novel therapeutic agents.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
- 9. Synthesis and biological activity of 4-substituted benzoxazolone derivatives as a new class of sEH inhibitors with high anti-inflammatory activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. SPNS2 - Wikipedia [en.wikipedia.org]
- 13. genecards.org [genecards.org]
- 14. researchgate.net [researchgate.net]
- 15. Soluble epoxide hydrolase: Gene structure, expression and deletion - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Comparative Guide to Assessing the Cytotoxicity of 4-Hydroxy-2-aminobenzoxazol
In the landscape of drug discovery and molecular biology, the benzoxazole scaffold is a recurring motif in compounds exhibiting a wide range of biological activities, including anticancer properties.[1][2] The specific derivative, 4-Hydroxy-2-aminobenzoxazol, represents a novel compound whose cytotoxic potential against various cell lines is of significant interest. This guide provides a comprehensive framework for researchers to systematically evaluate its cytotoxicity, compare its efficacy, and understand its potential mechanisms of action.
Given the limited specific public data on this compound, this document serves as both a comparative analysis based on related benzoxazole derivatives and a practical guide with detailed protocols for its characterization. Studies on analogous 2-aminobenzoxazole structures have demonstrated potent antiproliferative and pro-apoptotic effects against various cancer cell lines, such as breast (MCF-7) and liver (HepG2) cancer, suggesting that this compound is a promising candidate for investigation.[3][4][5]
Rationale and Potential Mechanisms of Action
The benzoxazole core is a key pharmacophore in compounds that target various cellular processes to induce cell death. Research into derivatives has revealed several potential mechanisms:
-
Induction of Apoptosis: Many benzoxazole compounds exert their cytotoxic effects by triggering programmed cell death, or apoptosis.[3] This is often confirmed by observing classic apoptotic markers such as phosphatidylserine externalization, caspase activation, and cell cycle arrest at specific checkpoints.[3][6] For example, certain derivatives have been shown to arrest HepG2 cells in the Pre-G1 phase and significantly increase caspase-3 levels.[3]
-
Enzyme Inhibition: The benzoxazole structure is present in inhibitors of key enzymes crucial for cancer cell survival and proliferation, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is vital for angiogenesis.[4][5]
-
DNA Adduct Formation: Some complex benzoxazole derivatives act as prodrugs that, once metabolized, form reactive species that bind to DNA, leading to cell death in sensitive tumor cells.[7]
Based on this precedent, a primary hypothesis is that this compound induces cytotoxicity through the induction of apoptosis. The experimental workflow should, therefore, prioritize assays that measure cell viability and subsequently dissect the mode of cell death.
Experimental Workflow for Cytotoxicity Assessment
A robust evaluation of a novel compound requires a multi-tiered approach. The initial phase involves screening for general cytotoxicity to determine effective concentration ranges, followed by more detailed assays to elucidate the mechanism.
Caption: A logical workflow for characterizing the cytotoxicity of a novel compound.
Comparative Cytotoxicity Data (Illustrative)
While specific IC50 values for this compound are yet to be published, we can anticipate results based on published data for structurally similar 2-aminobenzoxazole derivatives. The following table provides an illustrative example of how results could be presented, comparing the compound against a standard chemotherapeutic agent like Doxorubicin across relevant cancer cell lines.
| Compound | Cell Line | IC50 (µM) after 48h (Illustrative) | Primary Mode of Action Reference |
| This compound | MCF-7 | TBD | To Be Determined |
| HepG2 | TBD | To Be Determined | |
| A549 | TBD | To Be Determined | |
| Reference Compound 1 | MCF-7 | 4.75 | VEGFR-2 Inhibition/Apoptosis[5] |
| (5-chloro-2-(2-methoxyphenyl)benzoxazole) | HepG2 | 4.61 | VEGFR-2 Inhibition/Apoptosis[5] |
| Reference Compound 2 | HepG2 | 10.50 | Cytotoxicity[8] |
| (N-(5-methylbenzoxazol-2-yl)-3-chlorobenzamide) | MCF-7 | 15.21 | Cytotoxicity[8] |
| Doxorubicin (Control) | MCF-7 | ~0.5 - 1.5 | DNA Intercalation |
| HepG2 | ~0.8 - 2.0 | DNA Intercalation | |
| A549 | ~0.1 - 0.5 | DNA Intercalation |
TBD: To Be Determined through experimentation. IC50 values for reference compounds are sourced from cited literature.[5][8]
Detailed Experimental Protocols
For scientific rigor and reproducibility, adhering to standardized protocols is paramount. Below are detailed, field-tested methodologies for the key assays in the proposed workflow.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[9][10] The amount of formazan produced is directly proportional to the number of viable cells.[11]
Methodology:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[10]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., cell-culture grade DMSO) to each well.[12] Mix thoroughly by pipetting up and down to dissolve the crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[10][13] A reference wavelength of 630 nm can be used to subtract background noise.[10]
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: LDH Release Assay for Necrosis
This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage, a hallmark of necrosis.[14][15]
Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is critical to include three control groups: (a) vehicle control for spontaneous LDH release, (b) untreated cells for a baseline, and (c) a maximum LDH release control (cells treated with a lysis buffer, like Triton X-100)[16][17].
-
Incubation: Incubate the plate for the desired period.
-
Supernatant Collection: Centrifuge the plate at ~500 x g for 5 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.[18] Add 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each well.[18]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[18]
-
Stop Reaction: Add 50 µL of stop solution to each well.[18]
-
Absorbance Reading: Measure the absorbance at 490 nm.[17][18]
-
Calculation: Percent cytotoxicity is calculated using the formula: (% Cytotoxicity) = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100.
Protocol 3: Annexin V & Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay is the gold standard for differentiating between healthy, apoptotic, and necrotic cells.[6] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be bound by fluorescently-labeled Annexin V.[19] Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[6]
Caption: Interpreting Annexin V / PI flow cytometry results.
Methodology:
-
Cell Culture and Treatment: Culture 1-5 x 10⁵ cells and treat them with the IC50 concentration of this compound for a predetermined time (e.g., 24 hours). Include a vehicle-treated negative control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization. Centrifuge the collected cells and wash once with cold 1X PBS.[20]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.[21]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI staining solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry. Be sure to include single-stain controls to set up proper compensation and quadrants.
Conclusion and Future Directions
This guide outlines a systematic and robust strategy for characterizing the cytotoxicity of this compound. By progressing from broad viability screening to specific mechanistic assays, researchers can generate a comprehensive profile of the compound's activity. The provided protocols, grounded in established methodologies, ensure data integrity and reproducibility.
Future work should focus on identifying the specific molecular targets within the cell. If apoptosis is confirmed as the primary mechanism, subsequent investigations could include Western blotting for key apoptotic proteins (e.g., Caspase-3, Bcl-2 family proteins) and cell cycle analysis to determine if the compound induces arrest at specific checkpoints, as has been observed with other benzoxazole derivatives.[7] These advanced studies will be crucial for positioning this compound within the broader landscape of potential therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. clyte.tech [clyte.tech]
- 12. static.igem.wiki [static.igem.wiki]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 15. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 18. cellbiologics.com [cellbiologics.com]
- 19. scispace.com [scispace.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Guide to the Quantum Yield of 4-Hydroxy-2-aminobenzoxazole and Alternative Fluorophores
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorescence-based applications, from cellular imaging to high-throughput screening, the selection of a suitable fluorophore is paramount. A critical parameter governing a fluorophore's performance is its fluorescence quantum yield (Φ), which quantifies the efficiency of converting absorbed photons into emitted fluorescent light.[1][2][3][4] A higher quantum yield translates to a brighter signal, enhancing sensitivity and improving the signal-to-noise ratio in experimental assays. This guide provides a comparative framework for understanding the quantum yield of 4-Hydroxy-2-aminobenzoxazole in the context of other commonly used fluorescent probes and offers a detailed protocol for its experimental determination.
Comparative Quantum Yields of Common Fluorophores
To provide a benchmark for evaluating the performance of 4-Hydroxy-2-aminobenzoxazole, the following table summarizes the quantum yields of several widely used fluorescent dyes. It is important to note that these values can vary with experimental conditions.
| Fluorophore | Quantum Yield (Φ) | Solvent/Conditions |
| Fluorescein | 0.92 | 0.01 M NaOH[9] |
| Rhodamine B | 0.31 - 0.70 | Ethanol |
| Quinine Sulfate | 0.60 | 0.1M Perchloric Acid[4] |
| Alexa Fluor 488 | 0.92 | PBS, pH 7.2[9] |
| Alexa Fluor 647 | 0.33 | PBS, pH 7.2[9] |
| Coumarin 1 | 0.73 | Ethanol |
| DAPI (bound to DNA) | ~0.40 |
Determining the Quantum Yield of 4-Hydroxy-2-aminobenzoxazole: A Step-by-Step Protocol
The relative quantum yield of a fluorescent compound can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.[2][10][11][12] This method is widely adopted due to its accessibility, requiring standard laboratory equipment: a UV-Vis spectrophotometer and a fluorescence spectrometer.[11]
Principle of Relative Quantum Yield Measurement
The relative quantum yield (Φ_x) of an unknown sample is calculated using the following equation:
Φ_x = Φ_st * (I_x / I_st) * (A_st / A_x) * (η_x² / η_st²)
Where:
-
Φ_st is the quantum yield of the standard.
-
I_x and I_st are the integrated fluorescence intensities of the unknown sample and the standard, respectively.
-
A_x and A_st are the absorbances of the unknown sample and the standard at the excitation wavelength, respectively.
-
η_x and η_st are the refractive indices of the solvents used for the unknown sample and the standard, respectively.
To minimize errors, it is crucial to keep the absorbance of both the sample and the standard below 0.1 at the excitation wavelength to avoid inner filter effects.[10]
Experimental Workflow
Caption: Experimental workflow for determining relative quantum yield.
Detailed Protocol
-
Selection of a Suitable Standard: Choose a quantum yield standard that has absorption and emission spectra overlapping with that of 4-Hydroxy-2-aminobenzoxazole.[10] Quinine sulfate in 0.1 M perchloric acid (Φ = 0.60) is a reliable standard.[4]
-
Preparation of Solutions:
-
Prepare a stock solution of 4-Hydroxy-2-aminobenzoxazole in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a stock solution of the chosen standard in its recommended solvent.
-
From the stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring the absorbance at the chosen excitation wavelength is between 0.01 and 0.1.
-
-
Absorbance Measurements:
-
Using a UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions.
-
Identify a suitable excitation wavelength where both the sample and the standard exhibit absorbance.
-
Record the absorbance values (A_x and A_st) at this excitation wavelength.
-
-
Fluorescence Measurements:
-
Using a fluorescence spectrometer, record the emission spectra of the sample and the standard solutions.
-
It is critical that the excitation wavelength and all instrument settings (e.g., slit widths) are identical for both the sample and the standard measurements.
-
-
Data Analysis and Calculation:
-
Integrate the area under the emission curves for both the sample (I_x) and the standard (I_st).
-
If the solvents for the sample and standard are different, obtain their refractive indices (η_x and η_st) from the literature.
-
Calculate the quantum yield of 4-Hydroxy-2-aminobenzoxazole (Φ_x) using the formula provided above. For more accurate results, a gradient method can be employed by plotting the integrated fluorescence intensity versus absorbance for the series of dilutions.[10]
-
Synthesis of 4-Hydroxy-2-aminobenzoxazole
For researchers who wish to synthesize 4-Hydroxy-2-aminobenzoxazole, several methods are available for the synthesis of 2-aminobenzoxazoles. A common approach involves the cyclization of the corresponding o-aminophenol.[13][14][15][16] One modern and safer method utilizes a non-hazardous electrophilic cyanating agent like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid.[13]
Caption: General synthesis scheme for 2-aminobenzoxazoles.
Conclusion
While a definitive quantum yield for 4-Hydroxy-2-aminobenzoxazole is not readily published, this guide empowers researchers to make informed decisions by providing a comparative context with established fluorophores and a robust, detailed protocol for its experimental determination. The inherent brightness of a fluorophore, dictated by its quantum yield, is a cornerstone of high-quality fluorescence data. By experimentally verifying the quantum yield of 4-Hydroxy-2-aminobenzoxazole within the specific experimental context, researchers can confidently assess its suitability for their applications and contribute valuable data to the scientific community.
References
- 1. benchchem.com [benchchem.com]
- 2. jasco-global.com [jasco-global.com]
- 3. shimadzu.com [shimadzu.com]
- 4. Quantum yield - Wikipedia [en.wikipedia.org]
- 5. biori.periodikos.com.br [biori.periodikos.com.br]
- 6. Synthesis and fluorescence properties of benzoxazole-1,4-dihydropyridine dyads achieved by a multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Naphthoxazole and benzoxazole as fluorescent DNA probes â a systematic review [biori.periodikos.com.br]
- 8. biotium.com [biotium.com]
- 9. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. iss.com [iss.com]
- 11. Making sure you're not a bot! [opus4.kobv.de]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. ijpbs.com [ijpbs.com]
- 16. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
Validating the Mechanism of Action of 2-Aminobenzoxazole Derivatives: A Comparative Guide to Targeting the Sphingosine-1-Phosphate Pathway
For distribution to: Researchers, scientists, and drug development professionals
This guide provides an in-depth technical comparison of a novel class of 2-aminobenzoxazole derivatives that target the sphingosine-1-phosphate (S1P) pathway. We will focus on the validation of the mechanism of action of SLB1122168, a potent inhibitor of the S1P transporter Spinster homolog 2 (Spns2), and compare its performance with established S1P receptor modulators, such as Fingolimod (FTY720). This document is intended to equip researchers with the foundational knowledge and practical protocols to investigate and validate compounds targeting this critical signaling pathway.
Introduction: A Tale of Two Strategies in S1P Pathway Modulation
The sphingosine-1-phosphate (S1P) signaling pathway is a critical regulator of numerous physiological processes, most notably lymphocyte trafficking. The egress of lymphocytes from secondary lymphoid organs is dependent on a concentration gradient of S1P between the tissues and the blood/lymph. Disrupting this pathway has proven to be a successful therapeutic strategy for autoimmune diseases like multiple sclerosis.
Historically, the dominant approach has been the use of S1P receptor modulators. These compounds, exemplified by the FDA-approved drug Fingolimod, act as functional antagonists of the S1P1 receptor on lymphocytes.[1][2][3] This leads to the internalization and degradation of the receptor, rendering the lymphocytes unresponsive to the S1P gradient and effectively trapping them within the lymph nodes.[1][4]
A more recent and nuanced strategy involves targeting the S1P pathway "upstream" of receptor interaction. This approach focuses on inhibiting the transport of S1P from the intracellular space to the extracellular environment. The major facilitator superfamily transporter Spinster homolog 2 (Spns2) is a key protein responsible for S1P export from endothelial cells into the lymph.[5] By inhibiting Spns2, the S1P gradient is disrupted at its source, offering a potentially more targeted and safer approach to immunomodulation.
This guide will dissect the mechanism of a potent 2-aminobenzoxazole-based Spns2 inhibitor, SLB1122168, and provide a comparative framework against the well-established S1P receptor modulators.
The Rise of 2-Aminobenzoxazoles: SLB1122168 as a Potent Spns2 Inhibitor
The 2-aminobenzoxazole scaffold has emerged as a promising privileged structure in medicinal chemistry. Structure-activity relationship (SAR) studies have identified SLB1122168 as a potent and selective inhibitor of Spns2-mediated S1P release, with a reported IC50 of 94 nM.[6][7]
The proposed mechanism of action for SLB1122168 is the direct inhibition of the S1P transporter Spns2. This blockade prevents the efflux of S1P from endothelial cells, thereby reducing the extracellular S1P concentration in the lymph and disrupting the gradient necessary for lymphocyte egress. The primary and most readily measurable pharmacodynamic effect of this action is a dose-dependent reduction in circulating lymphocytes, a phenomenon known as lymphopenia.[6][7]
Below is a diagram illustrating the opposing mechanisms of Spns2 inhibitors and S1P receptor modulators.
Figure 1: Comparative mechanism of action of SLB1122168 and Fingolimod.
Validating the Mechanism of Action: A Step-by-Step Experimental Guide
To rigorously validate the mechanism of action of a putative Spns2 inhibitor like SLB1122168 and differentiate it from S1P receptor modulators, a series of in vitro and in vivo experiments are essential.
In Vitro Validation: Quantifying Spns2 Inhibition
The primary in vitro assay to confirm Spns2 inhibition is the S1P release assay. This assay directly measures the ability of a compound to block the transport of S1P out of cells engineered to overexpress Spns2.
Experimental Workflow: Spns2-mediated S1P Release Assay
Figure 2: Workflow for the in vitro Spns2 S1P release assay.
Detailed Protocol: Spns2-mediated S1P Release Assay in HeLa Cells
This protocol is adapted from established methods for assessing Spns2 inhibitor activity.[4][8][9]
Materials:
-
HeLa cells stably overexpressing mouse or human Spns2
-
Complete DMEM medium (with 10% FBS, penicillin/streptomycin)
-
Serum-free DMEM
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
SLB1122168 and other test compounds
-
Vehicle control (e.g., DMSO)
-
S1P lyase and phosphatase inhibitors (e.g., 4-deoxypyridoxine, NaF, Na3VO4)
-
LC-MS/MS system for S1P quantification
Procedure:
-
Cell Seeding: Seed Spns2-overexpressing HeLa cells in 12-well plates at a density that will result in a confluent monolayer after 24 hours.
-
Cell Culture: Culture the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment Preparation: Prepare a serial dilution of SLB1122168 and control compounds in serum-free DMEM containing 0.1% fatty acid-free BSA and S1P catabolism inhibitors.
-
Cell Treatment: Aspirate the culture medium and wash the cells once with serum-free DMEM. Add the treatment solutions to the respective wells.
-
Incubation: Incubate the plates for 18 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Carefully collect the supernatant from each well.
-
S1P Quantification: Quantify the amount of S1P in the supernatant using a validated LC-MS/MS method.
-
Data Analysis: Plot the S1P concentration against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Validation: Demonstrating Pharmacodynamic Effects
The hallmark of in vivo Spns2 inhibition is a reduction in circulating lymphocytes. This provides a robust pharmacodynamic marker to confirm target engagement in a physiological setting.
Experimental Workflow: In Vivo Lymphocyte Counting
Figure 3: Workflow for in vivo lymphocyte count measurement.
Detailed Protocol: Measurement of Circulating Lymphocyte Counts in Mice by Flow Cytometry
This protocol provides a general framework for assessing lymphopenia in mice.[10][11][12]
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
SLB1122168 and vehicle control
-
Administration equipment (e.g., gavage needles, syringes)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Red blood cell lysis buffer
-
Fluorescently labeled antibodies (e.g., anti-mouse CD45, anti-mouse CD3, anti-mouse B220)
-
Flow cytometer
Procedure:
-
Animal Dosing: Administer SLB1122168 or vehicle control to mice via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Blood Collection: At specified time points post-dosing, collect a small volume of blood (e.g., 50-100 µL) from each mouse via a suitable method (e.g., tail vein, retro-orbital sinus).
-
Red Blood Cell Lysis: Lyse the red blood cells using a commercial lysis buffer according to the manufacturer's instructions.
-
Antibody Staining: Incubate the remaining white blood cells with a cocktail of fluorescently labeled antibodies to identify lymphocyte populations.
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Gate on the lymphocyte population based on forward and side scatter properties and the expression of specific cell surface markers (e.g., CD45+, CD3+ for T cells, CD45+, B220+ for B cells). Calculate the absolute number of lymphocytes per unit volume of blood.
Comparative Analysis: Spns2 Inhibitors vs. S1P Receptor Modulators
A direct comparison with an established S1P receptor modulator like Fingolimod is crucial to highlight the distinct mechanism of action of SLB1122168.
| Feature | SLB1122168 (Spns2 Inhibitor) | Fingolimod (S1P1 Receptor Modulator) |
| Primary Target | Spinster homolog 2 (Spns2) | S1P1 Receptor |
| Molecular Mechanism | Inhibition of S1P transport | Functional antagonism, receptor internalization |
| Effect on S1P Gradient | Decreases extracellular S1P | Renders lymphocytes insensitive to S1P |
| In Vitro Validation | S1P release assay (IC50 = 94 nM)[6][7] | S1P1 receptor internalization/redistribution assay[13][14] |
| In Vivo Pharmacodynamics | Dose-dependent lymphopenia[6][7] | Profound lymphopenia[1][2] |
| Potential Advantages | May avoid on-target cardiac side effects associated with S1P1 receptor modulation.[5] | Well-established clinical efficacy and safety profile. |
Validating the Mechanism of S1P Receptor Modulators: S1P1 Receptor Internalization Assay
To confirm the mechanism of a comparator like Fingolimod, a receptor internalization or redistribution assay can be employed. This typically involves using cells expressing a fluorescently tagged S1P1 receptor (e.g., S1P1-GFP) and monitoring its translocation from the cell membrane to intracellular compartments upon compound treatment using fluorescence microscopy.[13][14][15]
Detailed Protocol: S1P1 Receptor Redistribution Assay
A detailed protocol for this assay can be found in the Thermo Fisher Scientific S1P1 Redistribution Assay kit instructions.[13][14] The general principle involves seeding cells stably expressing S1P1-EGFP, treating with the test compound, fixing and staining the cells, and then imaging to quantify the redistribution of the fluorescent signal from the plasma membrane to intracellular vesicles.
Conclusion: A New Frontier in S1P Pathway Therapeutics
The validation of the mechanism of action of 2-aminobenzoxazole derivatives like SLB1122168 as potent Spns2 inhibitors marks a significant advancement in the field of S1P pathway modulation. By targeting the upstream transport of S1P, these compounds offer a distinct and potentially safer alternative to direct S1P receptor modulation. The experimental framework provided in this guide, from in vitro S1P release assays to in vivo pharmacodynamic readouts, offers a robust and reproducible approach for researchers to validate novel compounds targeting this exciting therapeutic pathway. As our understanding of the intricacies of S1P signaling deepens, so too will the opportunities for developing next-generation immunomodulatory therapies.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. S1P1 receptor phosphorylation, internalization, and interaction with Rab proteins: effects of sphingosine 1-phosphate, FTY720-P, phorbol esters, and paroxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spns2-dependent S1P Transport as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay of Sphingosine 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Flow Cytometry-Based Examination of the Mouse White Blood Cell Differential in the Context of Age and Sex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Assay of Sphingosine 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]
- 12. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Assessment of Sphingosine-1-Phosphate Activity in Biological Samples by Receptor Internalization and Adherens Junction Formation - PMC [pmc.ncbi.nlm.nih.gov]
literature review of 4-Hydroxy-2-aminobenzoxazol applications
An In-Depth Guide to the Applications of 2-Aminobenzoxazoles, with a Focus on the 4-Hydroxy Derivative
Prepared by a Senior Application Scientist
Abstract
The benzoxazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1] Within this class, 2-aminobenzoxazole derivatives have garnered significant attention for their versatile biological activities, ranging from enzyme inhibition to antimicrobial and anti-inflammatory effects.[2][3][4] This guide provides a comprehensive review of the synthesis and application of 2-aminobenzoxazoles, with a specific focus on the potential of the 4-hydroxy substituted analog. We will compare various synthetic methodologies, delve into key biological applications with supporting data, and provide detailed experimental protocols for researchers in drug discovery. The influence of the 4-hydroxy substituent on physicochemical properties and biological activity will be analyzed, highlighting its potential as a key building block for developing next-generation therapeutic agents.
The 2-Aminobenzoxazole Scaffold: A Versatile Pharmacophore
Benzoxazoles are bicyclic heterocyclic compounds formed by the fusion of a benzene ring and an oxazole ring.[5] Their rigid, planar structure and ability to participate in various non-covalent interactions (such as hydrogen bonding, π-π stacking, and hydrophobic interactions) make them ideal for binding to biological targets like enzymes and receptors.[1]
The introduction of an amino group at the 2-position (C2) dramatically expands the scaffold's utility. The 2-amino group serves as a crucial hydrogen bond donor and a key point for further chemical modification, allowing for the generation of large libraries of derivatives. These derivatives have shown significant promise as:
-
Enzyme Inhibitors: Targeting proteases, kinases, chymase, and topoisomerases.[2][3]
-
Antimicrobial Agents: Exhibiting activity against a range of bacteria and fungi.[6][7]
-
Anti-inflammatory Agents: Modulating key pathways in the inflammatory response.[8]
-
Anticancer Therapeutics: Showing cytotoxicity against various tumor cell lines.[1][6][7]
-
Probes and Materials: Finding use as Positron Emission Tomography (PET) probes and in materials chemistry.[2][3]
The specific focus of this guide, 4-Hydroxy-2-aminobenzoxazol , incorporates a hydroxyl group on the benzene ring. This addition is predicted to significantly influence the molecule's properties by increasing polarity, providing an additional hydrogen bond donor/acceptor site, and offering a new position for derivatization or metabolic conjugation.
Comparative Synthesis of 2-Aminobenzoxazoles
The efficient synthesis of the 2-aminobenzoxazole core is critical for its exploration in drug discovery. While classical methods exist, modern approaches prioritize safety, efficiency, and substrate scope.
Classical vs. Modern Synthetic Routes
The most established method for synthesizing 2-aminobenzoxazoles involves the cyclization of 2-aminophenols with the highly toxic and volatile cyanogen bromide (BrCN).[2] This reagent's hazardous nature has driven the development of safer and more versatile alternatives.
Modern, Preferred Alternatives Include:
-
Lewis Acid-Activated Non-Hazardous Cyanating Agents: This approach utilizes safer electrophilic cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). The reaction is typically activated by a Lewis acid, such as BF₃·Et₂O, facilitating nucleophilic attack by the 2-aminophenol. This method is noted for its operational simplicity and broad substrate tolerance.[2][3][9]
-
Intramolecular Smiles Rearrangement: A metal-free approach that involves the amination of benzoxazole-2-thiol with various amines, mediated by chloroacetyl chloride. This method is distinguished by its wide amine scope and short reaction times.[2][3]
-
Direct C-H Amination: These methods involve the direct functionalization of a pre-formed benzoxazole ring at the C2 position. This can be achieved through copper-catalyzed electrophilic amination or oxidative amination using ionic liquids as catalysts.[4][10]
Workflow for Synthesis via NCTS Activation
Caption: General workflow for synthesizing 2-aminobenzoxazoles using a Lewis acid-activated cyanating agent.
Table 1: Comparison of Key Synthetic Methodologies
| Feature | Cyanogen Bromide (BrCN) | NCTS with Lewis Acid | Smiles Rearrangement |
| Primary Reagent | Cyanogen Bromide | NCTS, BF₃·Et₂O | Benzoxazole-2-thiol, Chloroacetyl chloride |
| Safety Profile | Highly Toxic, Volatile | Non-hazardous, Air-stable Reagent | Metal-free, avoids toxic reagents[2] |
| Generality | Well-established | Wide substrate scope[2] | Wide amine scope for N-substitution |
| Conditions | Varies, often basic | Reflux in 1,4-dioxane[2] | Mild, often room temp to 70°C |
| Key Advantage | Simplicity (if handling is managed) | Safety and operational simplicity[3] | Excellent for N-substituted derivatives |
| Key Drawback | Extreme Toxicity | Requires stoichiometric Lewis acid | Requires pre-functionalized thiol precursor |
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from the Lewis acid-activated NCTS methodology, chosen for its safety and reliability.[2][3] The proposed starting material is 2-aminoresorcinol (2,4-diaminophenol can also be considered after appropriate protection/deprotection steps).
Materials:
-
2-Amino-1,3-benzenediol (2-aminoresorcinol)
-
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)
-
Boron trifluoride diethyl etherate (BF₃·Et₂O)
-
1,4-Dioxane, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 2-aminoresorcinol (1.0 eq).
-
Add anhydrous 1,4-dioxane to dissolve the starting material.
-
Add NCTS (1.5 eq) to the solution.
-
Carefully add BF₃·Et₂O (2.0 eq) dropwise to the stirring solution at room temperature.
-
Attach a condenser and heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 24-30 hours), cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography to yield the pure this compound.
Causality: The use of BF₃·Et₂O is crucial as it coordinates to the cyano group of NCTS, activating it for nucleophilic attack by the amino group of the 2-aminophenol. The subsequent intramolecular attack by the adjacent hydroxyl group, followed by elimination, leads to the formation of the stable benzoxazole ring.[2]
Key Biological Applications with Supporting Data
The 2-aminobenzoxazole scaffold has proven to be a potent inhibitor in several disease-relevant pathways.
Inhibition of Sphingosine-1-Phosphate (S1P) Transport
S1P signaling is critical for immune cell trafficking, and its modulation is a validated strategy for treating autoimmune diseases like multiple sclerosis. Targeting the S1P exporter Spinster Homolog 2 (Spns2) offers an alternative to direct receptor modulation.[11]
A structure-activity relationship (SAR) study identified a 2-aminobenzoxazole derivative as a potent Spns2 inhibitor. The study highlighted the importance of a long alkyl chain on the benzoxazole ring for potency.[11]
Table 2: SAR Data for 2-Aminobenzoxazole-based Spns2 Inhibitors
| Compound | R Group (Position) | % Inhibition at 0.3 µM[11] |
|---|---|---|
| 33p | decyl (6-position) | 77% |
| 37p | dodecyl (5-position) | Decreased potency |
| - | nonyl-undecyl (5-position) | Optimal for 5-position |
Data extracted from J. Med. Chem. 2022, 65, 19, 13388–13400.[11]
This data underscores the importance of substituent position and lipophilicity for this specific target. A 4-hydroxy derivative would offer a starting point to explore different interactions within the Spns2 binding pocket.
Anti-inflammatory Activity via MD2 Inhibition
Chronic inflammation is linked to numerous diseases. Myeloid differentiation protein 2 (MD2) is an adaptor protein essential for lipopolysaccharide (LPS) sensing by Toll-like receptor 4 (TLR4), a key step in initiating the innate inflammatory response.[8] Inhibiting the LPS-MD2 interaction is a promising anti-inflammatory strategy.
Caption: Simplified TLR4/MD2 signaling pathway and the inhibitory action of benzoxazole derivatives.
A series of benzoxazolone derivatives were synthesized and found to competitively inhibit the binding of a probe to the MD2 protein.[8]
Table 3: Anti-inflammatory Activity of Benzoxazolone Derivatives
| Compound | IL-6 IC₅₀ (µM)[8] |
|---|---|
| 3c | 10.14 ± 0.08 |
| 3d | 5.43 ± 0.51 |
| 3g | 5.09 ± 0.88 |
Data extracted from Bioorg. Med. Chem. Lett. 2021, 52, 128392.[8]
Compound 3g was identified as a promising lead, directly binding to MD2 with a dissociation constant (Kᴅ) of 1.52 x 10⁻⁶ M. The presence of a hydroxyl group in a this compound could potentially form a key hydrogen bond with residues like Arg90 or Tyr102 in the MD2 binding pocket, enhancing potency.
Antimicrobial Activity
2-substituted benzoxazole derivatives have demonstrated potent antibacterial and antifungal activities.[6] Their mechanism is often linked to the inhibition of essential bacterial enzymes, such as DNA gyrase.[6]
Comparative Analysis: The Role of the 4-Hydroxy Group
While direct experimental data for this compound is sparse, we can infer its potential by comparing it to unsubstituted or alternatively substituted analogs based on established medicinal chemistry principles.
Table 4: Predicted Influence of the 4-Hydroxy Substituent
| Property | Unsubstituted 2-Aminobenzoxazole | This compound (Predicted) | Rationale & Experimental Implication |
| Solubility | Low to moderate aqueous solubility. | Higher aqueous solubility. | Improved solubility can enhance bioavailability and ease of formulation. This is experimentally verifiable via kinetic solubility assays. |
| H-Bonding | H-bond donor (amino). | H-bond donor/acceptor (amino & hydroxy). | The hydroxyl group can form additional interactions with target proteins, potentially increasing binding affinity and selectivity. |
| Metabolism | Prone to aromatic oxidation (Phase I). | Site for glucuronidation/sulfation (Phase II). | May lead to more predictable and rapid clearance, potentially reducing off-target toxicity. Metabolite ID studies would confirm this. |
| Acidity (pKa) | Basic (amino group). | Phenolic (weakly acidic), Basic (amino). | The phenolic proton could be important for binding to certain active sites. Titration experiments can determine precise pKa values. |
| Derivatization | N-acylation, N-alkylation at the amino group. | O-alkylation, O-acylation at the hydroxyl group, in addition to N-derivatization. | Provides a second, orthogonal handle for chemical modification, enabling the exploration of a wider chemical space (e.g., PROTACs). |
The 4-hydroxy group transforms the scaffold from a simple hydrophobic core with a basic handle into a more complex, polar structure with dual functional handles. This greatly increases its value as a fragment or starting point for drug design campaigns.
Conclusion and Future Perspectives
The 2-aminobenzoxazole scaffold is a validated and highly versatile starting point for the development of potent modulators of various biological targets. Modern synthetic methods, particularly those using safer cyanating agents like NCTS, have made this scaffold readily accessible for exploration.
While the broader class has seen extensive development, the specific This compound derivative remains an underexplored asset. Its predicted properties—enhanced solubility, dual hydrogen bonding capabilities, and multiple points for derivatization—make it an exceptionally promising building block.
Future research should focus on:
-
Systematic Synthesis: Efficient, scaled synthesis of this compound to serve as a platform chemical.
-
Library Development: Creating a diverse library of derivatives by functionalizing both the 2-amino and 4-hydroxy positions.
-
Targeted Screening: Evaluating this library against targets where hydrogen bonding is known to be critical for binding, such as kinases, proteases, and epigenetic targets.
-
Pharmacokinetic Profiling: Comparing the ADME (Absorption, Distribution, Metabolism, Excretion) properties of 4-hydroxy derivatives against their non-hydroxylated counterparts to validate the predicted metabolic and solubility advantages.
By leveraging the unique features of the 4-hydroxy substituent, researchers can unlock new potential within the well-established and powerful 2-aminobenzoxazole family of compounds.
References
- 1. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzoxazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 4-Hydroxy-2-aminobenzoxazol
This guide provides drug development professionals, researchers, and scientists with essential, field-proven procedures for the proper disposal of 4-Hydroxy-2-aminobenzoxazol. Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The procedures outlined are grounded in an understanding of the compound's chemical properties and the regulatory framework governing hazardous waste.
Hazard Profile and the Rationale for Specialized Disposal
While a specific Safety Data Sheet (SDS) for this compound is not universally available, its structural class—aminobenzoxazoles—provides a strong basis for assessing its likely hazard profile. Structurally related compounds exhibit a range of health and environmental hazards that dictate a cautious and systematic approach to disposal.
-
Human Health Hazards: Analogous compounds are known to cause skin irritation, serious eye irritation, and may lead to allergic skin reactions.[1][2] Inhalation may cause respiratory irritation.[1][3] Therefore, all waste streams, including empty containers and contaminated personal protective equipment (PPE), must be considered potentially hazardous.
-
Environmental Hazards: The primary driver for specialized disposal is the significant environmental risk. Related benzoxazole derivatives are classified as harmful or toxic to aquatic life with long-lasting effects.[3] This is a critical consideration, as improper disposal can introduce persistent, bioactive compounds into waterways. The core principle of this guide is rooted in preventing such environmental release.
Hazard Summary Table
| Hazard Classification | Description | Implication for Disposal |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[2][4] | Segregate as chemical hazardous waste; do not mix with general refuse. |
| Skin/Eye Irritation | Causes skin irritation and serious eye damage.[1][2][3] | All contaminated materials (gloves, lab coats, wipes) must be disposed of as hazardous waste. |
| Aquatic Toxicity | Harmful or toxic to aquatic life with long-lasting effects.[3] | Strict prohibition on drain/sewer disposal. [1][3] |
The Core Directive: Prohibit Sewer and Drain Disposal
Under no circumstances should this compound or its solutions be disposed of down the drain. The compound's potential aquatic toxicity means that even small quantities can be detrimental to ecosystems.[3] Furthermore, federal regulations, such as those outlined by the Environmental Protection Agency (EPA) for pharmaceutical hazardous waste, explicitly ban the "sewering" of such materials.[5] This prohibition is the foundational step in ensuring compliant and environmentally responsible disposal.
Step-by-Step Disposal Protocol
This protocol provides a systematic workflow for safely accumulating and disposing of this compound waste.
Step 1: Waste Segregation at the Point of Generation
Immediately segregate all materials that have come into contact with this compound. This creates a pure and correctly identified waste stream, which is essential for safe handling and disposal.
-
Solid Waste: This includes unused or expired pure compounds, contaminated weigh boats, paper towels, bench protectors, and disposable PPE (gloves, shoe covers).
-
Liquid Waste: This includes reaction mixtures, mother liquors from crystallization, and solvent rinses from contaminated glassware.
-
Sharps Waste: Needles or razor blades used to handle the solid compound must be placed in a designated, puncture-proof sharps container labeled for hazardous chemical waste.
Step 2: Proper Containerization
Select appropriate containers to prevent leaks and ensure the safety of personnel handling the waste.[6]
-
Container Integrity: Use containers that are in good condition, free of leaks, and compatible with the waste type.[6] For liquid waste, ensure the container material is compatible with any solvents used. While original product containers are suitable, do not use metal containers for halogenated solvent waste.[6]
-
Secure Closure: All waste containers must be kept securely closed with a properly fitting cap when not in use.[6] This prevents the release of vapors and protects against spills.
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams. Based on data from similar compounds, avoid mixing with strong oxidizing agents.[7]
Step 3: Accurate and Compliant Labeling
Proper labeling is a regulatory requirement and is crucial for the safety of everyone in the facility.
-
Label Contents: The label on your hazardous waste container must clearly state:
-
The words "Hazardous Waste ".[8]
-
The full chemical name: "This compound " and any other components (e.g., solvents).
-
The approximate percentage of each component.
-
The specific hazard characteristics (e.g., "Toxic," "Environmental Hazard").
-
Step 4: Arrange for Professional Disposal
Non-recyclable chemical waste like this compound must be handled by a licensed professional waste disposal service.[3]
-
Contact EHS: Contact your institution's Environmental Health & Safety (EHS) department. They will coordinate the pickup, consolidation, and transfer of the waste to an approved waste disposal plant.[9]
-
Documentation: Maintain any documentation or manifests provided by your EHS office or the waste hauler. This paperwork is part of your laboratory's compliance record.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
Caption: Workflow for the safe disposal of this compound.
Spill Management
Accidental spills must be managed promptly to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.[7]
-
Containment: For liquid spills, use an absorbent material (e.g., vermiculite or a chemical spill kit) to contain the spill. For solid spills, gently cover with a plastic sheet to minimize dust.[7]
-
Clean-up: Carefully sweep or scoop up the contained material and place it into a designated hazardous waste container.[3] Clean the spill area thoroughly with soap and water.
-
Disposal: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste according to the protocol in Section 3.
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, building trust in our collective responsibility as scientific professionals.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. geneseo.edu [geneseo.edu]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. ashp.org [ashp.org]
- 6. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Content Retired - Compliance Assistance Centers [caiweb.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
